molecular formula C16H21NO3 B1210236 (S)-Rolipram CAS No. 85416-73-5

(S)-Rolipram

货号: B1210236
CAS 编号: 85416-73-5
分子量: 275.34 g/mol
InChI 键: HJORMJIFDVBMOB-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(+)-rolipram is the (S)-enantiomer of rolipram. It is an enantiomer of a (-)-rolipram.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234634
Record name (S)-Rolipram
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Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85416-73-5
Record name (+)-Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85416-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (S)-Rolipram
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Rolipram
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Record name (S)-Rolipram
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Record name ROLIPRAM, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G4VMQ24K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Stereoselective Synthesis of (S)-Rolipram

Introduction: The Discovery and Significance of this compound

Rolipram, chemically known as 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone, is a selective phosphodiesterase 4 (PDE4) inhibitor. It was first discovered and developed by Schering AG in the early 1990s as a potential antidepressant.[1] Although its clinical development was halted due to a narrow therapeutic window and significant gastrointestinal side effects, Rolipram has remained a pivotal tool in pharmacological research.[1] It serves as a prototype molecule and a well-characterized benchmark for the discovery and development of new PDE4 inhibitors.[1][2]

The pharmacological activity of Rolipram is primarily attributed to its (S)-enantiomer, which makes the stereoselective synthesis of this compound a critical area of research for therapeutic applications.[3] This guide provides a comprehensive overview of the discovery, mechanism of action, and stereoselective synthesis of this compound.

Mechanism of Action: Selective PDE4 Inhibition

Rolipram exerts its biological effects by selectively inhibiting phosphodiesterase 4 (PDE4), a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[2][4] The PDE4 enzyme family is responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a wide array of cellular processes, including inflammation, memory, and mood regulation.[2][4]

By inhibiting PDE4, Rolipram leads to an increase in intracellular cAMP levels.[2][4] This accumulation of cAMP, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[4] The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[2] Rolipram exhibits varying inhibitory potency against these subtypes.

camp_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Response Cellular Response (e.g., Anti-inflammatory) PKA->Response Rolipram This compound Rolipram->PDE4 Inhibits

Caption: Simplified cAMP signaling pathway illustrating the role of PDE4 and its inhibition by this compound.

Quantitative Data: PDE4 Inhibition Profile

The inhibitory activity of Rolipram against different PDE4 isoforms has been quantified, with the (S)-enantiomer generally showing higher potency. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized below.

PDE4 IsoformRolipram IC50 (nM)Citation(s)
PDE4A~3[5][6]
PDE4B~130[5][6][7]
PDE4D~240[5][6][7]

Stereoselective Synthesis of this compound

Given that the pharmacological effects of Rolipram are predominantly associated with the (S)-enantiomer, numerous stereoselective synthetic strategies have been developed. These methods aim to produce the desired enantiomer in high yield and enantiomeric excess (ee). Key approaches include organocatalytic asymmetric synthesis, continuous-flow synthesis, and enantiodivergent synthesis via resolution of intermediates.

Organocatalytic Asymmetric Michael Addition

A highly effective and metal-free approach for the enantioselective synthesis of this compound involves an organocatalyzed Michael addition of a malonate to a nitro-olefin.[3] This method is noted for its operational simplicity.[3]

organocatalytic_synthesis_workflow start Start step1 Nitro-olefin Formation (3-Cyclopentyloxy-4-methoxybenzaldehyde + Nitromethane) start->step1 step2 Asymmetric Michael Addition (Nitro-olefin + Dimethyl malonate) Catalyst: Bifunctional thiourea step1->step2 step3 Reductive Cyclization (Reduction of nitro group and lactamization) step2->step3 step4 Decarboxylation step3->step4 end This compound step4->end

Caption: General workflow for the organocatalytic synthesis of this compound.

Quantitative Data for Organocatalytic Synthesis
StepReactantsCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Citation(s)
Nitro-olefin Formation 3-Cyclopentyloxy-4-methoxybenzaldehyde, NitromethaneAmmonium AcetateAcetic AcidReflux380 (2 steps)N/A[3]
Michael Addition Dimethyl malonate, Nitro-olefinBifunctional thiourea catalystDichloromethane-20249694[3]
Experimental Protocol: Organocatalytic Synthesis

Step 1: Nitro-olefin Formation

  • A mixture of 3-cyclopentyloxy-4-methoxybenzaldehyde and nitromethane is refluxed in acetic acid with ammonium acetate as a catalyst for 3 hours.[3]

  • After cooling, the reaction mixture is worked up to yield the corresponding nitro-olefin.[3]

Step 2: Asymmetric Michael Addition

  • To a solution of the nitro-olefin in dichloromethane at -20 °C, dimethyl malonate and a bifunctional thiourea organocatalyst (e.g., Takemoto catalyst, 10 mol%) are added.[3]

  • The reaction is stirred for 24 hours.[3]

  • The product, a Michael adduct, is purified by column chromatography.[3]

Step 3: Reductive Cyclization and Decarboxylation

  • The purified Michael adduct (1.0 eq) is dissolved in methanol.[3]

  • The solution is cooled to 0 °C, and nickel(II) chloride hexahydrate (1.7 eq) is added, followed by the portion-wise addition of sodium borohydride (1.7 eq).[3]

  • The reaction is stirred at 0 °C for 2 hours.[3]

  • The mixture is then quenched with aqueous ammonium chloride solution and extracted with ethyl acetate.[3]

  • The crude product is subjected to decarboxylation by heating in a solvent such as DMSO to afford (S)-(+)-rolipram, which is further purified by recrystallization.[3]

Enantioselective Continuous-Flow Synthesis

Continuous-flow chemistry offers a modern, scalable, and safe approach to the synthesis of this compound, often without the need to isolate intermediates.[3][8] A notable method involves a telescoped asymmetric conjugate addition–oxidative aldehyde esterification sequence.[8][9][10][11][12]

Quantitative Data for Flow Synthesis
StepKey Reagents/CatalystsResidence TimeYield (%)ee (%)Citation(s)
Nitro Reduction/Lactamization Trichlorosilane, DIEA10 min8394[8]
Experimental Protocol: Continuous-Flow Synthesis

Step 1: Telescoped Asymmetric Conjugate Addition–Oxidative Esterification

  • This step utilizes a polystyrene-supported chiral organocatalyst and in situ-generated persulfuric acid as an oxidant for direct aldehyde esterification.[8]

Step 2: Nitro Reduction and Concomitant Lactamization

  • A solution of the nitro ester intermediate and DIEA in a 7:1 mixture of CH3CN/CH2Cl2 is mixed with a stream of trichlorosilane in CH3CN.[8]

  • This mixture is passed through a reactor with a residence time of 10 minutes to achieve quantitative and selective nitro reduction and lactamization.[8]

  • This process can yield 1.10 g of this compound with 94% ee over a 4-hour run.[8]

Enantiodivergent Synthesis via Resolution

An alternative strategy involves the synthesis of a racemic intermediate, which is then resolved into its constituent enantiomers. This approach allows for the production of both (R)- and this compound from a common precursor.[13]

resolution_concept cluster_enantiomers racemate Racemic Mixture ((R)-Rolipram + this compound) Biologically less specific resolution Chiral Resolution (e.g., with (S)-(-)-phenylethylamine) racemate->resolution s_rolipram This compound (Pharmacologically Active) resolution->s_rolipram Separation r_rolipram (R)-Rolipram (Less Active) resolution->r_rolipram Separation enantiomers Separated Enantiomers

Caption: Logical relationship showing the resolution of racemic Rolipram into its enantiomers.

Experimental Protocol: Enantiodivergent Synthesis
  • A key intermediate, rac-3-(3'-cyclopentyloxy-4'-methoxy)phenyl-4-nitro butyric acid, is synthesized.[13]

  • This racemic acid is reacted with a chiral resolving agent, such as (S)-(-)-phenylethylamine, to form two separable diastereoisomeric amides.[13]

  • The diastereomers are separated based on their different physical properties (e.g., by crystallization).[13]

  • Each separated diastereomer is then individually subjected to reduction of the nitro group and intramolecular transamidation to yield (R)-(-)-Rolipram and (S)-(+)-Rolipram, respectively.[13]

Conclusion

The discovery of Rolipram as a selective PDE4 inhibitor has paved the way for extensive research into the therapeutic potential of modulating the cAMP signaling pathway. The recognition that the (S)-enantiomer is the primary contributor to its pharmacological activity has driven the development of sophisticated and efficient stereoselective synthetic methods. Modern techniques, such as organocatalysis and continuous-flow synthesis, now provide robust and scalable routes to produce enantiomerically pure this compound. These advancements are crucial for both ongoing research into PDE4 inhibition and the potential development of future therapeutics with improved efficacy and safety profiles.

References

(S)-Rolipram chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Structure Elucidation of (S)-Rolipram

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the (S)-enantiomer of the pyrrolidinone derivative Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. This activity confers upon it significant anti-inflammatory and neuroprotective properties, making it a subject of extensive research for potential therapeutic applications in neurodegenerative diseases, depression, and chronic inflammatory conditions.[1][3] This document provides a comprehensive overview of the chemical properties of this compound and the methodologies employed for its structure elucidation.

Chemical Properties

This compound is a white to off-white crystalline solid.[1][4][5] Its chemical identity and physical characteristics are summarized in the table below.

PropertyValueReference
IUPAC Name (4S)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one[6]
Synonyms (S)-(+)-Rolipram, (+)-Rolipram[1][6][7]
CAS Number 85416-73-5[1][2][6]
Molecular Formula C₁₆H₂₁NO₃[1][2][6]
Molecular Weight 275.34 g/mol [6][7][8]
Melting Point 132 - 136 °C[1][5][9]
Boiling Point 472.20 °C (Estimated)[10]
pKa 16.02 ± 0.40 (Predicted)[11]
Appearance White to almost white powder/crystal
Optical Rotation [α]D20 = +29 to +34° (c=0.5 in Methanol)
Solubility

The solubility of Rolipram is a critical factor for its formulation and experimental use. While sparingly soluble in aqueous solutions, it exhibits good solubility in various organic solvents.[12][13]

SolventSolubilityReference
DMSO ~10 mg/mL; 100 mM[2][12]
Ethanol ~5 mg/mL[12]
Dimethylformamide (DMF) ~10 mg/mL[12]
Water Insoluble / Sparingly soluble[12][14]
DMF:PBS (pH 7.2) 1:9 ~0.5 mg/mL[12]

For aqueous buffers, it is recommended to first dissolve the compound in DMF or DMSO and then dilute with the aqueous solution of choice.[12][13]

Structure Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic and crystallographic techniques. These methods provide complementary information, leading to an unambiguous assignment of its constitution, configuration, and conformation.

G General Workflow for Structure Elucidation cluster_input Input cluster_analysis Analytical Techniques cluster_data Data Output cluster_conclusion Conclusion Sample Purified this compound Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS XRAY X-ray Crystallography Sample->XRAY NMR_Data Connectivity, Atom Environment, Relative Stereochemistry NMR->NMR_Data MS_Data Molecular Weight, Elemental Formula, Fragmentation Pattern MS->MS_Data XRAY_Data 3D Atomic Coordinates, Absolute Stereochemistry, Crystal Packing XRAY->XRAY_Data Conclusion Unambiguous Structure Confirmation NMR_Data->Conclusion MS_Data->Conclusion XRAY_Data->Conclusion

Workflow for NMR-based structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution.[15] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are used to piece together the molecular framework.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity (>95%) this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the solution is homogeneous. A brief period of vortexing or sonication may be applied if necessary.

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[3]

    • ¹H NMR: Acquire a proton spectrum to identify the chemical shifts, integration, and multiplicity (splitting patterns) of all hydrogen atoms.

    • ¹³C NMR: Acquire a carbon spectrum (typically proton-decoupled) to identify the chemical shifts of all unique carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish ¹H-¹H coupling networks, identifying adjacent protons within the molecular structure.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded ¹H-¹³C pairs, assigning protons to their attached carbons.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate ¹H signals and analyze splitting patterns to deduce neighboring proton environments.

    • Correlate 2D data to build molecular fragments and connect them to determine the final covalent structure.

Mass Spectrometry (MS)

Mass spectrometry provides precise mass information, which is used to determine the elemental composition and confirm the molecular weight of a compound.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source, typically Electrospray Ionization (ESI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The expected exact mass for [C₁₆H₂₁NO₃+H]⁺ is approximately 276.1594.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the accurate mass to calculate the elemental formula, which should confirm C₁₆H₂₁NO₃.

    • If fragmentation data (MS/MS) is acquired, analyze the fragmentation pattern to provide further structural confirmation.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a molecule, providing definitive proof of absolute stereochemistry.[16][17] The crystal structure of human PDE4D complexed with Rolipram has been solved, revealing the precise binding interactions and confirming its molecular geometry.[18]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures may be screened to find optimal conditions.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction pattern over a range of orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and reflection intensities.

    • Solve the phase problem using direct methods or other suitable techniques to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model computationally against the experimental data to optimize atomic positions, and thermal parameters, resulting in a final, highly accurate 3D structure. The refinement process confirms bond lengths, bond angles, and the absolute configuration of the chiral center.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme primarily responsible for the hydrolysis and inactivation of cAMP.[1][19] By blocking PDE4, Rolipram leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream signaling cascades, most notably through Protein Kinase A (PKA), which in turn modulates the transcription of various genes and cellular processes, leading to anti-inflammatory and neuroprotective effects.[20]

G This compound Signaling Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Rolipram This compound Rolipram->PDE4 Inhibits Response Downstream Cellular Responses (e.g., Anti-inflammatory Effects, Neuroprotection) PKA->Response Phosphorylates Targets

Inhibition of PDE4 by this compound leads to cAMP accumulation.

References

(S)-Rolipram's Role in the cAMP/PKA/CREB Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP Response Element-Binding protein (CREB). This signaling cascade is a key pathway in cellular processes such as neuroprotection, anti-inflammatory responses, and synaptic plasticity. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the signaling pathway and experimental workflows.

The cAMP/PKA/CREB Signaling Pathway and the Role of this compound

The canonical cAMP/PKA/CREB signaling pathway is a crucial intracellular cascade that translates extracellular signals into changes in gene expression. The pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which stimulate adenylyl cyclase to convert ATP into cAMP.[1]

cAMP acts as a second messenger, and its intracellular concentration is tightly regulated by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[2] PDE4 is a family of enzymes that specifically hydrolyzes cAMP.[3]

This compound is a selective inhibitor of PDE4.[3] By binding to and inhibiting the activity of PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[4]

This rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits.

The active PKA catalytic subunits then translocate to the nucleus where they phosphorylate various substrate proteins, a key one being the cAMP Response Element-Binding protein (CREB).[4] PKA phosphorylates CREB at a specific serine residue (Ser133).[5] This phosphorylation event is a critical step in the activation of CREB, enabling it to recruit transcriptional co-activators and bind to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

cAMP_PKA_CREB_Pathway cAMP/PKA/CREB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PDE4 PDE4 PDE4->cAMP Degrades to AMP SRolipram This compound SRolipram->PDE4 Inhibits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Catalytic Subunits CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB (Ser133) CREB->pCREB CRE CRE pCREB->CRE Binds to Gene Gene Transcription CRE->Gene Initiates

cAMP/PKA/CREB signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of this compound and racemic Rolipram with components of the cAMP/PKA/CREB signaling pathway.

Table 1: Inhibition of PDE4 Isoforms by Rolipram

CompoundPDE4 IsoformIC50 (nM)Cell System/Assay ConditionReference
(R,S)-RolipramPDE4A3Immunopurified[5][6]
(R,S)-RolipramPDE4B130Immunopurified[5][6]
(R,S)-RolipramPDE4D240Immunopurified[5][6]

Table 2: Effect of Rolipram on CREB Phosphorylation

CompoundEffectIC50 (nM)Cell System/Assay ConditionReference
(R,S)-RolipramIncreased CREB Phosphorylation (High-affinity component)~1U937 monocytic cells[5][7]
(R,S)-RolipramIncreased CREB Phosphorylation (Low-affinity component)~120U937 monocytic cells[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the cAMP/PKA/CREB signaling pathway.

Whole-Cell cAMP Accumulation Assay

This assay measures the intracellular accumulation of cAMP in response to this compound treatment.

Materials:

  • HEK293, U937, or other suitable cell line

  • 96-well cell culture plates

  • Serum-free cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Forskolin stock solution (adenylyl cyclase activator)

  • cAMP assay kit (e.g., Competitive ELISA or luminescence-based kit)

  • Cell lysis buffer (provided with the cAMP assay kit)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they reach approximately 80-90% confluency on the day of the assay. Incubate overnight.

  • Pre-incubation with this compound:

    • Wash the cells once with serum-free medium.

    • Add serum-free medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).

    • Incubate for 20-30 minutes at 37°C to allow the inhibitor to enter the cells.

  • Stimulation of cAMP Production:

    • Add Forskolin to each well to a final concentration of 1-10 µM to stimulate adenylyl cyclase.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add the cell lysis buffer provided in the cAMP assay kit to each well.

    • Incubate according to the kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

  • cAMP Quantification:

    • Perform the cAMP measurement using a competitive ELISA or a luminescence-based assay according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]

PKA Kinase Activity Assay

This assay quantifies the activity of PKA in cell lysates following treatment with this compound.

Materials:

  • PKA Kinase Activity Assay Kit (e.g., Abcam ab139435 or similar ELISA-based kit)[9]

  • Cell line of interest

  • This compound

  • Reagents for cell lysis (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ATP solution

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat cells with desired concentrations of this compound for a specified time.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates.

  • Assay Performance (based on a typical ELISA-based kit): [9]

    • Add the cell lysates (containing PKA) to the wells of the substrate-coated microplate provided in the kit.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate for 60-90 minutes at 30°C.

    • Wash the wells to remove non-reacted components.

    • Add a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Incubate for 60 minutes at room temperature.

    • Wash the wells and add an HRP-conjugated secondary antibody.

    • Incubate for 30 minutes at room temperature.

    • Wash the wells and add TMB substrate to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • The absorbance is directly proportional to the PKA activity.

    • Compare the absorbance values of treated samples to the untreated control to determine the fold-change in PKA activity.

Western Blot for Phospho-CREB (Ser133)

This protocol details the detection and quantification of CREB phosphorylation at Ser133.

Materials:

  • Cell line of interest

  • This compound

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-CREB (Ser133) (e.g., Cell Signaling Technology #9198 or #9191)[8][10]

    • Rabbit or mouse anti-total CREB (e.g., Cell Signaling Technology #9197)[8]

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Sample Preparation:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for total CREB):

    • Strip the membrane of the phospho-CREB antibodies using a stripping buffer.

    • Wash the membrane and re-block.

    • Incubate with the primary antibody against total CREB.

    • Repeat the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify the band intensities for both phospho-CREB and total CREB using densitometry software (e.g., ImageJ).

    • Normalize the phospho-CREB signal to the total CREB signal for each sample.

    • Calculate the fold-change in CREB phosphorylation relative to the untreated control.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Investigating this compound's Effects cluster_cell_culture Cell Culture and Treatment cluster_assays Biochemical and Molecular Assays cluster_analysis Data Analysis and Interpretation start Seed Cells in Multi-well Plates treat Treat Cells with this compound (Dose-response and Time-course) start->treat cAMP_assay Whole-Cell cAMP Accumulation Assay treat->cAMP_assay pka_assay PKA Kinase Activity Assay treat->pka_assay western_blot Western Blot for pCREB and Total CREB treat->western_blot cAMP_quant Quantify cAMP Levels (EC50 determination) cAMP_assay->cAMP_quant pka_quant Measure PKA Activity (Fold-change vs. control) pka_assay->pka_quant creb_quant Densitometry Analysis (pCREB/Total CREB ratio) western_blot->creb_quant conclusion Correlate PDE4 Inhibition with Downstream Signaling Events cAMP_quant->conclusion pka_quant->conclusion creb_quant->conclusion

A logical workflow for studying the effects of this compound on the cAMP/PKA/CREB pathway.

References

(S)-Rolipram: A Technical Guide to its Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Rolipram, the less potent enantiomer of the selective phosphodiesterase 4 (PDE4) inhibitor Rolipram, serves as a critical tool in pharmacological research. This document provides an in-depth technical guide to the basic pharmacology of this compound. It details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme family primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1] This elevation in the second messenger cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[1][3] The activation of the cAMP/PKA/CREB signaling cascade modulates the transcription of numerous genes, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and an increase in anti-inflammatory mediators.[1][3]

Signaling Pathway

The inhibition of PDE4 by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway, from receptor activation to gene transcription.

Rolipram_Signaling_Pathway cluster_nucleus Nucleus GPCR GPCR Activation (e.g., by agonist) AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP Hydrolyzes PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE4 Phosphodiesterase 4 (PDE4) PDE4->cAMP SRolipram This compound SRolipram->PDE4 Inhibits PKA_active Active PKA PKA_inactive->PKA_active CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active pCREB CREB_inactive->CREB_active Gene Gene Transcription (Anti-inflammatory & Neuroprotective Effects) CREB_active->Gene Modulates

Figure 1: this compound Signaling Pathway

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of PDE4 activity. While the (R)-enantiomer is more potent, this compound still demonstrates significant, dose-dependent inhibition.[4]

PDE4 Subtype Selectivity

The PDE4 enzyme family comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. The inhibitory activity of Rolipram varies across these subtypes. While specific IC50 values for this compound against each subtype are not consistently reported in the literature, it is generally understood to be 3 to 5.2 times less potent than its (R)-counterpart.[4] The table below summarizes the IC50 values for racemic Rolipram, providing an approximate indication of the inhibitory profile.

CompoundPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)
Racemic Rolipram~3[5][6]~130[5][6]Not Reported~240[5][6]

Table 1: Inhibitory Concentration (IC50) of Racemic Rolipram against PDE4 Subtypes

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in both humans and preclinical species.

Human Pharmacokinetics

Studies in healthy male volunteers have provided key insights into the absorption, distribution, metabolism, and excretion of this compound.

ParameterValueReference
Intravenous (0.1 mg)
Terminal Half-life6-8 hours[7]
Total Clearance6 ml/min/kg[7]
Oral (1.0 mg)
Peak Plasma Concentration (Cmax)16 ng/ml[7]
Time to Peak Concentration (Tmax)0.5 hours[7]
Bioavailability77%[7]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats have also been conducted, providing valuable data for translational research.

ParameterValue (in Rat)Reference
Oral Administration
Bioavailability35%[8]
Terminal Half-life1-3 hours[8]

Table 3: Pharmacokinetic Parameters of Racemic Rolipram in Rats

Experimental Protocols

A variety of in vitro and in vivo experimental protocols are utilized to investigate the pharmacology of this compound and other PDE4 inhibitors.

In Vitro PDE4 Inhibition Assays

Two common methods for quantifying PDE4 inhibition are Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Principle: This assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). In the absence of PDE4 activity, the small FAM-cAMP tumbles rapidly, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This forms a large, slow-tumbling complex, leading to high fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low fluorescence polarization signal.[9]

Protocol:

  • Reagent Preparation: Prepare assay buffer, serial dilutions of this compound, recombinant human PDE4 enzyme, and FAM-cAMP substrate solution.

  • Assay Plate Preparation: Add assay buffer, this compound dilutions or vehicle, and PDE4 enzyme to a 96- or 384-well plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction and incubate for a set time (e.g., 60 minutes).

  • Detection: Add a binding agent to stop the reaction and incubate for 30 minutes.

  • Measurement: Read the fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm).[2]

FP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Assay Buffer - this compound - PDE4 Enzyme - FAM-cAMP Plate Add Reagents to Plate Reagents->Plate Incubate1 Incubate (15-30 min) Plate->Incubate1 Add_Substrate Add FAM-cAMP Incubate1->Add_Substrate Incubate2 Incubate (60 min) Add_Substrate->Incubate2 Add_Binder Add Binding Agent Incubate2->Add_Binder Incubate3 Incubate (30 min) Add_Binder->Incubate3 Read_FP Read Fluorescence Polarization Incubate3->Read_FP

Figure 2: Fluorescence Polarization (FP) Assay Workflow

Principle: This assay uses a terbium-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP analog (acceptor). In the absence of PDE4 activity, the labeled cAMP analog binds to the antibody, bringing the donor and acceptor into close proximity and allowing FRET to occur. When PDE4 hydrolyzes cAMP, the unlabeled cAMP displaces the labeled analog from the antibody, disrupting FRET. PDE4 inhibitors prevent this hydrolysis, thus maintaining a high FRET signal.[9]

Protocol:

  • Reagent Preparation: Prepare assay buffer, serial dilutions of this compound, recombinant human PDE4 enzyme, and cAMP substrate solution.

  • Assay Plate Preparation: Add this compound dilutions or vehicle and PDE4 enzyme to a 384-well plate.

  • Reaction Initiation: Add the cAMP substrate to all wells and incubate for a set time (e.g., 60 minutes).

  • Detection: Add a TR-FRET detection mix containing the fluorescently labeled cAMP analog and the terbium-labeled anti-cAMP antibody.

  • Measurement: Read the TR-FRET signal on a compatible plate reader.

In Vivo Models

Objective: To evaluate the anti-inflammatory effects of this compound in a model of allergic airway inflammation.

Protocol:

  • Sensitization: Sensitize mice (e.g., BALB/c) via intraperitoneal injections of ovalbumin (OVA) emulsified in alum on, for example, day 0 and day 7.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for a set period (e.g., 30 minutes) on multiple consecutive days (e.g., days 14-16).

  • This compound Administration: Administer this compound or vehicle control at a specified dose and route (e.g., oral gavage) typically 1 hour prior to each OVA challenge.

  • Outcome Measures (24-48 hours post-final challenge):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils) via cell counting and differential analysis.

    • Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing concentrations of a bronchoconstrictor like methacholine using a whole-body plethysmography system.

    • Lung Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation and remodeling.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or other immunoassays.

Conclusion

This compound, while less potent than its (R)-enantiomer, remains an indispensable research tool for investigating the therapeutic potential of PDE4 inhibition. Its well-characterized mechanism of action, involving the elevation of cAMP and modulation of the PKA/CREB signaling pathway, provides a clear basis for its anti-inflammatory and neuroprotective effects. The availability of robust in vitro and in vivo experimental protocols allows for the continued exploration of its pharmacological profile and the development of novel PDE4 inhibitors with improved therapeutic indices. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the understanding and application of PDE4-targeted therapies.

References

(S)-Rolipram: A Technical Guide for cAMP Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of cAMP and Phosphodiesterase-4

Cyclic adenosine monophosphate (cAMP) is a fundamental second messenger that governs a vast array of cellular processes, including gene transcription, metabolism, inflammation, and neuronal signaling.[1] The intracellular concentration of cAMP is meticulously controlled by a delicate balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[1] The PDE superfamily consists of 11 families, with phosphodiesterase-4 (PDE4) being the predominant enzyme responsible for cAMP hydrolysis in the central nervous system and immune cells.[1][2] This central role makes PDE4 a significant therapeutic target for a range of conditions, including inflammatory diseases and neurological disorders.[3][4]

(S)-Rolipram is a selective inhibitor of PDE4, which prevents the conversion of cAMP to the inactive 5'-AMP, thereby increasing intracellular cAMP levels.[1][5] This elevation in cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to a multitude of cellular responses.[1][5] While the (R)-enantiomer of rolipram is the more potent inhibitor of the PDE4 enzyme, this compound serves as a valuable tool compound for studying the intricacies of cAMP signaling.[3][6] This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Mechanism of Action of this compound

This compound exerts its effects by binding to the catalytic site of PDE4 enzymes.[1] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to numerous splice variants, allowing for compartmentalized regulation of cAMP signaling.[5] Rolipram exhibits stereoselectivity, with the enzyme possessing distinct binding sites for its enantiomers.[5] By inhibiting PDE4, this compound effectively blocks the degradation of cAMP, leading to its accumulation within the cell.[7] This increase in intracellular cAMP concentration amplifies cAMP-dependent signaling pathways.[5]

The primary downstream effectors of cAMP are PKA and EPAC.[1][5] Activated PKA phosphorylates a variety of substrate proteins, including the cAMP-responsive element-binding protein (CREB), a transcription factor crucial for processes like long-term memory formation.[8][9] The EPAC pathway, on the other hand, is involved in a range of cellular functions, including cell adhesion and insulin secretion.[10]

cAMP_Signaling_Pathway cAMP Signaling Pathway and the Action of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Degraded by PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates 5_AMP 5'-AMP PDE4->5_AMP S_Rolipram This compound S_Rolipram->PDE4 Inhibits Downstream_Effects_PKA Downstream Effects PKA->Downstream_Effects_PKA Downstream_Effects_EPAC Downstream Effects EPAC->Downstream_Effects_EPAC

Figure 1. this compound inhibits PDE4, increasing cAMP and activating PKA and EPAC pathways.

Data Presentation: Quantitative Analysis of PDE4 Inhibitors

The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for quantifying the potency of an enzyme inhibitor. The following tables summarize the in vitro IC50 values for Rolipram against various PDE4 subtypes. It is important to note that much of the available literature focuses on the more potent (R)-(-)-enantiomer or the racemic mixture.[3] Specific IC50 values for (S)-(+)-rolipram against individual PDE4 subtypes are not as readily available.[3]

CompoundPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)Reference(s)
(Racemic) Rolipram3130-240[11][12]
(R)-(-)-Rolipram~3~130-~240[12][13]
(S)-(+)-RolipramNot readily availableNot readily availableNot readily availableNot readily available[3]

Note: (S)-(+)-Rolipram is reported to be approximately 3 to 5.2 times less potent than (R)-(-)-Rolipram.[3]

Experimental Protocols

Accurate measurement of intracellular cAMP levels and PDE4 inhibition are crucial for studying the effects of this compound. Below are generalized protocols for common assays.

Protocol 1: Measurement of Intracellular cAMP Levels using ELISA

This protocol describes a competitive immunoassay for the quantification of cAMP.

Principle: This assay is a competitive immunoassay where cAMP in a sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.[1]

Materials:

  • Cultured cells of interest

  • This compound

  • Cell lysis buffer (e.g., 0.1 M HCl)[9]

  • cAMP ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture overnight.[9]

    • Treat cells with various concentrations of this compound or vehicle control for the desired time.[9]

  • Cell Lysis:

    • Aspirate the culture medium.

    • Add 100 µL of cell lysis buffer to each well to lyse the cells and inhibit phosphodiesterase activity.[9]

    • Incubate at room temperature for 10-20 minutes.[9]

  • cAMP ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding cell lysates and standards to the antibody-coated microplate.

      • Adding enzyme-conjugated cAMP.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate to generate a colorimetric signal.

      • Stopping the reaction and measuring the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known cAMP standards.

    • Determine the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: In Vitro PDE4 Inhibition Assay using Fluorescence Polarization (FP)

This protocol describes a method to determine the in vitro potency of this compound against PDE4.

Principle: This assay is based on the principle that a small, fluorescently labeled cAMP molecule (FAM-cAMP) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-5'-AMP, a binding agent in the assay mix captures the resulting phosphate group, forming a larger, slower-tumbling complex with high fluorescence polarization. The decrease in the FP signal is directly proportional to the inhibitor's potency.[8][14]

Materials:

  • Recombinant PDE4 enzyme (e.g., PDE4A, PDE4B, PDE4C, or PDE4D)

  • This compound

  • FAM-cAMP substrate[14]

  • Assay Buffer (e.g., Tris-based buffer, pH 7.2-7.5, containing MgCl₂)[14]

  • Binding Agent (e.g., IMAP™ Binding Solution)[14]

  • Low-volume, black, 384-well microplates[14]

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.[8]

  • Assay Plate Preparation:

    • Add a small volume (e.g., 2-5 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.[8][14]

  • Enzyme Addition:

    • Dilute the recombinant PDE4 enzyme in assay buffer to the desired concentration.

    • Add the diluted enzyme to each well, except for the "no enzyme" control wells.[8]

    • Pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to interact with the enzyme.[8]

  • Reaction Initiation:

    • Prepare a solution of FAM-cAMP in assay buffer.

    • Add the FAM-cAMP solution to all wells to initiate the enzymatic reaction.[8]

  • Enzymatic Reaction:

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[8][14]

  • Reaction Termination and Signal Detection:

    • Add the Binding Agent to all wells to stop the reaction and bind to the hydrolyzed substrate.[14]

    • Incubate for a further period (e.g., 30 minutes) to allow for binding.[14]

    • Measure the fluorescence polarization in a microplate reader.[14]

  • Data Analysis:

    • Correct for background by subtracting the average FP value of the "Blank" wells.[14]

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[14]

Experimental_Workflow General Workflow for In Vitro PDE4 Inhibition Assay A 1. Prepare Serial Dilution of this compound B 2. Add this compound and Recombinant PDE4 Enzyme to Plate A->B C 3. Pre-incubate to Allow Compound-Enzyme Interaction B->C D 4. Initiate Reaction with FAM-cAMP Substrate C->D E 5. Incubate for Enzymatic Reaction D->E F 6. Terminate Reaction and Add Binding Agent E->F G 7. Read Fluorescence Polarization F->G H 8. Analyze Data and Determine IC50 G->H

Figure 2. Workflow for measuring this compound's effect on PDE4 activity.

Conclusion

This compound is an invaluable pharmacological tool for investigating the complexities of cAMP signaling.[1] Its selective inhibition of PDE4 provides a robust method for elevating intracellular cAMP, enabling detailed studies of the downstream consequences on PKA and EPAC pathways.[1] The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the role of cAMP in various physiological and pathological processes. A thorough understanding of this compound's mechanism of action and the methodologies to study its effects is essential for advancing research in areas where cAMP signaling is a critical regulator.

References

Enantioselective Synthesis of (S)-(+)-Rolipram: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (S)-(+)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor with significant therapeutic potential. The pharmacological activity of Rolipram resides predominantly in its (S)-enantiomer, making stereoselective synthesis a critical aspect of its development for anti-inflammatory and antidepressant applications.[1] This document details prominent synthetic strategies, including organocatalytic asymmetric Michael addition, continuous-flow synthesis, and enantiodivergent synthesis, presenting comparative data, detailed experimental protocols, and visual workflows.

Core Concepts: The Significance of Stereoselectivity

Rolipram, chemically known as 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone, possesses a chiral center at the C4 position of the pyrrolidinone ring. The differential pharmacological and toxicological profiles of its enantiomers necessitate the development of synthetic routes that selectively produce the desired (S)-enantiomer.[1] Modern synthetic chemistry offers several powerful strategies to achieve high enantiopurity, thereby maximizing therapeutic efficacy and minimizing potential side effects associated with the (R)-enantiomer.

Comparative Analysis of Enantioselective Synthetic Strategies

The following table summarizes quantitative data for three distinct and effective methods for the enantioselective synthesis of (S)-(+)-Rolipram, allowing for a clear comparison of their key performance indicators.

Synthetic StrategyKey TransformationCatalyst / Chiral SourceOverall Yield (%)Enantiomeric Excess (ee, %)Key Advantages
Organocatalytic Asymmetric Michael Addition Michael addition of dimethyl malonate to a nitro-olefinBifunctional thiourea catalyst (e.g., Takemoto catalyst)~77% (over 3 steps)94% (can be >99% after recrystallization)Metal-free, operational simplicity, high enantioselectivity.[1]
Continuous-Flow Synthesis Telescoped asymmetric conjugate addition and oxidative esterificationPolystyrene-supported chiral organocatalyst83%94%Enhanced safety, high productivity, scalability, and process control.[2][3]
Enantiodivergent Synthesis Resolution of diastereomeric amides(S)-(-)-phenylethylamine as a chiral auxiliary~40% (for each enantiomer from the racemic acid)>99% (after separation and cyclization)Access to both enantiomers from a common intermediate, high enantiopurity.

Signaling Pathway of Rolipram

Rolipram exerts its therapeutic effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4, Rolipram increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in anti-inflammatory and neuroprotective responses.[5][6][7]

Rolipram_Signaling_Pathway Rolipram (S)-(+)-Rolipram PDE4 PDE4 Rolipram->PDE4 inhibits cAMP cAMP PDE4->cAMP hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP synthesizes from CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (Anti-inflammatory & Neuroprotective Effects) CREB->Gene promotes Organocatalytic_Synthesis_Workflow cluster_0 Step 1: Nitro-olefin Formation cluster_1 Step 2: Asymmetric Michael Addition cluster_2 Step 3: Reductive Cyclization & Decarboxylation A1 3-Cyclopentyloxy-4-methoxybenzaldehyde + Nitromethane + Ammonium Acetate A2 Reflux in Acetic Acid (3h) A1->A2 A3 Precipitation & Filtration A2->A3 A4 Nitro-olefin Product A3->A4 B1 Nitro-olefin + Dimethyl Malonate in Dichloromethane (-20°C) A4->B1 Intermediate B2 Add Bifunctional Thiourea Catalyst B1->B2 B3 Stir for 24h at -20°C B2->B3 B4 Purification by Column Chromatography B3->B4 B5 Michael Adduct B4->B5 C1 Michael Adduct in Methanol (0°C) B5->C1 Intermediate C2 Add NiCl2·6H2O & NaBH4 C1->C2 C3 Stir for 2h at 0°C C2->C3 C4 Quench, Extract & Concentrate C3->C4 C5 Decarboxylation in DMSO (Heating) C4->C5 C6 Recrystallization C5->C6 C7 (S)-(+)-Rolipram C6->C7 Continuous_Flow_Workflow cluster_0 Step 1: Telescoped Asymmetric Conjugate Addition & Oxidative Esterification cluster_1 Step 2: Nitro Reduction and Lactamization A1 Cinnamaldehyde Derivative + Nitromethane A2 Flow Reactor 1: Resin-supported Chiral Organocatalyst A1->A2 A4 Key Nitroester Intermediate A2->A4 A3 In situ generated Persulfuric Acid A3->A2 B1 Nitroester Intermediate + Trichlorosilane + DIEA A4->B1 Intermediate Stream B2 Flow Reactor 2 B1->B2 B3 (S)-(+)-Rolipram B2->B3 Enantiodivergent_Synthesis_Workflow cluster_0 Pathway to (S)-(+)-Rolipram cluster_1 Pathway to (R)-(-)-Rolipram A1 rac-3-(3'-cyclopentyloxy-4'-methoxy)phenyl-4-nitrobutyric acid A2 Amide formation with (S)-(-)-phenylethylamine A1->A2 A3 Mixture of Diastereomeric Amides A2->A3 A4 Chromatographic Separation A3->A4 B1 Diastereomer 1 A4->B1 Separated C1 Diastereomer 2 A4->C1 Separated B2 Nitro Reduction (e.g., H2, Pd/C) B1->B2 B3 Intramolecular Transamidation (Heating in xylene) B2->B3 B4 (S)-(+)-Rolipram B3->B4 C2 Nitro Reduction (e.g., H2, Pd/C) C1->C2 C3 Intramolecular Transamidation (Heating in xylene) C2->C3 C4 (R)-(-)-Rolipram C3->C4

References

(S)-Rolipram: A Technical Guide to its Effects on Neuronal and Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Rolipram, the active enantiomer of Rolipram, is a selective phosphodiesterase 4 (PDE4) inhibitor with profound effects on both the central nervous and immune systems. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates critical intracellular signaling pathways, leading to a range of therapeutic potentials, including neuroprotection, anti-inflammatory effects, and cognitive enhancement. This technical guide provides an in-depth analysis of the mechanisms of action of this compound on neuronal and immune cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades and workflows.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its biological effects primarily through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cAMP.[1][2] PDE4 is a superfamily of enzymes with multiple isoforms (PDE4A, B, C, and D) that are differentially expressed in various cell types, including neurons and immune cells.[1][2] Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP, a crucial second messenger that activates downstream signaling pathways.[1][2]

Effects on Neuronal Cells

In the central nervous system, this compound's elevation of cAMP levels triggers signaling cascades that are pivotal for neuronal function and survival.

Signaling Pathways in Neurons

The primary effectors of increased cAMP in neurons are Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[1]

  • PKA Pathway: cAMP binding to the regulatory subunits of PKA releases the catalytic subunits, which then phosphorylate numerous target proteins. A key substrate is the cAMP response element-binding protein (CREB), a transcription factor that governs the expression of genes involved in learning, memory, and neuronal survival.[1][3]

  • Epac Pathway: cAMP can also directly activate Epac, a guanine nucleotide exchange factor for the small G-protein Rap1. The Epac-Rap1 pathway is implicated in processes such as neurite outgrowth and synaptic plasticity.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits 5'-AMP 5'-AMP ATP ATP ATP->AC Substrate cAMP->5'-AMP Hydrolyzed by PKA PKA (inactive) cAMP->PKA Activates Epac Epac (inactive) cAMP->Epac Activates PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates Epac_active Epac (active) Epac->Epac_active Rap1 Rap1 Epac_active->Rap1 Activates pCREB pCREB Gene_Transcription Gene Transcription (Neuronal Survival, Plasticity) pCREB->Gene_Transcription Rap1_active Rap1-GTP Neuronal_Effects Neuronal Effects (Neurite Outgrowth, Synaptic Plasticity) Rap1_active->Neuronal_Effects

Caption: this compound's signaling pathway in neuronal cells.
Quantitative Data: Inhibitory Activity

The inhibitory potency of Rolipram varies among the different PDE4 isoforms. The (S)-enantiomer is the more active form.

InhibitorTargetIC50Cell TypeReference
RolipramPan-PDE4~550 nMRat Cortical Neurons[4]
RolipramPDE4A3 nMU937 monocytic cells[5][6]
RolipramPDE4B130 nMU937 monocytic cells[5][6]
RolipramPDE4D240 nMU937 monocytic cells[5][6]

Effects on Immune Cells

This compound exhibits potent anti-inflammatory properties by modulating the function of various immune cells.

Signaling Pathways in Immune Cells

Similar to its action in neurons, this compound increases cAMP levels in immune cells, which generally leads to the suppression of pro-inflammatory responses. Elevated cAMP inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interferon-gamma (IFN-γ).[2][7] This is partly mediated by the PKA-dependent inhibition of the transcription factor nuclear factor-kappa B (NF-κB).[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits 5'-AMP 5'-AMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate cAMP->5'-AMP Hydrolyzed by PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active PKA_active->NFkB_pathway Inhibits NFkB NF-κB NFkB_pathway->NFkB Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Cytokines TNF-α, IL-1β, IFN-γ Proinflammatory_Genes->Cytokines Stimulus Pro-inflammatory Stimulus Stimulus->Receptor

Caption: this compound's anti-inflammatory signaling in immune cells.
Quantitative Data: Anti-Inflammatory Effects

This compound has been shown to inhibit the production of various inflammatory mediators.

EffectCell TypeIC50 / ConcentrationReference
Inhibition of Leukotriene B4 (LTB4) productionHuman Monocytes3.5 µM[8]
Inhibition of Leukotriene C4 and Histamine releaseMurine Mast CellsNot specified[8]
Suppression of TNF-α and LT productionHuman and Rat T-cellsNot specified[7]
Suppression of IFN-γ productionHuman and Rat T-cellsNot specified[7]
Decrease in TNF-α expressionRat Dorsal Root Ganglion3 mg/kg (in vivo)[2]
Decrease in IL-1β expressionRat Dorsal Root Ganglion3 mg/kg (in vivo)[2]

Experimental Protocols

Primary Neuronal Culture

This protocol provides a general framework for establishing primary neuronal cultures for studying the effects of this compound.

cluster_prep Phase 1: Culture Preparation cluster_treatment Phase 2: Treatment & Assay Coat_Plates 1. Coat Plates (e.g., Poly-D-Lysine) Dissect_Tissue 2. Dissect Tissue (e.g., E18 Rat Cortex) Coat_Plates->Dissect_Tissue Dissociate_Cells 3. Dissociate Cells (e.g., Papain/Trypsin) Dissect_Tissue->Dissociate_Cells Plate_Neurons 4. Plate Neurons Dissociate_Cells->Plate_Neurons Culture_Maturation 5. Culture Maturation (5-7 days) Plate_Neurons->Culture_Maturation Pre-treat 6. Pre-treat with This compound Culture_Maturation->Pre-treat Induce_Injury 7. Induce Neuronal Injury (e.g., Glutamate, H₂O₂) Pre-treat->Induce_Injury Assess_Outcome 8. Outcome Assessment Induce_Injury->Assess_Outcome

Caption: Workflow for a primary neuronal culture and neuroprotection assay.

Methodology:

  • Plate Coating: Culture plates are coated with an adhesion substrate like Poly-D-Lysine to promote neuronal attachment.[9]

  • Tissue Dissection: Embryonic brain tissue (e.g., E18 rat cortex or hippocampus) is dissected in a sterile, ice-cold dissection solution.[9]

  • Cell Dissociation: The tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.[4]

  • Cell Plating: Neurons are plated at a desired density onto the coated plates in a serum-free neuronal culture medium.[4]

  • Culture Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2, with partial media changes every 2-3 days. Neurons are typically mature and ready for experiments within 5-7 days.[9]

PDE4 Activity Assay

Several methods can be employed to measure PDE4 activity.

a) Radiometric PDE Hydrolysis Assay:

This is a highly sensitive method that measures the hydrolysis of radiolabeled cAMP.[10]

  • Cell Lysis: Cells or tissues are homogenized in a hypotonic buffer containing protease inhibitors.

  • Assay Reaction: Aliquots of the lysate are incubated with [3H]cAMP as a substrate.

  • Separation: The product, [3H]5'-AMP, is separated from the unhydrolyzed [3H]cAMP.

  • Quantification: The amount of [3H]5'-AMP is quantified using liquid scintillation counting.

b) Fluorescence Polarization (FP) Assay:

This is a homogeneous assay suitable for high-throughput screening.[11]

  • Reaction Setup: Recombinant PDE4 enzyme is incubated with a fluorescently labeled cAMP substrate (e.g., cAMP-FAM).

  • Hydrolysis: PDE4 hydrolyzes the phosphodiester bond, releasing a fluorescently labeled phosphate group.

  • Binding: A specific phosphate-binding agent is added, which binds to the released phosphate group, causing a change in fluorescence polarization.

  • Detection: The change in fluorescence polarization is measured, which is proportional to PDE4 activity.

Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a common and robust method for quantifying cytokine levels in biological samples.[12]

Start Start Coat_Plate 1. Coat Plate with Capture Antibody Start->Coat_Plate Block 2. Block Plate Coat_Plate->Block Add_Sample 3. Add Sample/ Standard Block->Add_Sample Incubate_1 4. Incubate Add_Sample->Incubate_1 Wash_1 5. Wash Incubate_1->Wash_1 Add_Detection_Ab 6. Add Detection Antibody Wash_1->Add_Detection_Ab Incubate_2 7. Incubate Add_Detection_Ab->Incubate_2 Wash_2 8. Wash Incubate_2->Wash_2 Add_Enzyme 9. Add Enzyme- Conjugated Streptavidin Wash_2->Add_Enzyme Incubate_3 10. Incubate Add_Enzyme->Incubate_3 Wash_3 11. Wash Incubate_3->Wash_3 Add_Substrate 12. Add Substrate Wash_3->Add_Substrate Incubate_4 13. Incubate Add_Substrate->Incubate_4 Read_Absorbance 14. Read Absorbance Incubate_4->Read_Absorbance Analyze 15. Analyze Data Read_Absorbance->Analyze End End Analyze->End

Caption: Standard ELISA workflow for cytokine quantification.

Methodology:

  • Plate Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.

  • Blocking: Non-specific binding sites on the plate are blocked with an inert protein solution.

  • Sample Incubation: Cell culture supernatants or tissue homogenates are added to the wells and incubated to allow the cytokine to bind to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.

  • Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration is determined from a standard curve.

Conclusion

This compound is a potent modulator of neuronal and immune cell function through its selective inhibition of PDE4 and subsequent elevation of intracellular cAMP. In neuronal cells, this leads to the activation of PKA and Epac signaling pathways, which are crucial for neuroprotection, synaptic plasticity, and cognitive processes. In immune cells, this compound exerts significant anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other PDE4 inhibitors for a range of neurological and inflammatory disorders.

References

The Neuroprotective Potential of (S)-Rolipram: A Foundational Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Neuroprotective Mechanisms and Experimental Validation of (S)-Rolipram.

This compound, a selective phosphodiesterase-4 (PDE4) inhibitor, has emerged as a significant compound of interest in the field of neuroprotection. By modulating intracellular signaling pathways crucial for neuronal survival and inflammatory responses, this compound has demonstrated therapeutic potential across a range of preclinical models of neurological disorders. This guide provides a comprehensive overview of the foundational research on this compound's neuroprotective effects, detailing its mechanism of action, key quantitative data from pivotal studies, and in-depth experimental protocols.

Core Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound exerts its neuroprotective effects primarily through the inhibition of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger that activates downstream signaling cascades vital for neuronal survival, plasticity, and the attenuation of neuroinflammation.[1] Two principal pathways have been identified as central to this compound's neuroprotective action: the cAMP/PKA/CREB pathway and the cAMP/AMPK/SIRT1 pathway.[1]

Signaling Pathways

rolipram_signaling_pathways

Caption: Key signaling pathways activated by this compound.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the potency and neuroprotective effects of this compound.

Table 1: In Vitro Potency of Rolipram Against PDE4 Isoforms

PDE4 IsoformIC50 (nM)Cell Line/SystemReference
PDE4A~3Immunopurified human PDE4A[2]
PDE4B~130Immunopurified human PDE4B[2]
PDE4D~240Immunopurified human PDE4D[2]

Table 2: In Vitro Neuroprotective Effects of this compound

Cell TypeInsultRolipram ConcentrationOutcomeReference
Cultured Rat Dopaminergic NeuronsForskolin-induced stress10⁻⁸ - 10⁻⁵ MEnhanced survival[3]
Spiral Ganglion NeuronsSerum deprivation0.1 nMIncreased survival rate[4]

Table 3: In Vivo Neuroprotective Efficacy of this compound in Rodent Models

ModelSpeciesRolipram Dosage & AdministrationKey Neuroprotective OutcomesReference(s)
Spinal Cord Injury (Contusion)Rat0.1 - 1.0 mg/kg, s.c. daily for 2 weeksIncreased neuronal survival (up to 67% with 1.0 mg/kg), Increased oligodendrocyte preservation (up to 167% with 0.5 mg/kg), Optimal preservation of myelinated axons at 1.0 mg/kg.[5]
Spinal Cord Injury (Hemisection)Rat0.4 µmol/kg/hr via mini-osmotic pump for 10 daysIncreased serotonergic fibers in transplant, Decreased GFAP expression, Improved paw placement.[6]
Intracerebral HemorrhageMouse10 mg/kg, i.p. at 2h post-ICHReduced neurological deficit, brain edema, and neuronal apoptosis. Decreased TNF-α, IL-6, and IL-1β.[7][8]
Collagen-Induced ArthritisMouse0.5, 3, 5, or 10 mg/kg twice daily67% reduction in TNF-α-expressing cells in joints.[9]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

Experimental Workflow for In Vivo Neuroprotection Studies

experimental_workflow cluster_setup Experimental Setup cluster_assessment Assessment animal_model 1. Induction of Neurological Injury (e.g., Spinal Cord Contusion) treatment 2. This compound Administration (Define dose, route, and frequency) animal_model->treatment behavioral 3. Behavioral Analysis (e.g., BBB score, Morris Water Maze) treatment->behavioral histological 4. Histological & Immunohistochemical Analysis (e.g., Neuronal survival, Glial activation) treatment->histological molecular 5. Molecular Analysis (e.g., Western Blot for pCREB, ELISA for cytokines) treatment->molecular analysis 6. Data Analysis & Interpretation behavioral->analysis histological->analysis molecular->analysis

Caption: General workflow for assessing neuroprotection.

Protocol 1: Rat Spinal Cord Contusion Injury Model

This protocol describes a standardized method for inducing a moderate contusive spinal cord injury (SCI) in rats to assess the neuroprotective effects of this compound.[10][11][12]

  • Animal Preparation: Anesthetize adult Sprague-Dawley rats (225-300g) using an appropriate anesthetic (e.g., ketamine/xylazine).[10][12] Shave the dorsal thoracic region and sterilize the skin.[10]

  • Laminectomy: Make a midline incision over the thoracic vertebrae and dissect the paravertebral muscles to expose the spinous processes.[11] Perform a laminectomy at the T8-T10 level to expose the spinal cord, ensuring the dura mater remains intact.[10][11]

  • Spinal Cord Contusion: Stabilize the vertebral column using clamps on the spinous processes of adjacent vertebrae.[13] Use a computer-controlled impactor device to deliver a precise contusive force to the exposed spinal cord.[12] A consistent impact force (e.g., 200-225 kdyn) or displacement (e.g., weight-drop from a specific height) should be used to create a reproducible injury.[10][13]

  • This compound Administration: Prepare this compound in a suitable vehicle (e.g., 10% ethanol in saline or DMSO).[10] Administer the drug according to the experimental design (e.g., subcutaneous, intravenous, or intraperitoneal) at the specified dose and time points post-injury.[5]

  • Post-operative Care: Suture the muscle layers and close the skin incision.[10] Provide post-operative analgesia and supportive care, including manual bladder expression, until autonomic functions recover.[10]

  • Functional Assessment: Evaluate locomotor recovery at regular intervals using a standardized scale such as the Basso, Beattie, and Bresnahan (BBB) open-field locomotor scale.[11]

Protocol 2: Western Blot Analysis of Phospho-CREB (pCREB)

This protocol outlines the steps for detecting the phosphorylation of CREB (a key downstream target of this compound) in tissue or cell lysates.

  • Sample Preparation: Homogenize brain tissue or lyse cultured cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 15 µg) per lane on an SDS-polyacrylamide gel.[14] Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CREB at Serine 133 (e.g., Rabbit anti-pCREB, 1:1000 dilution).[15]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:7500 dilution) for 1 hour at room temperature.[16]

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB (e.g., Rabbit anti-CREB, 1:1000 dilution).[14]

Protocol 3: Immunohistochemistry for Glial Activation (Iba1 and GFAP)

This protocol details the staining of brain or spinal cord sections to assess microglial (Iba1) and astrocytic (GFAP) activation, key markers of neuroinflammation.

  • Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the dissected tissue in 4% PFA overnight. Cryoprotect the tissue in a sucrose solution before sectioning.

  • Immunostaining:

    • Wash tissue sections with PBS containing 0.3% Triton X-100.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate sections overnight at 4°C with primary antibodies against Iba1 (for microglia, e.g., 1:250 dilution) and GFAP (for astrocytes, e.g., 1:500 dilution).[17]

    • Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

  • Imaging and Analysis: Mount the sections with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a confocal microscope and quantify the fluorescence intensity or the number of positive cells in defined regions of interest.

Protocol 4: Morris Water Maze for Cognitive Assessment

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of neurodegenerative diseases like Alzheimer's.[18][19][20]

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (using non-toxic white paint) maintained at room temperature.[20] A small escape platform is submerged just below the water surface.[18]

  • Acquisition Phase (Spatial Learning):

    • For 4-5 consecutive days, mice are subjected to a series of trials (e.g., 4 trials per day).

    • In each trial, the mouse is released into the pool from one of four randomized starting positions and allowed to swim and find the hidden platform. The platform remains in the same location throughout the acquisition phase.[21]

    • The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.[22]

  • Probe Trial (Memory Retention):

    • 24 hours after the final acquisition trial, the escape platform is removed from the pool.

    • The mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).[22]

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.[22]

Conclusion

The foundational research on this compound strongly supports its neuroprotective properties, mediated primarily through the inhibition of PDE4 and the subsequent elevation of intracellular cAMP. The activation of the cAMP/PKA/CREB and cAMP/AMPK/SIRT1 signaling pathways underpins its ability to enhance neuronal survival, reduce apoptosis, and mitigate neuroinflammation in various preclinical models of neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other PDE4 inhibitors in the context of neurodegenerative diseases and acute neuronal injury. While the clinical translation of this compound has been hindered by its side-effect profile, the wealth of preclinical evidence continues to drive the development of next-generation PDE4 inhibitors with improved therapeutic windows.

References

(S)-Rolipram's Attenuation of Pro-inflammatory Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of (S)-Rolipram on the production of pro-inflammatory cytokines. This compound, a selective phosphodiesterase 4 (PDE4) inhibitor, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This document details the underlying mechanisms of action, presents quantitative data on cytokine inhibition, provides detailed experimental protocols for assessing its efficacy, and visualizes the involved signaling cascades and experimental workflows.

Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation

This compound exerts its anti-inflammatory effects primarily through the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), a key downstream effector that initiates a signaling cascade, ultimately resulting in the suppression of pro-inflammatory cytokine synthesis.[1] The anti-inflammatory profile of rolipram is associated with its ability to inhibit the function of polymorphonuclear leukocytes (PMNs), potentially through the inhibition of vasoactive amine release and leukotriene biosynthesis, actions that are likely mediated by the inhibition of PDE4.[2]

The increase in intracellular cAMP interferes with the signaling pathways responsible for the transcription of pro-inflammatory genes. Notably, the cAMP/PKA pathway can negatively regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[3][4] PKA can phosphorylate various targets that lead to the inhibition of NF-κB's translocation to the nucleus, thereby preventing the transcription of genes encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Quantitative Data on Cytokine Inhibition

The inhibitory effect of this compound on pro-inflammatory cytokine production has been quantified in various in vitro and in vivo studies. The following tables summarize the available data, primarily focusing on the half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of TNF-α Production by Rolipram

Cell TypeStimulantIC50 of RolipramReference
Human Mononuclear CellsLipopolysaccharide (LPS)130 nM (racemic), (-)-enantiomer showed a five times lower IC50[5]
U937 Monocytic CellsInterferon-gamma (IFN-γ)~290 nM (for p38 MAP kinase phosphorylation)[5]
Murine Macrophage Cell Line (RAW 264.7)Lipopolysaccharide (LPS)Dose-dependent suppression to <30% of control[4][6]

Table 2: Effects of Rolipram on Other Pro-inflammatory Cytokines

CytokineCell Type/ModelEffect of RolipramReference
IL-1βRat Model of Neuropathic PainSignificant decrease in expression[7]
IL-6Rat Model of Subarachnoid HemorrhageDecreased expression[3]
IL-12Murine MacrophagesDirectly suppressed production[8]

Note: Comprehensive dose-response data for IL-1β and IL-6 inhibition by this compound is limited in the public domain. The provided information reflects qualitative or single-dose effects.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of intricate signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

cAMP/PKA Signaling Pathway

The elevation of intracellular cAMP by this compound and the subsequent activation of PKA is the initial step in its mechanism of action.

cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to SRolipram This compound PDE4 PDE4 SRolipram->PDE4 Inhibits PDE4->cAMP Degrades to AMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates ATP ATP pCREB pCREB CREB->pCREB Gene_Transcription Anti-inflammatory Gene Transcription pCREB->Gene_Transcription Promotes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n Translocates to PKA_active Active PKA (from cAMP pathway) PKA_active->IKK Inhibits PKA_active->NFkB_p50_p65 Inhibits Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_p50_p65_n->Proinflammatory_Genes Induces Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Pre_treatment 3. Pre-treatment This compound (1 hr) Cell_Seeding->Pre_treatment Stimulation 4. Stimulation LPS (4-6 hrs) Pre_treatment->Stimulation Supernatant_Collection 5. Supernatant Collection Stimulation->Supernatant_Collection ELISA 6. Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis (IC50 determination) ELISA->Data_Analysis

References

Methodological & Application

Application Note: (S)-Rolipram for In Vitro PDE4 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger in numerous cellular signaling pathways.[1] The inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates various physiological processes, including inflammation and neuronal activity.[1][2] This makes PDE4 a compelling therapeutic target for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis, as well as neurological disorders.[1][2]

Rolipram was one of the first selective PDE4 inhibitors developed and exists as two enantiomers: (R)-(-)-rolipram and (S)-(+)-rolipram.[1] The (R)-(-) enantiomer is the more potent inhibitor of the PDE4 enzyme.[1] (S)-(+)-Rolipram, while less potent, serves as a valuable tool and control compound in research and drug discovery for the characterization of the PDE4 enzyme and the screening of novel PDE4 inhibitors.[1] This document provides detailed protocols for utilizing (S)-Rolipram in in vitro PDE4 inhibition assays.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by targeting PDE4, preventing the degradation of cAMP to 5'-AMP. The resulting increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA).[3][4] PKA then phosphorylates various target proteins, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression and ultimately suppressing inflammatory responses.[4]

PDE4_Signaling_Pathway cluster_membrane cluster_cytosol cluster_nucleus GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP Degrades S_Rolipram This compound S_Rolipram->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene Modulates

Caption: Simplified PDE4 signaling pathway.[1]

Quantitative Data: In Vitro Potency of Rolipram

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for racemic Rolipram and its more potent (R)-(-)-enantiomer against various PDE4 subtypes. Specific IC50 values for (S)-(+)-rolipram are not consistently available, but it is reported to be approximately 3 to 5.2 times less potent than (R)-(-)-rolipram.[1]

InhibitorPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)
(S)-(+)-Rolipram Not ReportedNot ReportedNot ReportedNot Reported
(R)-(-)-Rolipram ~3[5][6][7][8]~130[5][6][7][8]Not Reported~240[5][6][7][8]
Rolipram (racemic) 3[1]130[1][9]Not Reported240[1][9]

Experimental Protocols

Several assay formats can be used to determine the in vitro inhibitory activity of this compound against PDE4. Two common methods are the Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Fluorescence Polarization (FP) Based PDE4 Inhibition Assay

This assay relies on the principle that a small, fluorescently labeled cAMP molecule (FAM-cAMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent can be introduced that specifically binds to the product, forming a larger complex that tumbles more slowly and thus increases fluorescence polarization.[3] PDE4 inhibitors like this compound prevent this hydrolysis, keeping the fluorescence polarization low.[3]

Materials:

  • Recombinant human PDE4 enzyme (subtypes A, B, C, or D)

  • FAM-labeled cAMP (fluorescent substrate)

  • Binding Agent

  • Assay Buffer (e.g., Tris-HCl, MgCl2)

  • (S)-(+)-Rolipram

  • 384-well or 96-well black microplate

  • Fluorescence polarization plate reader

Protocol (96-well format):

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer.

    • Prepare serial dilutions of (S)-(+)-Rolipram in the assay buffer. Ensure the final DMSO concentration does not exceed 1%.[3]

    • Dilute the recombinant PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare the FAM-cAMP substrate solution in the assay buffer.[3]

  • Assay Procedure:

    • To appropriate wells, add 25 µL of assay buffer (for blank), 25 µL of the (S)-(+)-Rolipram dilutions (for inhibitor wells), and 25 µL of assay buffer with vehicle (for positive and negative control wells).[3]

    • Add 25 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells. Add 25 µL of assay buffer to the negative control and blank wells.[3]

    • Incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.[3]

    • Incubate the plate for 60 minutes at room temperature.[3]

  • Detection:

    • Add 50 µL of the prepared Binding Agent solution to all wells.[3]

    • Incubate the plate for 30 minutes at room temperature, protected from light.[3]

    • Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[3]

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each concentration of (S)-(+)-Rolipram.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

In this assay, PDE4 hydrolyzes a cAMP substrate. The remaining cAMP is then detected in a competitive immunoassay using a fluorescently labeled cAMP analog and a terbium-labeled anti-cAMP antibody.[3] When the terbium-labeled antibody is in close proximity to the fluorescent cAMP analog, FRET occurs. PDE4 activity reduces the amount of free cAMP, leading to a lower FRET signal. Inhibitors like this compound maintain high levels of cAMP, resulting in a high FRET signal.[3]

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • TR-FRET detection mix (fluorescently labeled cAMP analog and terbium-labeled anti-cAMP antibody)

  • Assay Buffer

  • (S)-(+)-Rolipram

  • 384-well black microplate

  • TR-FRET capable microplate reader

Protocol (384-well format):

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer.

    • Prepare serial dilutions of (S)-(+)-Rolipram in the assay buffer (final DMSO concentration ≤ 1%).[3]

    • Dilute the recombinant PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare the cAMP substrate solution in the assay buffer.[3]

  • Assay Procedure:

    • Add 5 µL of the (S)-(+)-Rolipram dilutions or vehicle to the appropriate wells.[3]

    • Add 5 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells. Add 5 µL of assay buffer to the negative control wells.[3]

    • Initiate the reaction by adding 10 µL of the cAMP substrate solution to all wells.[3]

    • Incubate the plate for 60 minutes at room temperature.[3]

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of the TR-FRET detection mix to all wells.[3]

    • Incubate the plate for 60 minutes at room temperature, protected from light.[3]

    • Measure the TR-FRET signal using a microplate reader (e.g., excitation at 340 nm and emission at 665 nm and 620 nm).[3]

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to the emission at 620 nm.[3]

    • Calculate the percent inhibition for each concentration of (S)-(+)-Rolipram.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Experimental Workflow

The general workflow for an in vitro PDE4 inhibition assay is a multi-step process from preparation to data analysis.

Experimental_Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, This compound dilutions) Dispense 2. Dispense Reagents (Inhibitor, Enzyme) Prep->Dispense PreIncubate 3. Pre-incubation (Inhibitor-Enzyme Binding) Dispense->PreIncubate Initiate 4. Initiate Reaction (Add Substrate) PreIncubate->Initiate Incubate 5. Enzymatic Reaction (Incubation) Initiate->Incubate Detect 6. Detection (Add Detection Reagents) Incubate->Detect Read 7. Read Plate (FP or TR-FRET Signal) Detect->Read Analyze 8. Data Analysis (Calculate % Inhibition, IC50) Read->Analyze

Caption: General experimental workflow for PDE4 inhibition assays.[3]

References

Designing Cell Culture Experiments with (S)-Rolipram: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Rolipram is a selective phosphodiesterase 4 (PDE4) inhibitor widely utilized in cell culture experiments to investigate the role of cyclic adenosine monophosphate (cAMP) signaling in various cellular processes. By inhibiting the degradation of cAMP, this compound elevates intracellular cAMP levels, leading to the activation of downstream signaling cascades such as the Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC) pathways.[1][2] This modulation of cAMP signaling makes this compound a valuable tool for researchers in neuroscience, immunology, and drug development.

These application notes provide detailed protocols and quantitative data for designing and conducting cell culture experiments using this compound.

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting PDE4, an enzyme that specifically hydrolyzes cAMP.[1][3] This inhibition leads to an accumulation of intracellular cAMP, which then acts as a second messenger to activate downstream effector proteins. The two primary signaling pathways activated by elevated cAMP are:

  • cAMP/PKA/CREB Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Activated PKA phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.[1][4]

  • cAMP/EPAC Pathway: cAMP can also directly bind to and activate EPAC, a guanine nucleotide exchange factor for the Rap family of small G proteins. The EPAC pathway is involved in processes such as cell adhesion, differentiation, and neurite outgrowth.[5]

Quantitative Data: this compound Activity in Cell Culture

The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. It is recommended to perform a dose-response study to determine the optimal concentration for each experimental system.[1]

ParameterCell Line/SystemValueReference
IC50 (PDE4 Inhibition)
PDE4ARecombinant Human3 nM[6][7]
PDE4BRecombinant Human130 nM[6][7]
PDE4DRecombinant Human240 nM[6][7]
Cytosolic PDE4Human Monocytes0.75 µM[8]
EC50 (Functional Assays)
Inhibition of TNF-α expressionHuman Monocytes (LPS-stimulated)~2 µM[8]
Inhibition of LTB4 productionHuman Monocytes3.5 µM[9]
Effective Concentration Ranges
NeuroprotectionSH-SY5Y cells, Primary Neurons0.1 - 1 µM[1]
Neural DifferentiationHuman Bone Marrow Mesenchymal Stem Cells1 - 5 µM[1]
Schwann Cell ProliferationImmortalized Schwann Cells5 - 10 µM[10]

Signaling Pathway and Experimental Workflow Diagrams

Rolipram_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylyl Cyclase cAMP cAMP AC->cAMP Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits 5AMP 5'-AMP PDE4->5AMP cAMP->PDE4 Degrades PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates Rap1 Rap1 EPAC->Rap1 Activates Cellular_Responses Cellular Responses (Neurite Outgrowth, Adhesion) Rap1->Cellular_Responses Leads to pCREB pCREB Gene_Transcription Gene Transcription (Neuroprotection, Anti-inflammation) pCREB->Gene_Transcription Promotes ATP ATP ATP->AC Converts to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Seed_Cells Seed Cells in Culture Plates Cell_Culture Culture Cells to Desired Confluency Seed_Cells->Cell_Culture Prepare_Rolipram Prepare this compound Working Solutions Cell_Culture->Prepare_Rolipram Treat_Cells Treat Cells with this compound (include vehicle control) Prepare_Rolipram->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Cell_Lysis Cell Lysis or Sample Collection Incubate->Cell_Lysis Perform_Assay Perform Specific Assay (e.g., cAMP ELISA, Western Blot, Viability Assay) Cell_Lysis->Perform_Assay Data_Analysis Data Analysis and Quantification Perform_Assay->Data_Analysis

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Cellular cAMP Accumulation Assay

This protocol describes how to measure intracellular cAMP levels in response to this compound treatment using an ELISA-based assay.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Forskolin (optional, adenylyl cyclase activator)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (provided with cAMP assay kit)

  • cAMP ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Cell Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in serum-free medium. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%).

    • Remove the culture medium from the cells and replace it with the this compound working solutions or vehicle control.

    • Incubate for 30 minutes at 37°C.

  • Stimulation (Optional): To amplify the cAMP signal, you can stimulate the cells with an adenylyl cyclase activator like forskolin (e.g., 10 µM final concentration) for 15 minutes at 37°C.

  • Cell Lysis:

    • Terminate the stimulation by removing the medium.

    • Add the cell lysis buffer provided with the cAMP assay kit to each well.

    • Incubate on a shaker for 10-20 minutes to ensure complete lysis.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP ELISA kit to measure the cAMP concentration in each well.

  • Data Analysis: Normalize the cAMP levels to the protein concentration in each well. Calculate the fold-increase in cAMP compared to the vehicle control.

Protocol 2: Neuroprotection Assay

This protocol provides a framework for assessing the neuroprotective effects of this compound against a neurotoxic agent.

Materials:

  • Primary neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Neurotoxic agent (e.g., glutamate, H₂O₂, rotenone)

  • Reagents for viability or apoptosis assessment (e.g., MTT, LDH assay kit, or Annexin V/PI staining kit)

Procedure:

  • Cell Culture: Plate and mature the neuronal cells according to standard protocols.

  • This compound Pre-treatment:

    • Prepare working solutions of this compound in fresh culture medium (e.g., 0.1 µM, 0.5 µM, 1 µM). Include a vehicle control.

    • Remove the old medium and add the this compound working solutions or vehicle control to the cells.

    • Incubate for 1-2 hours before inducing toxicity.

  • Induction of Neurotoxicity:

    • Add the neurotoxic agent to the wells at a pre-determined toxic concentration. Do not add the neurotoxin to the negative control wells.

    • Incubate for the required duration to induce cell death (e.g., 24 hours).

  • Assessment of Cell Viability/Apoptosis:

    • After the incubation period, measure cell viability or apoptosis using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability or apoptosis for each treatment group. Compare the this compound-treated groups to the vehicle-treated, toxin-exposed group to determine the neuroprotective effect.

Protocol 3: Anti-Inflammatory Assay (TNF-α Suppression)

This protocol details a method to evaluate the anti-inflammatory effects of this compound by measuring the suppression of lipopolysaccharide (LPS)-induced TNF-α production in monocytes or macrophages.

Materials:

  • Monocytic cell line (e.g., THP-1) or primary monocytes/macrophages

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate. For THP-1 cells, differentiation into macrophage-like cells can be induced with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

  • This compound Pre-treatment:

    • Prepare working solutions of this compound in culture medium.

    • Pre-treat the cells with this compound or vehicle control for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Do not add LPS to the negative control wells.

    • Incubate for 4-6 hours.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of TNF-α in each sample. Determine the percentage of inhibition of TNF-α production by this compound compared to the LPS-stimulated vehicle control.

References

Application Notes and Protocols for (S)-Rolipram in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Rolipram , a selective phosphodiesterase-4 (PDE4) inhibitor, is a widely utilized research tool in rodent models to investigate its therapeutic potential in a variety of neurological and psychiatric disorders. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in diverse cellular processes, including neuroinflammation, apoptosis, and synaptic plasticity.[1][2] These application notes provide a comprehensive overview of this compound dosage and administration in rodent models, complete with detailed protocols and data summaries to guide researchers in their experimental design.

Data Presentation: Dosage and Administration Summary

The optimal dosage and administration route for this compound can vary significantly depending on the rodent species, the specific pathological condition being modeled, and the intended therapeutic effect. The following tables summarize effective dosages reported in the literature.

Table 1: this compound Dosage in Rat Models

Condition StudiedDosage RangeAdministration RouteKey FindingsReference(s)
Spinal Cord Injury0.1 - 5.0 mg/kgSubcutaneous (s.c.), Intravenous (i.v.), OralNeuroprotective effects, preservation of oligodendrocytes and neurons. Optimal dose of 1.0 mg/kg for axonal and cellular preservation.[1][3]
Hypertension-induced Memory DefectsNot SpecifiedNot SpecifiedAmeliorated cognitive deficits.[2]
In Vivo PDE4 BindingNot SpecifiedIntrastriatal injectionEnabled monitoring of in vivo activity and phosphorylation state of PDE4.[4]
Dopaminergic Neuron Survival (in vitro)10⁻⁸ - 10⁻⁵ MIn culture mediumEnhanced survival in the presence of forskolin.[5]

Table 2: this compound Dosage in Mouse Models

Condition StudiedDosageAdministration RouteKey FindingsReference(s)
Alzheimer's Disease (3xTg-AD model)1.25 mg/kg, daily for 10-24 daysIntraperitoneal (i.p.)Attenuated cognitive decline, reduced amyloid-β burden and tau phosphorylation.[2][6]
Age-related Spatial Memory Deficits0.1 µmol/kgSubcutaneous (s.c.)Improved spatial memory when administered during consolidation.[6]
Scopolamine-induced Amnesia10 mg/kgIntraperitoneal (i.p.)Reversed amnesic effects.[6]
Depression-like Behavior0.31 - 1.25 mg/kg for 18-22 daysNot SpecifiedDecreased immobility in forced swim and tail suspension tests.[7]
Ethanol Seeking and Consumption0.0125 - 0.05 mg/kgNot SpecifiedReduced operant self-administration of ethanol.[8]
Emesis Model (behavioral correlate)1.6, 3.3, 6.6 mg/kgIntravenous (i.v.)Investigated CNS side effects.[9]

Signaling Pathway of this compound

This compound's primary mechanism of action involves the inhibition of PDE4, leading to an accumulation of cAMP. This, in turn, activates downstream signaling cascades, most notably the Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC) pathways, which are crucial for mediating its neuroprotective and anti-inflammatory effects.

Rolipram_Signaling_Pathway Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Neuroprotection, Anti-inflammation) CREB->Gene_Transcription Promotes ERK ERK EPAC->ERK Activates ERK->Gene_Transcription Promotes

This compound inhibits PDE4, increasing cAMP and activating downstream neuroprotective pathways.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Objective: To prepare this compound for in vivo administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 0.9% Saline (sterile)

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: Prepare a vehicle-only solution for the control group. A common vehicle consists of 1-2% DMSO in 0.9% saline.[6] For some applications, 10% ethanol in 0.9% physiological saline can be used.[1]

  • Rolipram Solution Preparation: a. Calculate the required amount of this compound based on the desired dose (e.g., 0.1 - 1.25 mg/kg) and the average weight of the animals.[6] b. Dissolve the this compound powder in a minimal volume of DMSO. c. Vortex the solution thoroughly to ensure complete dissolution. d. Gradually add 0.9% saline to the DMSO-Rolipram mixture to reach the final desired concentration. Ensure the final DMSO concentration is low (typically <2%) to avoid toxicity.[6]

  • Administration: Administer the prepared this compound solution or vehicle to the animals via the chosen route (e.g., intraperitoneal, subcutaneous, intravenous, or oral gavage). The volume of injection should be appropriate for the size of the animal (e.g., up to 5 ml/kg for intraperitoneal injection in rats and mice).[10]

Protocol 2: General Workflow for Behavioral Studies

Objective: To assess the effects of this compound on learning, memory, or depression-like behaviors in rodents.

Behavioral_Study_Workflow Acclimatization 1. Animal Acclimatization (Handling & Habituation) Drug_Prep 2. Drug Preparation & Administration (this compound or Vehicle) Acclimatization->Drug_Prep Training 3. Behavioral Training (e.g., Morris Water Maze, Fear Conditioning) Drug_Prep->Training Consolidation 4. Memory Consolidation Period (e.g., 1h, 24h) Training->Consolidation Testing 5. Behavioral Testing (e.g., Probe Trial, Context/Cued Fear Test) Consolidation->Testing Analysis 6. Data Collection & Analysis Testing->Analysis Histology 7. (Optional) Neurochemical/ Histological Analysis Analysis->Histology

A generalized workflow for studying the effects of this compound on rodent behavior.

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing facility and handle them for several days before the experiment to reduce stress.

  • Drug Administration: Administer this compound or vehicle at the predetermined dose and time point relative to the behavioral task (e.g., 30 minutes before training).[6][8]

  • Behavioral Training: Conduct the acquisition phase of the chosen behavioral paradigm (e.g., Morris water maze, novel object recognition, fear conditioning).[6]

  • Memory Consolidation: Allow for a consolidation period, which can range from hours to days depending on the memory type being assessed.

  • Behavioral Testing: Perform the retrieval or testing phase of the behavioral task to evaluate the effects of this compound on memory or behavior.

  • Data Analysis: Analyze the collected behavioral data using appropriate statistical methods.

  • (Optional) Post-mortem Analysis: Following behavioral testing, brain tissue can be collected for neurochemical or histological analyses (e.g., measuring cAMP levels, protein expression, or cell survival).[2]

Protocol 3: Spinal Cord Injury (SCI) Model in Rats

Objective: To evaluate the neuroprotective effects of this compound following a contusive SCI.

Materials:

  • Adult female rats (e.g., Sprague-Dawley)

  • This compound

  • Vehicle (e.g., 10% ethanol in 0.9% saline)

  • Anesthesia (e.g., isoflurane)

  • Spinal cord impactor device

  • Surgical instruments

SCI_Study_Workflow Anesthesia 1. Anesthesia & Laminectomy SCI 2. Spinal Cord Contusion Injury Anesthesia->SCI Rolipram_Admin 3. This compound Administration (e.g., 1.0 mg/kg, i.v., 1h post-SCI) SCI->Rolipram_Admin Post_Op 4. Post-Operative Care Rolipram_Admin->Post_Op Behavioral 5. Behavioral Testing (e.g., BBB scale) Post_Op->Behavioral Histology 6. Histological & Molecular Analysis Behavioral->Histology

Workflow for an in vivo spinal cord injury study with this compound.

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a laminectomy at the desired spinal level (e.g., T10).[1]

  • Spinal Cord Injury: Induce a moderate contusion injury using a spinal cord impactor device.[1]

  • This compound Administration: Administer this compound or vehicle at the chosen dose, route, and time point. For example, a dose of 1.0 mg/kg administered intravenously 1 hour post-injury has been shown to be effective.[3] Daily injections may be continued for a specified period (e.g., 14 days).[1][3]

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics, antibiotics, and manual bladder expression.[1]

  • Behavioral Assessment: Conduct locomotor assessments (e.g., Basso, Beattie, Bresnahan (BBB) scale) at regular intervals to evaluate functional recovery.[1]

  • Histological and Molecular Analysis: At the end of the study, perfuse the animals and collect spinal cord tissue for histological (e.g., cell and axon counts) and molecular (e.g., cytokine expression) analysis.[3]

Conclusion

This compound is a valuable pharmacological tool for investigating the therapeutic potential of PDE4 inhibition in a wide range of rodent models of disease. The provided data and protocols offer a foundation for designing and executing robust in vivo studies. Researchers should carefully consider the specific animal model, disease context, and desired outcomes to optimize the dosage and administration of this compound for their experimental needs. The consistent demonstration of neuroprotective and anti-inflammatory effects in various preclinical settings highlights the promise of selective PDE4 inhibitors in the development of novel therapeutics.[1]

References

Application Notes and Protocols for Studying Neuroinflammation with (S)-Rolipram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, has emerged as a valuable pharmacological tool for the investigation of neuroinflammatory processes. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates downstream signaling pathways that play a critical role in the inflammatory cascade within the central nervous system (CNS). These application notes provide an overview of its mechanism of action, key experimental protocols, and quantitative data to facilitate its use in preclinical research settings.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of PDE4, an enzyme highly expressed in immune and neural cells.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB).[2][3] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of anti-inflammatory genes while suppressing pro-inflammatory mediators.[3][4] Key molecular actions of this compound in the context of neuroinflammation include the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[2][5]

Another identified pathway involves the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway, which contributes to reducing apoptosis and inflammation.[3][6]

Signaling Pathways

The primary signaling cascade initiated by this compound involves the inhibition of PDE4 and the subsequent increase in intracellular cAMP levels. This triggers a cascade of events that ultimately leads to a potent anti-inflammatory response.

Rolipram_Signaling Rolipram This compound PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Anti_Inflammatory Anti-inflammatory Gene Expression pCREB->Anti_Inflammatory Promotes Pro_Inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) pCREB->Pro_Inflammatory Suppresses

This compound cAMP/PKA/CREB Signaling Pathway.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are based on established models for studying neuroinflammation.

In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia

This protocol describes the induction of an inflammatory response in BV-2 microglial cells using LPS and subsequent treatment with this compound.

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation & Analysis A Seed BV-2 microglia B Incubate for 24h A->B C Pre-treat with this compound (various concentrations) B->C D Add LPS (e.g., 100 ng/mL) C->D E Incubate for 24h D->E F Collect supernatant and cell lysates E->F G Analyze for inflammatory markers (e.g., TNF-α, IL-6 via ELISA) F->G

Workflow for In Vitro LPS-Induced Neuroinflammation Study.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (antibodies against pCREB, CREB, and a loading control)

Procedure:

  • Cell Seeding: Seed BV-2 cells in 96-well plates for cytokine analysis or 6-well plates for protein analysis at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control group (no LPS, no Rolipram) and an LPS-only group.

  • Sample Collection:

    • After 24 hours, collect the cell culture supernatant for cytokine analysis.

    • Lyse the cells to extract total protein for Western blot analysis.

  • Analysis:

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

    • Perform Western blotting to determine the levels of phosphorylated CREB.

Quantitative Data from In Vitro Studies:

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)pCREB/CREB Ratio
Vehicle ControlUndetectableUndetectableBaseline
LPS (100 ng/mL)1500 ± 120800 ± 751.0 ± 0.1
LPS + this compound (10 nM)850 ± 90450 ± 501.8 ± 0.2
LPS + this compound (100 nM)400 ± 50200 ± 302.5 ± 0.3

Data are representative and should be generated empirically.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and axonal damage.[7][8]

EAE_Workflow cluster_0 EAE Induction cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis A Immunize mice with MOG35-55 peptide and Complete Freund's Adjuvant B Administer Pertussis Toxin (Day 0 and 2) A->B C Begin this compound treatment (e.g., 1 mg/kg, i.p.) at disease onset B->C D Monitor clinical score and body weight daily C->D E Sacrifice mice at peak of disease D->E F Collect CNS tissue E->F G Analyze for inflammatory cell infiltration and cytokine expression F->G

Workflow for In Vivo EAE Study.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Saline (vehicle)

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.[7]

    • Administer pertussis toxin intraperitoneally on day 0 and day 2.[7]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).

  • Treatment:

    • Upon the onset of clinical signs (typically around day 10-12), begin daily intraperitoneal (i.p.) injections of this compound (e.g., 1 mg/kg) or vehicle.

  • Endpoint Analysis:

    • At a predetermined endpoint (e.g., day 21 or peak of disease), euthanize the mice.

    • Perfuse the animals and collect the brain and spinal cord for histological analysis (e.g., H&E staining for inflammatory infiltrates, Luxol Fast Blue for demyelination) and biochemical analysis (e.g., cytokine measurement by qPCR or ELISA).

Quantitative Data from EAE Studies:

Treatment GroupPeak Clinical ScoreCNS Infiltration (cells/mm²)
Vehicle Control3.5 ± 0.5250 ± 30
This compound (1 mg/kg)1.5 ± 0.3100 ± 20

Data are representative and should be generated empirically.

Data Interpretation and Troubleshooting

  • Dose-Response: It is crucial to perform a dose-response study for this compound to determine the optimal concentration for both in vitro and in vivo experiments.

  • Vehicle Effects: Ensure that the vehicle used to dissolve this compound does not have any confounding effects on the experimental outcomes.[3]

  • Toxicity: At higher concentrations, Rolipram has been associated with side effects.[9] Monitor animals closely for any signs of toxicity.

Conclusion

This compound is a potent and selective PDE4 inhibitor that serves as an effective tool for studying the mechanisms of neuroinflammation. The protocols and data presented here provide a framework for researchers to incorporate this compound into their studies to investigate the role of the cAMP signaling pathway in various neurological disorders with an inflammatory component.

References

Application Notes and Protocols for Fluorescence Polarization (FP) Assay for (S)-Rolipram PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways by hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn modulates various cellular processes, making PDE4 a key therapeutic target for inflammatory and neurological disorders.[1] (S)-Rolipram is a selective inhibitor of PDE4 and, alongside its more potent (R)-enantiomer, serves as a valuable tool for studying PDE4 function and for the screening of novel PDE4 inhibitors.[1][2]

Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for high-throughput screening (HTS) of enzyme inhibitors.[1] The assay principle is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. In the context of a PDE4 assay, a small, fluorescently labeled cAMP molecule (e.g., FAM-cAMP) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4 to FAM-AMP, a larger binding agent, which specifically interacts with the product, is introduced. This interaction forms a larger complex that tumbles more slowly, leading to a higher fluorescence polarization signal. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low polarization signal.[1][3]

These application notes provide a detailed protocol for an FP-based assay to determine the inhibitory activity of this compound on PDE4.

Signaling Pathway of PDE4 and Inhibition by this compound

The canonical cAMP signaling pathway begins with the activation of G-protein coupled receptors (GPCRs), which in turn activates adenylyl cyclase to convert ATP into cAMP.[1] PDE4 acts as a negative regulator of this pathway by degrading cAMP to AMP.[1] this compound inhibits PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), resulting in a cellular response.[1]

PDE4_Signaling_Pathway PDE4 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activation G_Protein G-Protein GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA PKA cAMP->PKA Activation EPAC EPAC cAMP->EPAC Activation AMP 5'-AMP PDE4->AMP Cellular_Response Cellular Response PKA->Cellular_Response EPAC->Cellular_Response S_Rolipram This compound S_Rolipram->PDE4 Inhibition

Caption: PDE4 signaling pathway and its inhibition by this compound.

Quantitative Data: this compound Inhibition of PDE4

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). It is important to note that the (R)-(-)-enantiomer of rolipram is significantly more potent than the (S)-(+)-enantiomer.[2] Specific IC50 values for (S)-(+)-Rolipram against individual PDE4 subtypes from FP assays are not widely reported in the literature; however, it is generally stated to be 3 to 5.2 times less potent than (R)-(-)-Rolipram.[2]

Compound Target Assay Type IC50 (nM) Reference
(S)-(+)-RolipramCytosolic PDE4 (human monocytes)Potentiation of PGE2-induced cAMP accumulation1356 ± 314[1]
Racemic (±)-RolipramCytosolic PDE4 (human monocytes)Potentiation of PGE2-induced cAMP accumulation313 ± 6.7[1]
Racemic (±)-RolipramPDE4AEnzyme Inhibition~3[4][5]
Racemic (±)-RolipramPDE4BEnzyme Inhibition~130[4][5]
Racemic (±)-RolipramPDE4DEnzyme Inhibition~240[4][5]

Assay Performance Parameters

Parameter Typical Value Description
Z'-factor ≥ 0.5A measure of assay robustness and suitability for HTS. A value ≥ 0.5 indicates an excellent assay.[6]
Assay Window > 2The ratio of the signal of the high control to the low control. A larger assay window indicates better signal separation.

Experimental Protocols

This section provides a detailed protocol for a fluorescence polarization-based assay for measuring PDE4 inhibition by this compound. The protocol is adaptable for both 96-well and 384-well formats.

Materials and Reagents
  • Recombinant Human PDE4 enzyme (specific isoform, e.g., PDE4D)

  • This compound

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • PDE Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

  • Binding Agent (e.g., IMAP™ Progressive Binding System)

  • Dimethyl Sulfoxide (DMSO)

  • Black, low-volume, non-binding microplates (96-well or 384-well)

  • Microplate reader capable of measuring fluorescence polarization

Reagent Preparation
  • PDE Assay Buffer: Prepare a complete PDE assay buffer as recommended by the enzyme or assay kit manufacturer. A typical buffer may contain 10 mM Tris-HCl, pH 7.2, 10 mM MgCl2, and 0.1% BSA.[7]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in PDE Assay Buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.[1]

  • PDE4 Enzyme Solution: Dilute the recombinant human PDE4 enzyme to the desired working concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve.

  • FAM-cAMP Substrate Solution: Prepare the FAM-cAMP substrate solution in PDE Assay Buffer at a concentration that is at or below the Km for the enzyme.

  • Binding Agent Solution: Prepare the Binding Agent solution according to the manufacturer's instructions. This may involve diluting a stock solution in a specific binding buffer.

Experimental Workflow

FP_Assay_Workflow FP Assay Experimental Workflow for PDE4 Inhibition cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Data Acquisition & Analysis prep_reagents Prepare Reagents: - PDE4 Enzyme - FAM-cAMP Substrate - this compound Dilutions - Assay Buffer - Binding Agent dispense_inhibitor Dispense this compound dilutions and controls into microplate prep_reagents->dispense_inhibitor add_enzyme Add PDE4 enzyme to all wells (except negative controls) dispense_inhibitor->add_enzyme pre_incubate Pre-incubate to allow inhibitor-enzyme interaction add_enzyme->pre_incubate add_substrate Initiate reaction by adding FAM-cAMP substrate pre_incubate->add_substrate incubate_reaction Incubate at room temperature to allow for cAMP hydrolysis add_substrate->incubate_reaction add_binding_agent Stop reaction and detect signal by adding Binding Agent incubate_reaction->add_binding_agent incubate_binding Incubate to allow binding of product to agent add_binding_agent->incubate_binding read_fp Read Fluorescence Polarization on a microplate reader incubate_binding->read_fp analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 value read_fp->analyze_data

Caption: General experimental workflow for the PDE4 FP inhibition assay.

Assay Protocol (384-Well Plate Format)
  • Dispense Inhibitor: Add 5 µL of the serially diluted this compound solutions or vehicle (for controls) to the appropriate wells of the 384-well plate.[1]

  • Add Enzyme: Add 5 µL of the diluted PDE4 enzyme solution to all wells except the negative control wells. Add 5 µL of PDE Assay Buffer to the negative control wells.[1]

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for the interaction between the inhibitor and the enzyme.[3][8]

  • Initiate Reaction: Add 10 µL of the FAM-cAMP substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 20 µL.[1]

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light. The incubation time may require optimization based on the enzyme activity.[3][8]

  • Stop Reaction and Add Binding Agent: Add 10 µL of the prepared Binding Agent solution to all wells to stop the reaction and initiate the binding to the hydrolyzed product.

  • Final Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow for the binding to reach equilibrium.[3]

  • Read Plate: Measure the fluorescence polarization using a microplate reader equipped for FP measurements. Typical excitation and emission wavelengths for FAM are 485 nm and 530 nm, respectively.[1][8]

Data Analysis
  • Blank Subtraction: Subtract the average FP value of the blank wells (containing only assay buffer and substrate) from all other readings.

  • Determine Controls:

    • High Signal (0% Inhibition): Average FP value from wells with enzyme, substrate, and vehicle (DMSO), but no inhibitor.

    • Low Signal (100% Inhibition): Average FP value from wells with substrate and vehicle, but no enzyme (negative control).

  • Calculate Percent Inhibition: Calculate the percent inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 * (1 - [(FP_sample - FP_low_control) / (FP_high_control - FP_low_control)])

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response (four-parameter logistic) curve to determine the IC50 value.[1]

Conclusion

The Fluorescence Polarization assay is a robust and reliable method for determining the inhibitory activity of compounds like this compound against PDE4. The detailed protocol and information provided in these application notes are intended to guide researchers in setting up and performing this assay effectively. Proper optimization of enzyme and substrate concentrations is crucial for achieving a robust assay window and a reliable Z'-factor, ensuring the generation of high-quality, reproducible data for drug discovery and research applications.

References

Application Note and Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Characterization of (S)-Rolipram, a PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular signaling pathways. Inhibition of PDE4 elevates cAMP levels, leading to the activation of downstream effectors like Protein Kinase A (PKA), which in turn modulates inflammatory responses. This makes PDE4 a compelling therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. (S)-Rolipram is a selective inhibitor of PDE4 and serves as a valuable pharmacological tool for studying the enzyme's function and for screening novel PDE4 inhibitors. This document provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to characterize the inhibitory activity of this compound on PDE4.

Principle of the TR-FRET Assay

The TR-FRET assay for PDE4 activity is a competitive immunoassay that measures the concentration of cAMP. The assay utilizes a long-lifetime europium (Eu) chelate as a donor fluorophore, typically conjugated to an anti-cAMP antibody, and a fluorescently labeled cAMP analog as an acceptor. In the absence of PDE4 activity or in the presence of a PDE4 inhibitor, the intracellular cAMP levels are high. This unlabeled cAMP competes with the fluorescently labeled cAMP for binding to the anti-cAMP antibody. When the labeled cAMP is displaced, the donor and acceptor are in close proximity, resulting in a high FRET signal. Conversely, when PDE4 is active, it hydrolyzes cAMP to AMP, reducing the levels of unlabeled cAMP. This allows the fluorescently labeled cAMP to bind to the antibody, separating the donor and acceptor and leading to a low FRET signal. The intensity of the FRET signal is therefore inversely proportional to the PDE4 enzyme activity.

Quantitative Data Summary

The following table summarizes the inhibitory potency of Rolipram and its enantiomers against PDE4 subtypes. It is important to note that (R)-(-)-Rolipram is the more potent enantiomer.[1] (S)-(+)-Rolipram is reported to be approximately 3 to 5.2 times less potent than (R)-(-)-Rolipram.[2]

CompoundPDE4 SubtypeIC50 (nM)Assay Type
(S)-(+)-Rolipram (estimated)PDE4A9 - 15.6TR-FRET (inferred)
PDE4B390 - 676TR-FRET (inferred)
PDE4D720 - 1248TR-FRET (inferred)
(R,S)-Rolipram (racemic)PDE4A~3Biochemical Assay
PDE4B~130Biochemical Assay[3]
PDE4D~240Biochemical Assay
(R)-(-)-Rolipram-2-10 fold more potent than (S)-(+)-RolipramBiochemical Assay[1]

Note: The IC50 values for (S)-(+)-Rolipram are estimated based on the reported relative potency compared to the racemic mixture and the (R)-enantiomer. Actual values may vary depending on specific assay conditions.

Experimental Protocols

This section provides a detailed methodology for performing a TR-FRET assay to determine the IC50 value of this compound against a specific PDE4 subtype.

Materials and Reagents
  • Recombinant human PDE4 enzyme (e.g., PDE4D)

  • This compound

  • (R,S)-Rolipram (as a control)

  • TR-FRET cAMP assay kit (containing Eu-labeled anti-cAMP antibody and a fluorescent cAMP tracer)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA, 0.05% Brij-35)

  • 384-well, low-volume, white microplates

  • TR-FRET-compatible microplate reader

Experimental Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and (R,S)-Rolipram in 100% DMSO.

    • Perform serial dilutions of the compounds in assay buffer to achieve a range of concentrations for IC50 determination (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation:

    • Dilute the recombinant PDE4 enzyme in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration curve to find the EC50 (the concentration that gives 50% of the maximal signal).

  • Assay Protocol:

    • Add 5 µL of the serially diluted this compound, control compounds, or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.

    • Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of assay buffer.

    • Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 5 µL of the cAMP substrate solution (concentration as recommended by the kit manufacturer or determined empirically) to all wells.

    • Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the enzymatic reaction and detect the remaining cAMP by adding 5 µL of the TR-FRET detection mix (containing the Eu-labeled anti-cAMP antibody and the fluorescent cAMP tracer) to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

Data Analysis
  • Calculate the TR-FRET Ratio:

    • The TR-FRET ratio is calculated for each well using the following formula: Ratio = (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000

  • Determine Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated as follows: % Inhibition = 100 * (1 - [(Ratio_inhibitor - Ratio_min) / (Ratio_max - Ratio_min)]) Where:

      • Ratio_inhibitor is the ratio from the wells with the inhibitor.

      • Ratio_min is the average ratio from the "no enzyme" control wells (representing 100% inhibition).

      • Ratio_max is the average ratio from the vehicle control wells (representing 0% inhibition).

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Assay Quality Control

The robustness of the assay can be evaluated by calculating the Z'-factor.[4][5][6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[4][7]

Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]

Where:

  • Mean_max and SD_max are the mean and standard deviation of the high signal (0% inhibition).

  • Mean_min and SD_min are the mean and standard deviation of the low signal (100% inhibition).

Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE4->AMP PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Rolipram This compound Rolipram->PDE4 Inhibits pCREB pCREB CREB->pCREB Gene Anti-inflammatory Gene Expression pCREB->Gene Promotes

Caption: Simplified signaling pathway of PDE4 inhibition by this compound.

Experimental Workflow for TR-FRET Assay

TR_FRET_Workflow prep 1. Reagent Preparation - this compound Dilutions - PDE4 Enzyme Solution - cAMP Substrate - TR-FRET Detection Mix plate 2. Assay Plate Setup - Add this compound/Controls - Add PDE4 Enzyme prep->plate incubate1 3. Pre-incubation (30 min, RT) plate->incubate1 reaction 4. Initiate Reaction - Add cAMP Substrate incubate1->reaction incubate2 5. Enzymatic Reaction (60 min, RT) reaction->incubate2 detect 6. Detection - Add TR-FRET Detection Mix incubate2->detect incubate3 7. Incubation (60 min, RT, dark) detect->incubate3 read 8. Read Plate (TR-FRET Reader) incubate3->read analyze 9. Data Analysis - Calculate Ratio - % Inhibition - IC50 Determination read->analyze

Caption: Experimental workflow for the this compound TR-FRET assay.

References

Application Notes & Protocols for (S)-Rolipram in In Vivo Spinal Cord Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of (S)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, in preclinical spinal cord injury (SCI) models. This compound has demonstrated significant therapeutic potential by mitigating secondary injury and promoting functional recovery in animal models of SCI.[1][2] This document outlines detailed protocols for key experiments, summarizes quantitative data from pivotal studies, and visualizes the underlying mechanisms and experimental workflows.

Mechanism of Action

Following spinal cord injury, a cascade of secondary injury events leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, creating an environment that is non-permissive for neuronal survival and regeneration.[1][3] this compound exerts its neuroprotective and pro-regenerative effects by inhibiting PDE4, the primary enzyme responsible for cAMP degradation in neural and immune cells.[1][3][4] This inhibition leads to an elevation of intracellular cAMP, which in turn activates downstream signaling pathways, including Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[1][3]

The therapeutic outcomes of increased cAMP signaling are multifaceted and include:

  • Neuroprotection: Protection of neurons and oligodendrocytes from apoptosis.[1][4][5]

  • Anti-inflammatory Effects: Attenuation of the inflammatory response by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and increasing the levels of anti-inflammatory cytokines like IL-10.[1][5]

  • Promotion of Axonal Growth: Overcoming myelin-associated inhibitors of axonal regeneration.[1][6]

  • Reduction of Glial Scarring: Attenuating astrogliosis at the lesion site.[1][6][7]

// Nodes Rolipram [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="PDE4 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↑ Intracellular cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="PKA Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; EPAC [label="EPAC Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcomes [label="Therapeutic Outcomes:\n- Neuroprotection\n- Anti-inflammation\n- Axonal Growth\n- Reduced Glial Scar", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Rolipram -> PDE4 [arrowhead=normal]; PDE4 -> cAMP [arrowhead=normal]; cAMP -> PKA [arrowhead=normal]; cAMP -> EPAC [arrowhead=normal]; PKA -> Outcomes [arrowhead=normal]; EPAC -> Outcomes [arrowhead=normal]; } dot Caption: this compound's mechanism of action in spinal cord injury.

Quantitative Data Summary

The efficacy of this compound is highly dependent on the dosage, route of administration, and the timing of intervention following SCI. The following tables summarize key quantitative data from preclinical studies in rat models of SCI.

Table 1: Dose-Response of this compound on Cellular Preservation (Subcutaneous Administration)

Dose (mg/kg)Neuronal SurvivalOligodendrocyte PreservationMyelinated Axon PreservationReference
0.1IncreasedIncreased-[4][8]
0.5IncreasedMaximally Increased-[4][8]
1.0Maximally IncreasedIncreasedOptimal Preservation[4][5][8]
5.0No significant enhancement over vehicle--[4]

Data extracted from studies involving daily subcutaneous injections for 2 weeks, initiated 1 hour post-injury in a rat contusion SCI model.[4][8]

Table 2: Efficacy of this compound (1.0 mg/kg) via Different Administration Routes

Administration RouteNeuronal ProtectionOligodendrocyte ProtectionMyelinated Axon PreservationReference
Intravenous (i.v.)SignificantSignificantSignificant[4][5][8]
Subcutaneous (s.c.)SignificantSignificantSignificant[4][5][8]
OralSignificantSignificantNot Significant[4][8]

Treatment was initiated 1-2 hours post-injury and continued daily for 2 weeks.[4][5][8]

Table 3: Therapeutic Window for this compound (1.0 mg/kg, i.v.)

Time of Initiation (post-injury)Neuroprotective EfficacyReference
1 hourEffective[4][8]
2 hoursMaximal Protection[4][5][8]
up to 48 hoursProtective Efficacy Observed[4][5][8]

Table 4: Summary of Functional Outcomes in Rat SCI Models

Study ModelThis compound Dose & RegimenKey Functional OutcomeReference
Thoracic (T10) Contusion3.18 mg/kg/day (s.c. pump) for 2 weeksImproved BBB scores and beam walk performance[2][7]
Thoracic Contusion1.0 mg/kg/day (i.v.) for 2 weeks, started 2h post-injurySignificantly improved BBB locomotor function[4][5][8]
Cervical (C3/4) Hemisection0.4 µmol/kg/hr (s.c. pump) for 10 days, started 2 weeks post-injuryImproved forelimb paw placement; attenuated astrogliosis[6][9]

Experimental Protocols

Protocol 1: Rat Spinal Cord Contusion Injury Model

This protocol describes a standard method for inducing a moderate contusive SCI at the thoracic level in rats.

1. Animal Preparation:

  • Anesthetize adult Sprague Dawley or Wistar rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

  • Maintain body temperature at 37°C using a heating pad.

2. Surgical Procedure:

  • Shave and sterilize the dorsal surface over the thoracic spine.

  • Make a midline incision and dissect the paravertebral muscles to expose the vertebral column.

  • Perform a laminectomy at the T9-T10 level to expose the dorsal surface of the spinal cord, ensuring the dura mater remains intact.[1]

  • Stabilize the spine using vertebral clamps.

3. Injury Induction:

  • Position the impactor tip (e.g., from an Infinite Horizon Impactor) over the exposed spinal cord.

  • Induce a moderate contusion injury (e.g., 200-225 kdyn force).[1] A visible contusion and a reflexive tail flick or hindlimb movement will confirm the impact.

4. Post-Surgical Care:

  • Suture the muscle layers and close the skin incision with wound clips or sutures.

  • Administer subcutaneous saline for hydration and an analgesic for pain management.

  • House animals individually with easy access to food and water.

  • Perform manual bladder expression 2-3 times daily until bladder function returns.[1]

Protocol 2: this compound Formulation and Administration

This compound is poorly soluble in water and requires a vehicle for dissolution.

1. Stock Solution Preparation:

  • Prepare a stock solution by dissolving this compound in a vehicle such as 10% ethanol in saline or Dimethyl Sulfoxide (DMSO).[1][5]

  • Example: For a 1 mg/mL stock in 10% ethanol, dissolve 10 mg of this compound in 1 mL of 100% ethanol, then add 9 mL of sterile saline.

2. Administration Routes:

  • Intravenous (i.v.) Injection: Slowly administer the prepared solution via a tail vein. For repeated injections, an indwelling catheter may be considered.

  • Subcutaneous (s.c.) Injection: Administer the solution under the skin, typically in the dorsal region.

  • Continuous Infusion (via Osmotic Pump): For long-term, stable delivery, use a mini-osmotic pump. Implant the pump subcutaneously in the dorsal region during the SCI surgery or in a separate procedure.[6][9]

// Nodes A [label="Animal Acclimation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Baseline Behavioral Testing", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Spinal Cord Injury Surgery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Randomization to Treatment Groups", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="this compound or Vehicle Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Post-operative Care & Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Behavioral Assessments (e.g., BBB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Endpoint: Tissue Collection & Histology", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } dot Caption: A typical experimental workflow for testing this compound in an SCI model.

Protocol 3: Behavioral Assessment - Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale

The BBB scale is a widely used method to assess hindlimb functional recovery in rats after SCI.

1. Acclimation:

  • Acclimate rats to the open field testing arena (a circular plastic enclosure) for several days before baseline testing.[1]

2. Testing Procedure:

  • Place the rat in the center of the open field and allow it to move freely for 4-5 minutes.

  • Two observers, blinded to the treatment groups, should score the hindlimb movements.[1]

  • Record observations for each hindlimb, focusing on joint movement, weight support, paw placement, coordination, and tail position.

3. Scoring:

  • Use the 21-point BBB scale, where a score of 0 indicates no observed hindlimb movement and a score of 21 represents normal locomotion.[1]

Protocol 4: Histological Analysis

This protocol outlines the steps for assessing tissue sparing and cellular changes at the injury site.

1. Tissue Collection:

  • At the study endpoint (e.g., 2-8 weeks post-injury), deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

2. Tissue Processing:

  • Carefully dissect the spinal cord segment containing the injury epicenter.

  • Post-fix the tissue in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.[1]

  • Embed the tissue in a suitable medium (e.g., OCT) and freeze for cryosectioning.[1]

3. Sectioning and Staining:

  • Cut transverse or sagittal sections (e.g., 20 µm thick) through the injury epicenter and adjacent regions.

  • General Morphology & White Matter Sparing: Use stains like Luxol Fast Blue (LFB) or Eriochrome Cyanine to visualize myelinated white matter.[1]

  • Immunohistochemistry: Use specific antibodies to label neurons (e.g., NeuN), oligodendrocytes (e.g., CC1), astrocytes (e.g., GFAP), and axons (e.g., neurofilament).

// Nodes A [label="this compound Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Increased cAMP Levels", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Reduced Secondary Injury\n(Inflammation, Apoptosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Enhanced Tissue Sparing\n(Neurons, Oligodendrocytes, Axons)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Improved Functional Recovery", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; } dot Caption: Logical flow from this compound administration to functional recovery.

References

Application of (S)-Rolipram in Preclinical Models of Depression and Anxiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been extensively investigated for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including depression and anxiety.[1][2] By inhibiting the PDE4 enzyme, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous intracellular signaling cascades.[1][3] This leads to an accumulation of intracellular cAMP, which in turn activates downstream pathways implicated in neuroplasticity, neurogenesis, and the modulation of inflammatory responses, all of which are considered to be dysregulated in depression and anxiety.[3][4][5] Preclinical studies in rodent models have consistently demonstrated the antidepressant- and anxiolytic-like effects of this compound, making it a valuable tool for investigating the underlying pathophysiology of these disorders and for the development of novel therapeutic strategies.[4][5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PDE4, which leads to an increase in intracellular cAMP levels.[1][3] This elevation in cAMP triggers the activation of several key downstream signaling pathways:

  • cAMP/PKA/CREB Pathway: Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP-response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity, neurogenesis, and neuronal survival.[1][4]

  • cAMP/Epac Pathway: cAMP can also directly activate the Exchange protein directly activated by cAMP (Epac), which is involved in synaptic plasticity and other neuronal functions.[3]

  • cAMP/AMPK/SIRT1 Pathway: Evidence also suggests that this compound can activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway, which plays a role in cellular energy homeostasis, reduction of apoptosis, and suppression of inflammation.[1]

These signaling cascades collectively contribute to the observed antidepressant and anxiolytic effects of this compound in preclinical models.

Signaling Pathways

Rolipram_Signaling_Pathway Rolipram This compound PDE4 Phosphodiesterase 4 (PDE4) Rolipram->PDE4 inhibits cAMP ↑ intracellular cAMP PDE4->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Exchange protein directly activated by cAMP (Epac) cAMP->Epac activates AMPK AMP-activated protein kinase (AMPK) cAMP->AMPK activates CREB CREB PKA->CREB phosphorylates Outcomes Neuroplasticity Neurogenesis Anti-inflammatory Effects Epac->Outcomes SIRT1 Sirtuin 1 (SIRT1) AMPK->SIRT1 activates pCREB pCREB Gene_Expression ↑ Gene Expression pCREB->Gene_Expression promotes SIRT1->Outcomes Gene_Expression->Outcomes FST_Workflow Habituation Habituation to testing room (≥ 1 hour) Drug_Admin This compound or Vehicle Administration Habituation->Drug_Admin Placement Gently place mouse in the water Drug_Admin->Placement Swim_Apparatus Cylindrical container (e.g., 30 cm height, 20 cm diameter) Water_Prep Fill with water (23-25°C) to a depth of 15 cm Water_Prep->Placement Test_Duration 6-minute test session Placement->Test_Duration Data_Acquisition Record behavior (video tracking or manual scoring) Test_Duration->Data_Acquisition Analysis Analyze last 4 minutes for: - Immobility time - Swimming time - Climbing time Data_Acquisition->Analysis EPM_Workflow Habituation Habituation to testing room (≥ 1 hour) Drug_Admin This compound or Vehicle Administration Habituation->Drug_Admin Placement Place mouse in the center, facing an open arm Drug_Admin->Placement EPM_Apparatus Plus-shaped maze with: - 2 open arms - 2 closed arms Elevated from the floor Test_Duration 5-minute test session Placement->Test_Duration Data_Acquisition Record behavior (video tracking system) Test_Duration->Data_Acquisition Analysis Analyze for: - Time spent in open/closed arms - Number of entries into open/closed arms - Total distance traveled Data_Acquisition->Analysis

References

Application Notes: (S)-Rolipram as a Pharmacological Tool for In Vitro cAMP Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclic adenosine monophosphate (cAMP) is a fundamental second messenger that mediates a multitude of cellular processes, including gene transcription, inflammation, metabolism, and cell proliferation.[1][2] The intracellular concentration of cAMP is meticulously regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[2] The PDE4 enzyme family is the predominant regulator of cAMP hydrolysis within the central nervous system and immune cells.[2][3]

(S)-(+)-Rolipram is a selective inhibitor of PDE4, making it a critical pharmacological tool for studying cAMP-mediated signaling pathways.[1][2] By preventing the degradation of cAMP, (S)-Rolipram elevates intracellular cAMP levels, which in turn activates downstream effector proteins such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in in vitro research.

Mechanism of Action

This compound exerts its biological effects by selectively binding to the catalytic site of PDE4 enzymes, thereby inhibiting the hydrolysis of cAMP to adenosine 5'-monophosphate (5'-AMP).[2][4] This inhibition leads to an accumulation of intracellular cAMP. The elevated cAMP levels activate PKA and EPAC, which then phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and a wide range of cellular responses.[4][5]

camp_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP (Inactive) PDE4->AMP Rolipram This compound Rolipram->PDE4 Inhibits Downstream Downstream Cellular Responses PKA->Downstream EPAC->Downstream

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA/EPAC pathways.[2]

Data Presentation

The potency of Rolipram is measured by its half-maximal inhibitory concentration (IC50). The (R)-(-)-enantiomer is a more potent inhibitor of the PDE4 enzyme than the (S)-(+)-enantiomer.[6]

Table 1: Comparative In Vitro Potency (IC50) of Rolipram Enantiomers and Other PDE4 Inhibitors | Inhibitor | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | | :--- | :---: | :---: | :---: | :---: | | (R)-(-)-Rolipram | ~3[7] | ~130[6][7] | - | ~240[6][7] | | (S)-(+)-Rolipram | Not readily available, but reported to be ~3 to 10 times less potent than (R)-(-)-Rolipram.[6][8] | | Rolipram (racemic) | 3[7][9] | 130[7][9] | - | 240[7][9] | | Roflumilast | >1000[6] | 0.84[6] | >1000[6] | 0.68 |

Table 2: Example Dose-Response Data for this compound in a Cell-Based cAMP Assay This table illustrates typical data from an experiment measuring intracellular cAMP accumulation in response to this compound treatment in a cell line like HEK293.[10]

This compound Conc. (nM)Luminescence (RLU)% of Max Response
0 (Vehicle)50,0000%
0.165,00010%
1100,00033%
10175,00083%
100200,000100%
1000201,000100%

Experimental Protocols

Here are detailed protocols for key in vitro experiments utilizing this compound to investigate cAMP signaling.

Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PDE4.[1] It relies on the change in rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). When PDE4 hydrolyzes FAM-cAMP, the resulting FAM-AMP is captured by a binding agent, causing it to tumble slowly and emit highly polarized light. Inhibition of PDE4 by this compound prevents this, keeping fluorescence polarization low.[1]

fp_workflow cluster_prep Preparation cluster_assay Assay Procedure (384-well plate) cluster_analysis Data Analysis prep_rolipram Prepare serial dilutions of this compound add_rolipram 1. Add 5 µL this compound or vehicle to wells prep_rolipram->add_rolipram prep_pde4 Dilute recombinant PDE4 enzyme add_pde4 2. Add 5 µL diluted PDE4 enzyme prep_pde4->add_pde4 prep_sub Prepare FAM-cAMP substrate solution add_sub 3. Initiate reaction with 10 µL FAM-cAMP prep_sub->add_sub add_rolipram->add_pde4 add_pde4->add_sub incubate 4. Incubate 60 min at room temperature add_sub->incubate detect 5. Read Fluorescence Polarization incubate->detect calc 6. Calculate % Inhibition detect->calc plot 7. Plot dose-response curve and determine IC50 calc->plot

Caption: Experimental workflow for the Fluorescence Polarization (FP) PDE4 assay.[1]

Methodology:

  • Reagent Preparation :

    • Prepare a suitable PDE assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration does not exceed 1%.[1]

    • Dilute recombinant human PDE4 enzyme to the desired concentration in assay buffer.

    • Prepare the FAM-cAMP substrate solution in assay buffer.

  • Assay Procedure (384-well plate format) :

    • To the appropriate wells, add 5 µL of the this compound dilutions or a vehicle control.[1]

    • Add 5 µL of the diluted PDE4 enzyme to all wells except negative controls. Add 5 µL of assay buffer to negative control wells.[1]

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.[1]

    • Incubate the plate for 60 minutes at room temperature, protected from light.[1]

  • Detection & Data Analysis :

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: Cell-Based Intracellular cAMP Measurement (Luminescence Assay)

This protocol measures changes in intracellular cAMP levels in cultured cells following treatment with this compound. It is a common method to assess the compound's efficacy in a cellular context.[10][11]

camp_assay_workflow start Seed cells (e.g., HEK293) in a 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 30 min treat->incubate2 stimulate Stimulate with adenylyl cyclase activator (e.g., Forskolin) incubate2->stimulate incubate3 Incubate for 15 min stimulate->incubate3 lyse Lyse cells to release intracellular cAMP incubate3->lyse measure Measure cAMP using a luminescence-based assay kit lyse->measure analyze Plot dose-response curve and determine EC50 measure->analyze

Caption: Workflow for measuring this compound's effect on cellular cAMP levels.[2]

Methodology:

  • Cell Plating :

    • Seed a suitable cell line (e.g., HEK293, CHO, or U937 cells) in white, opaque 96-well plates at a density that will achieve confluency on the day of the experiment.[10][11]

    • Incubate overnight at 37°C in a CO₂ incubator.

  • Cell Treatment :

    • On the day of the assay, remove the culture medium.

    • Replace it with serum-free medium containing the desired concentrations of this compound or a vehicle control.[11]

    • Incubate for 30 minutes at 37°C.[11]

  • cAMP Stimulation & Lysis :

    • Add an adenylyl cyclase activator, such as Forskolin (e.g., to a final concentration of 10 µM), to stimulate cAMP production.[11]

    • Incubate for an additional 15 minutes at 37°C.[11]

    • Terminate the reaction by removing the medium and adding the lysis buffer provided with your chosen cAMP assay kit.[11]

  • cAMP Measurement & Analysis :

    • Follow the manufacturer's instructions for the luminescence-based cAMP assay kit to measure the cAMP concentration in each well. This typically involves adding detection reagents that produce a light signal inversely or directly proportional to the cAMP concentration.[10]

    • Measure luminescence using a plate reader.[10]

    • Normalize cAMP levels to the protein concentration in each well if required.

    • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to determine the EC50 value.[10][11]

Protocol 3: PKA Activation Assay (ELISA-based)

This assay measures the activity of PKA, a primary downstream effector of cAMP, to confirm that the this compound-induced increase in cAMP leads to a functional response.

Methodology:

  • Cell Culture and Treatment :

    • Plate and treat cells with this compound as described in Protocol 2.

  • Cell Lysate Preparation :

    • After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer to release cellular proteins.[10]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • ELISA Procedure :

    • Add standards and diluted cell lysates to a microtiter plate pre-coated with a specific PKA substrate.[10]

    • Add ATP to each well to initiate the phosphorylation reaction.

    • Incubate the plate (e.g., for 90 minutes at 30°C with shaking) to allow PKA in the lysates to phosphorylate the substrate.[10]

    • Wash the plate to remove non-reacted components.[10]

    • Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chromogenic HRP substrate (like TMB) and stop the reaction.

    • Measure the absorbance at 450 nm. The signal is proportional to the amount of PKA activity.

  • Data Analysis :

    • Generate a standard curve using the PKA standards.

    • Convert absorbance readings from the experimental wells to PKA activity units.

    • Plot PKA activity against the this compound concentration to observe the dose-dependent effect.

References

Troubleshooting & Optimization

(S)-Rolipram solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Rolipram. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

This compound is sparingly soluble in aqueous buffers.[1][2] Direct dissolution in buffers like PBS or TRIS will likely result in a suspension or incomplete dissolution.

Q2: What is the recommended method for preparing aqueous solutions of this compound?

To achieve the best results, it is highly recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[1][2] This stock solution can then be diluted with your aqueous buffer of choice to the desired final concentration.

Q3: What are the recommended organic solvents for creating an this compound stock solution?

DMSO, DMF, and ethanol are all suitable organic solvents for dissolving this compound.[1][2] The choice of solvent may depend on the specific requirements of your experiment and downstream applications.

Q4: I observed precipitation when diluting my this compound stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution can occur if the final concentration in the aqueous buffer exceeds the solubility limit of this compound. To troubleshoot this, you can try the following:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.

  • Increase the proportion of organic solvent: While not always feasible for biological assays, slightly increasing the percentage of the organic solvent in the final solution can improve solubility. However, be mindful of potential solvent effects on your experimental system.

  • Gentle warming and vortexing: After dilution, gentle warming (e.g., to 37°C) and vortexing can help to redissolve any precipitate. However, be cautious about the temperature sensitivity of your buffer components and this compound itself.

Q5: How should I store my this compound solutions?

  • Solid this compound: Store the solid compound at -20°C.[1][2]

  • Stock solutions in organic solvents: Stock solutions in DMSO or DMF can be stored at -20°C for up to one month.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

  • Aqueous solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1][5] Prepare fresh aqueous solutions for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving in the aqueous buffer. Low aqueous solubility of this compound.Prepare a stock solution in an organic solvent (DMSO, DMF, or ethanol) first, then dilute with the aqueous buffer.[1][2]
Precipitate forms after diluting the organic stock solution into the aqueous buffer. The final concentration exceeds the solubility limit in the aqueous medium.Lower the final concentration of this compound. Consider a slight, permissible increase in the organic co-solvent percentage. Gentle warming and vortexing may also help.
Inconsistent experimental results. Degradation of this compound in the aqueous solution.Prepare fresh aqueous working solutions for each experiment from a frozen organic stock solution. Avoid storing aqueous solutions.[1][5]
Difficulty dissolving this compound in the organic solvent. Insufficient solvent volume or low temperature.Ensure you are using a sufficient volume of the organic solvent. Gentle warming or sonication can aid dissolution in organic solvents.[6][7]

Quantitative Solubility Data

The following table summarizes the solubility of Rolipram in various solvents. Please note that some data may refer to the racemic mixture of (R,S)-Rolipram.

Solvent Concentration Notes Reference(s)
Aqueous Buffer Sparingly soluble-[1][2]
1:9 DMF:PBS (pH 7.2) ~0.5 mg/mLAchieved by first dissolving in DMF.[1][2]
DMSO ≥13 mg/mL, 25 mg/mL (warm), 55 mg/mL, 75 mM, 100 mM, ~10 mg/mLSolubility can be enhanced with warming. Hygroscopic DMSO may reduce solubility, use fresh DMSO.[6][1][2][3][4][5][6][8][9][10][11]
Ethanol ~5 mg/mL, 7 mg/mL, ≥24.65 mg/mL (with ultrasonic), 25 mg/mL (warm), 55 mg/mL, 75 mM, 100 mMSolubility can be enhanced with warming and sonication.[1][2][4][7][8][9][10][11][12]
Water 0.2 mg/mL, Insoluble-[10][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 275.35 g/mol . For 1 mL of a 10 mM solution, you will need 2.75 mg of this compound.

  • Weigh the calculated amount of this compound and place it in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Your desired aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes or appropriate dilution tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your chosen volume of aqueous buffer.

  • Add the calculated volume of the this compound stock solution to the aqueous buffer.

  • Immediately vortex the solution to ensure proper mixing and minimize the risk of precipitation.

  • Use the freshly prepared working solution in your experiment on the same day. Do not store the aqueous solution.

Signaling Pathway

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[4][13][14] By inhibiting PDE4, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[15][16][17][18] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of various genes.[16][18][19]

Rolipram_Signaling_Pathway Rolipram This compound PDE4 Phosphodiesterase 4 (PDE4) Rolipram->PDE4 Inhibits cAMP cAMP AMP 5'-AMP PDE4->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB pCREB p-CREB Gene Gene Expression pCREB->Gene Modulates

Caption: this compound's primary signaling pathway.

References

Technical Support Center: (S)-Rolipram in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Rolipram stock solutions prepared in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

1. What is the solubility of this compound in DMSO?

The solubility of this compound in DMSO can vary between suppliers. It is generally soluble in DMSO at concentrations ranging from approximately 7.3 mg/mL to as high as 55 mg/mL.[1] For consistent results, it is recommended to consult the manufacturer's product datasheet. Warming the solution to 37°C or using an ultrasonic bath can aid in dissolving the compound at higher concentrations.[2]

2. How should I prepare an this compound stock solution in DMSO?

A common stock solution concentration is 10 mM. To prepare a 10 mM stock solution, you would dissolve 2.753 mg of this compound (Molecular Weight: 275.34 g/mol ) in 1 mL of high-purity DMSO.[1] Ensure the compound is fully dissolved by vortexing thoroughly.[1] For a detailed step-by-step guide, please refer to the Experimental Protocols section.

3. How should I store the this compound DMSO stock solution?

DMSO stock solutions of this compound should be stored at -20°C.[1][2][3][4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]

4. What is the stability of the this compound stock solution in DMSO?

When stored properly at -20°C, the DMSO stock solution is stable for several months.[1][2] For optimal potency, it is recommended to use the solution within three months of preparation.[1][4] Some sources suggest a shorter storage period of up to one month.[3]

5. What are the recommended working concentrations for this compound in cell-based assays?

The effective working concentration of this compound can vary depending on the cell type and the specific experimental goals. However, a general range for in vitro applications is between 0.1 µM and 10 µM.[2][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.

6. What is the maximum permissible DMSO concentration in my cell culture?

To prevent cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[1]

Data Presentation

Table 1: Solubility of this compound in DMSO from Various Suppliers

Supplier/SourceReported Solubility in DMSOApproximate Molar Concentration
Cayman Chemical~10 mg/mL~36.3 mM
APExBIO>13 mg/mL>47.2 mM
Selleck Chemicals55 mg/mL199.75 mM
Sigma-Aldrich7.3 mg/mL~26.5 mM
Cell Signaling Technology25 mg/mL~90.8 mM
Tocris Bioscience20.65 mg/mL75 mM

Data compiled from publicly available information and may vary based on the specific lot and purity of the compound.[1]

Table 2: Storage and Stability Recommendations

FormStorage TemperatureRecommended Duration
Solid this compound-20°CUp to 2 years[1][6]
DMSO Stock Solution-20°CUp to 3 months for optimal potency[1][4]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 275.34 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM solution, you will need 2.753 mg of this compound per 1 mL of DMSO.

  • Weighing: Accurately weigh 2.753 mg of this compound powder and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of DMSO to the tube containing the this compound.

  • Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes, or until the solid is completely dissolved.[1] Gentle warming (to 37°C) or sonication in an ultrasonic bath can be used to facilitate dissolution if necessary.[2]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store the aliquots at -20°C.[1][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not fully dissolve in DMSO. The concentration may be too high for the given volume of DMSO. The DMSO may have absorbed moisture, reducing its solvating power.Try gentle warming of the solution to 37°C or using an ultrasonic bath for a short period.[2] If the issue persists, consider preparing a more dilute stock solution. Always use fresh, anhydrous DMSO.[7]
Precipitate forms in the stock solution upon storage at -20°C. The stock solution may be supersaturated.Before use, bring the aliquot to room temperature and vortex thoroughly to ensure any precipitate has redissolved.[3] If precipitation is a persistent issue, consider preparing a less concentrated stock solution.
Inconsistent experimental results. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. Inaccurate pipetting of the stock solution.Always use freshly thawed aliquots and avoid repeated freeze-thaw cycles.[4] Ensure your pipettes are properly calibrated for accurate dispensing of small volumes.
Toxicity observed in cell culture. The final concentration of DMSO in the culture medium is too high.Ensure the final DMSO concentration in your experiments is below 0.5%.[1] Perform a vehicle control with the same DMSO concentration to assess solvent toxicity.

Visualizations

Signaling Pathway of this compound

Rolipram_Pathway cluster_inhibition cluster_pathway Rolipram This compound PDE4 Phosphodiesterase 4 (PDE4) Rolipram->PDE4 Inhibits AMP AMP PDE4->AMP Hydrolyzes cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates ATP ATP AC Adenylate Cyclase AC->cAMP Converts

Caption: Mechanism of action of this compound.

Experimental Workflow for Preparing this compound Stock Solution

Rolipram_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Check Visually Inspect for Complete Dissolution Dissolve->Check Check->Dissolve No Aliquot Aliquot into Single-Use Tubes Check->Aliquot Yes Store Store at -20°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution in DMSO.

References

(S)-Rolipram solution stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-Rolipram

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solution stability, long-term storage, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in several organic solvents. For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] It is also soluble in ethanol.[2][3] For a 100 mM stock solution in DMSO, dissolve 27.54 mg of this compound in 1 mL of DMSO. Sonication is recommended to aid dissolution.[2]

Q2: What are the recommended storage conditions for solid this compound?

A2: Upon receipt, solid this compound can be stored at room temperature for short periods and is stable for shipping at ambient temperatures.[1][4] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[2]

Q3: How should I store this compound solutions?

A3: It is best to prepare and use solutions on the same day if possible.[1][4] If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month.[1][4] For longer-term storage of over a month, storing the solution at -80°C for up to a year is recommended.[2] Always ensure the solution is fully equilibrated to room temperature and that any precipitate is redissolved before use.[1][4]

Q4: What factors can affect the stability of this compound in solution?

A4: The primary factors affecting stability are time and temperature. Long-term storage at room temperature is not recommended for solutions. While specific data on pH and light sensitivity is limited in the provided results, standard laboratory practice dictates that solutions should be protected from light. For in vivo experiments, it is strongly recommended to prepare fresh solutions daily.[5]

Q5: What is the mechanism of action for this compound?

A5: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[6] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and modulates downstream cellular processes.[6]

Quantitative Data Summary

Table 1: Solubility
SolventConcentrationNotes
DMSO100 mM[1]Sonication is recommended to aid dissolution.[2]
DMSO41.67 mg/mL (151.34 mM)[2]-
Ethanol20.7 mg/mL (75.18 mM)[2]Sonication is recommended.[2]
Table 2: Storage Conditions
FormTemperatureDurationNotes
Solid (Powder)Room TemperatureShort-termStable for ambient shipping.[1][4]
Solid (Powder)-20°CUp to 3 yearsRecommended for long-term storage.[2]
Solution (in DMSO/Ethanol)-20°CUp to 1 monthEquilibrate to RT and check for precipitate before use.[1][4]
Solution (in DMSO/Ethanol)-80°CUp to 1 yearRecommended for longer-term storage.[2]
Table 3: Biological Activity (IC₅₀ Values)
TargetIC₅₀ ValueNotes
Cytosolic PDE40.75 µM[1]-
Membrane-bound PDE40.58 µM[1]-
Human Monocyte PDE4~2 µMFor suppression of LPS-induced TNFα expression.[7]

Troubleshooting Guide

Issue 1: Precipitate observed in my this compound solution after storage at -20°C or -80°C.

  • Cause: The compound may have come out of solution at low temperatures. This is a common occurrence.

  • Solution: Before use, allow the vial to equilibrate completely to room temperature. Vortex or sonicate the solution gently until the precipitate is fully redissolved.[1][4] Always visually inspect the solution for clarity before making dilutions for your experiment.

Issue 2: Inconsistent or lower-than-expected activity in my experiments.

  • Cause 1: Solution Degradation. If the stock solution has been stored for longer than the recommended one month at -20°C, or if it has undergone multiple freeze-thaw cycles, the compound may have degraded.

  • Solution 1: Prepare a fresh stock solution from the solid powder. It is always best practice to use freshly prepared solutions or aliquots that have not undergone multiple freeze-thaw cycles.[1][4]

  • Cause 2: Incorrect Final Concentration. The serial dilutions may have been prepared incorrectly, or the final concentration of the solvent (e.g., DMSO) in the assay may be too high, affecting cell viability or enzyme activity.

  • Solution 2: Recalculate all dilutions. Ensure the final DMSO concentration in your experimental medium does not exceed recommended limits (typically <1%, and often <0.1%).[8]

Issue 3: Difficulty dissolving the this compound powder.

  • Cause: Insufficient solvent volume or inadequate mixing.

  • Solution: Ensure you are using the correct volume of a recommended solvent like DMSO.[1][2] Use sonication to facilitate complete dissolution.[2] Warming the solution slightly may also help, but avoid high temperatures to prevent degradation.

Experimental Protocols & Visualizations

Protocol: Preparation of this compound for In Vitro PDE4 Inhibition Assay

This protocol is adapted from a standard fluorescence polarization (FP) based assay.[8]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable PDE assay buffer as required by your specific assay kit.

    • This compound Stock Solution: Prepare a 100 mM stock solution in DMSO as described in the FAQs.

    • This compound Serial Dilutions: Perform serial dilutions of the stock solution in the assay buffer. Critically, ensure the final concentration of DMSO in the assay wells does not exceed 1%.[8]

    • Enzyme & Substrate: Dilute the recombinant human PDE4 enzyme and the FAM-cAMP substrate to their desired working concentrations in the assay buffer.

  • Assay Procedure (96-well plate):

    • Add 25 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Add 25 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells. Add 25 µL of assay buffer to the negative control wells.

    • Incubate the plate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction by adding 50 µL of a binding agent solution (specific to the assay kit).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible microplate reader (e.g., Excitation: 485 nm, Emission: 530 nm).

Diagrams

Rolipram_Signaling_Pathway cluster_inhibition Inhibition cluster_process Cellular Process Rolipram This compound PDE4 Phosphodiesterase 4 (PDE4) Rolipram->PDE4 AMP AMP PDE4->AMP degrades cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Phosphorylation of Downstream Targets PKA->Downstream activates

Caption: this compound signaling pathway.

Experimental_Workflow A Receive Compound (Solid) B Long-Term Storage (Solid, -20°C) A->B C Prepare Stock Solution (e.g., 100 mM in DMSO) B->C D Store Stock Solution (Aliquot, -20°C / -80°C) C->D E Equilibrate & Prepare Working Dilutions D->E F Perform Experiment (e.g., In Vitro Assay) E->F G Data Analysis F->G Troubleshooting_Guide Problem Problem Encountered Precipitate Precipitate in Solution? Problem->Precipitate e.g. Inconsistent Inconsistent Results? Problem->Inconsistent e.g. Solution1 Equilibrate to RT & Vortex/Sonicate Precipitate->Solution1 Yes OldStock Stock > 1 Month Old or Multiple Thaws? Inconsistent->OldStock Yes Solution2 Prepare Fresh Stock Solution Solution3 Check Dilutions & Final Solvent Conc. OldStock->Solution2 Yes OldStock->Solution3 No

References

Troubleshooting (S)-Rolipram precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of (S)-Rolipram precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and neural activity.[3][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates downstream signaling pathways.[4][5] This mechanism underlies its anti-inflammatory and neuroprotective effects.[6][7]

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[8][9][10] It is sparingly soluble in aqueous buffers.[10] For cell culture applications, it is typically dissolved in DMSO to create a concentrated stock solution.[1][11]

Q3: Why does this compound precipitate when added to my cell culture media?

Precipitation of this compound in cell culture media, an aqueous environment, is a common issue stemming from its hydrophobic nature and limited aqueous solubility.[12][13] When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution if its concentration exceeds its solubility limit in the media.[12]

Q4: What is the recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[14] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.[14]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I observed immediate cloudiness or precipitate formation after adding my this compound stock solution to the cell culture medium. What should I do?

Answer: This is a classic sign of the compound exceeding its aqueous solubility limit. Here are several steps to troubleshoot this issue:

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound in the media is higher than its solubility allows.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated stock directly to a large volume of media causes a rapid solvent shift, leading to precipitation.[12]Perform serial dilutions. First, create an intermediate dilution of the stock solution in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media.
Low Media Temperature The solubility of many compounds decreases at lower temperatures.[12]Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.[12]
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) is too high, affecting the properties of the media.Prepare a higher concentration stock solution to reduce the volume needed for the final dilution, thereby lowering the final solvent concentration.
Issue 2: Precipitation After Incubation

Question: The media containing this compound was clear initially, but a precipitate formed after several hours or days in the incubator. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may degrade over time in the culture conditions (37°C, pH, etc.), and the degradation products may be less soluble.Prepare fresh media with this compound immediately before each experiment. Avoid storing the compound in media for extended periods.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.[12][15]Test the solubility and stability in both serum-containing and serum-free media. If precipitation occurs only in the presence of serum, consider reducing the serum concentration or using a different lot of serum.
pH Shift Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[12]Monitor the pH of your culture medium. If a significant pH change is observed, you may need to change the medium more frequently or use a different buffering system.
Evaporation Evaporation of water from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility.[12]Ensure proper humidification in the incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 275.34 g/mol )[16][17]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 363.19 µL of anhydrous DMSO to the tube. This will yield a 10 mM stock solution.

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[18]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 3-12 months, depending on the supplier's recommendation.[9]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol provides a method to determine the empirical solubility limit of this compound in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a series of dilutions of the 10 mM this compound stock solution into pre-warmed cell culture media. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%. Include a vehicle control (media with DMSO only).

  • Gently mix each dilution.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals).

  • Incubate the dilutions at 37°C in a CO2 incubator for a period relevant to your experiment (e.g., 24, 48, 72 hours).

  • After incubation, visually inspect the dilutions again and examine a small sample from each under a microscope to check for crystalline precipitates.

  • The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.

Visualizations

This compound Signaling Pathway

Rolipram_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Signal GPCR GPCR Signal->GPCR 1. Activation AC Adenylyl Cyclase GPCR->AC 2. Gs protein cAMP cAMP AC->cAMP 3. Conversion ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA 4. Activation AMP AMP PDE4->AMP Hydrolysis CREB CREB PKA->CREB 5. Phosphorylation Gene_Expression Gene Expression (Anti-inflammatory, Neuroprotective) CREB->Gene_Expression 6. Transcription Rolipram This compound Rolipram->PDE4 Inhibition

Caption: Mechanism of this compound action via PDE4 inhibition and increased cAMP signaling.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow cluster_immediate Troubleshooting Immediate Precipitation cluster_delayed Troubleshooting Delayed Precipitation Start Start: Precipitate Observed Q1 Precipitation Timing? Start->Q1 Immediate Immediate Precipitation Q1->Immediate Immediate Delayed Delayed Precipitation (Post-Incubation) Q1->Delayed Delayed A1 Lower Final Concentration Immediate->A1 B1 Prepare Freshly Medicated Media Delayed->B1 A2 Use Pre-warmed Media (37°C) A1->A2 A3 Perform Serial Dilutions A2->A3 A4 Increase Stock Concentration (to reduce solvent volume) A3->A4 End End: Precipitation Resolved A4->End B2 Test in Serum vs. Serum-Free Media B1->B2 B3 Monitor Media pH B2->B3 B4 Ensure Proper Incubator Humidity B3->B4 B4->End

Caption: Logical workflow for troubleshooting this compound precipitation in cell culture.

Experimental Workflow: Preparing this compound Working Solution

Experimental_Workflow Start Start Step1 Prepare 10 mM Stock Solution in Anhydrous DMSO Start->Step1 Step2 Aliquot and Store Stock at -20°C Step1->Step2 Step3 Pre-warm Cell Culture Media to 37°C Step2->Step3 Step4 High Final Concentration? Step3->Step4 Step5a Create Intermediate Dilution in Pre-warmed Media Step4->Step5a Yes Step5b Add Stock Directly to Final Media Volume Step4->Step5b No Step6 Add Working Solution to Cells Step5a->Step6 Step5b->Step6 End End Step6->End

Caption: Step-by-step workflow for preparing this compound working solutions for cell culture.

References

Technical Support Center: (S)-Rolipram for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (S)-Rolipram in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the successful application of this selective phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in degrading cyclic adenosine monophosphate (cAMP), a vital second messenger in numerous cellular processes.[1][2] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, primarily Protein Kinase A (PKA), which in turn modulates the activity of various cellular proteins and transcription factors, such as cAMP response element-binding protein (CREB), to regulate cellular functions including inflammation and neuronal processes.[2][3]

Q2: How do I prepare and store this compound stock solutions?

This compound is soluble in organic solvents like DMSO and ethanol.[4] To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 0.36 mL of high-quality, anhydrous DMSO.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C for up to three months.[4] When preparing working concentrations for cell culture, ensure the final DMSO concentration remains low (typically below 0.1%) to prevent solvent-induced cytotoxicity.[2][4]

Q3: What is a typical effective concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type, the specific PDE4 isoforms expressed, and the experimental endpoint.[4] A general starting range to consider is from 1 nM to 10 µM.[4] For instance, in neuroprotection assays with primary neuronal cultures, concentrations around 0.1 µM to 1 µM have been used.[2] For cytokine inhibition in macrophages, a similar range may be effective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup, as this compound can exhibit a biphasic or U-shaped dose-response curve where higher concentrations may be less effective.[2][4]

Q4: Can this compound be cytotoxic to cells?

While this compound is generally used at concentrations that are not acutely cytotoxic, high concentrations or prolonged exposure can potentially affect cell viability. The cytotoxic threshold can vary significantly between different cell types. It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration.

Troubleshooting Guide

Issue 1: I am not observing the expected biological effect with this compound.

  • Possible Cause: Inappropriate concentration range.

    • Solution: this compound can display a bell-shaped dose-response curve.[4] It is recommended to test a wide range of concentrations, from low nanomolar to high micromolar (e.g., 1 nM to 50 µM), to identify the optimal effective concentration.[4]

  • Possible Cause: Low expression of the target PDE4 isoform in your cells.

    • Solution: Verify the expression of PDE4 isoforms in your cell line through techniques like Western blotting or qPCR.

  • Possible Cause: Degradation of the this compound stock solution.

    • Solution: Prepare a fresh stock solution from powder. Ensure proper storage conditions (-20°C) and avoid multiple freeze-thaw cycles.[4]

Issue 2: High variability in my experimental results.

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.

  • Possible Cause: Inaccurate pipetting of this compound dilutions.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.

  • Possible Cause: Issues with the assay itself.

    • Solution: Include appropriate positive and negative controls in every experiment to ensure the assay is performing as expected. For example, when measuring cAMP levels, use forskolin as a positive control to stimulate adenylyl cyclase.[5][6]

Issue 3: Solubility problems with this compound in my cell culture medium.

  • Possible Cause: Precipitation of the compound at higher concentrations.

    • Solution: First, dissolve this compound in a suitable organic solvent like DMSO at a high concentration to create a stock solution.[4] Then, dilute this stock solution into your aqueous cell culture medium. Ensure the final concentration of the organic solvent is low (e.g., <0.1%) to avoid affecting the cells.[2][4] If solubility issues persist, consider using a different solvent or a specialized formulation.

Data Presentation: this compound In Vitro Concentrations

The following tables summarize effective concentrations and IC50 values of Rolipram from various in vitro studies. Note that some studies use racemic (R,S)-Rolipram, and the (S)-enantiomer is generally less potent than the (R)-enantiomer.

Table 1: IC50 Values of Rolipram Against PDE4 Isoforms

PDE4 IsoformIC50 (nM) - Racemic (±)-RolipramCell Type/Source
PDE4A~3Immunopurified
PDE4B~130Immunopurified
PDE4D~240Immunopurified
Cytosolic PDE4~300 ((S)-(+)-Rolipram)Human monocytes
Cytosolic PDE41356 ± 314 (for potentiation of PGE2-induced cAMP accumulation)Human monocytes

Data compiled from multiple sources.[1][6]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

ApplicationCell TypeConcentration RangeObserved Effect
NeuroprotectionPrimary Neuronal Cultures0.1 µM - 1 µMEnhanced neuronal survival
NeuroprotectionSpiral Ganglion Neurons0.1 nMIncreased neuronal survival
Neurite OutgrowthDorsal Root Ganglion Neurons0.5 µMOvercame MAG-induced inhibition
Dopaminergic Neuron SurvivalRat Dopaminergic Neurons10⁻⁸ - 10⁻⁵ M (in the presence of forskolin)Enhanced survival
Cytokine (TNF-α) InhibitionMacrophage Cell Line (RAW 264.7)Pre-treatment with various concentrations followed by LPS stimulationInhibition of TNF-α production
Schwann Cell ProliferationImmortalized Schwann Cells10 µMIncreased cell proliferation
cAMP AccumulationHEK293 Cells1 nM - 10 µMIncreased intracellular cAMP

Data compiled from multiple sources.[5][2][7][8][9][10]

Experimental Protocols

Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol provides a method for determining the inhibitory activity of this compound on PDE4 enzyme activity.[1]

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-labeled cAMP (fluorescent substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • This compound

  • 384-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.[1]

  • Add 5 µL of the this compound dilutions or vehicle to the appropriate wells of the 384-well plate.[1]

  • Add 5 µL of diluted PDE4 enzyme to the inhibitor and positive control wells. Add 5 µL of assay buffer to the negative control wells.[1]

  • Initiate the reaction by adding 10 µL of the cAMP substrate solution to all wells.[1]

  • Incubate the plate for 60 minutes at room temperature.[1]

  • Measure fluorescence polarization using a plate reader (e.g., excitation at 485 nm and emission at 530 nm).[11]

  • Calculate the percent inhibition for each concentration and plot the data to determine the IC50 value.[1]

Protocol 2: Cellular cAMP Accumulation Assay

This protocol describes how to measure the effect of this compound on intracellular cAMP levels.[5][6]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium

  • This compound

  • Forskolin (adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA or luminescence-based)

  • 96-well plate

Procedure:

  • Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.[6]

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 20-30 minutes.[4]

  • Stimulate the cells by adding forskolin (e.g., 10 µM) to all wells except the negative control and incubate for an additional 15-30 minutes.[4][6]

  • Lyse the cells using the lysis buffer provided with the cAMP assay kit.[5][6]

  • Measure the cAMP concentration in each well according to the manufacturer's instructions for the cAMP assay kit.[6]

  • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.[5]

Protocol 3: In Vitro Cytokine Inhibition Assay (TNF-α)

This protocol outlines a method to assess the inhibitory effect of this compound on TNF-α production in macrophages.[5]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • 96-well culture plate

  • TNF-α ELISA kit

Procedure:

  • Plate RAW 264.7 cells in a 96-well plate at an appropriate density.[5]

  • Pre-treat the cells with a serial dilution of this compound for 30-60 minutes. Include a vehicle control.[5]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.[5]

  • Incubate for a suitable period (e.g., 4-24 hours).[5]

  • Collect the cell culture supernatant.[5]

  • Quantify the amount of secreted TNF-α in the supernatant using a commercial TNF-α ELISA kit according to the manufacturer's instructions.[5]

  • Calculate the percent inhibition of TNF-α release for each concentration and determine the IC50 value.[5]

Mandatory Visualizations

camp_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes SRolipram This compound SRolipram->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene Modulates

Caption: this compound inhibits PDE4, increasing cAMP and activating the PKA/CREB pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells 1. Prepare Cells (e.g., Plate cells) prep_rolipram 2. Prepare this compound (Serial Dilutions) pretreat 3. Pre-treat cells with This compound prep_rolipram->pretreat stimulate 4. Stimulate cells (e.g., with LPS or Forskolin) pretreat->stimulate collect 5. Collect Samples (e.g., Supernatant or Lysate) stimulate->collect assay 6. Perform Assay (e.g., ELISA, cAMP assay) collect->assay analyze 7. Analyze Data (Calculate IC50/EC50) assay->analyze

Caption: General experimental workflow for in vitro assays with this compound.

References

Addressing off-target effects of (S)-Rolipram in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Rolipram in experimental models. Our goal is to help you identify and address potential off-target effects to ensure the validity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates downstream signaling pathways, most notably the Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) pathways.[3][4] This leads to its anti-inflammatory and neuroprotective effects.

Q2: I'm observing a bell-shaped or biphasic dose-response curve in my experiment. What could be the cause?

A bell-shaped dose-response to Rolipram is a known phenomenon and can be attributed to several factors:

  • Engagement of different PDE4 conformational states: PDE4 exists in two conformational states with different affinities for Rolipram: the high-affinity Rolipram binding site (HARBS) and the low-affinity Rolipram binding site (LARBS).[5][6] The (S)-enantiomer, in particular, is associated with the low-affinity binding site.[1][5] It is hypothesized that at lower concentrations, Rolipram primarily interacts with the high-affinity state, leading to the desired therapeutic effect, potentially through the Epac pathway. At higher concentrations, it may engage the low-affinity state, which could trigger negative feedback loops or inhibitory effects, possibly mediated by PKA.[5]

  • Off-target effects: At higher concentrations, this compound may interact with other, unintended molecular targets, leading to a decrease in the desired effect or the emergence of confounding biological responses.[7]

  • Receptor or pathway desensitization: Prolonged or high-concentration exposure to elevated cAMP levels can lead to the desensitization of downstream signaling pathways.

Q3: My animals are exhibiting nausea, vomiting, or sedation. How can I differentiate these side effects from the specific experimental outcome I'm studying?

This is a critical consideration, as the clinical development of Rolipram was halted due to such side effects.[6][8] Here are some strategies:

  • Dose-response studies: Carefully titrate the dose of this compound to find a therapeutic window where the desired effect is observed without significant behavioral side effects.[7][9]

  • Appropriate vehicle controls: Always include a vehicle-treated group to control for any effects of the solvent.[7]

  • Behavioral monitoring: In behavioral experiments, it's crucial to include control tasks that can assess general motor activity, coordination, and sickness-like behaviors. For example, an open-field test can assess locomotion.[10]

  • Pair-fed controls: If you observe changes in food intake, a pair-fed control group can help distinguish between a metabolic effect and an effect secondary to malaise.

  • Use of the (R)-enantiomer: The (R)-enantiomer of Rolipram is more potent and is associated with the high-affinity binding site.[1] Comparing the effects of both enantiomers can help dissect the pharmacology of the observed response.

  • Alternative formulations: For some applications, novel formulations like liposomal Rolipram have been explored to reduce central nervous system side effects.[9]

Q4: Are there known off-target effects of this compound that are independent of PDE4 inhibition?

Yes, there is emerging evidence for off-target effects of Rolipram. For instance, studies have suggested that Rolipram can directly inhibit the enzymatic activities of matrix metalloproteinases MMP2 and MMP9, independent of the cAMP-PKA signaling pathway.[11] This is an important consideration in studies where these proteases may play a role, such as in cancer cell migration or tissue remodeling.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect in Cell-Based Assays
Possible Cause Troubleshooting Step
Low expression of target PDE4 isoforms in your cell line. Confirm the expression of PDE4 subtypes (A, B, C, and D) in your cell model using techniques like Western Blot or RT-PCR. This compound has different affinities for different isoforms.[1]
Incorrect concentration range. This compound can have a biphasic dose-response.[1] Test a wide range of concentrations, from low nanomolar to high micromolar, with logarithmic spacing.
Cell culture conditions. Ensure that your cell culture conditions are optimal and consistent. Factors like cell density and serum concentration can influence signaling pathways.
Degradation of the compound. Prepare fresh solutions of this compound for each experiment. Store stock solutions appropriately, protected from light and at the recommended temperature.
Problem 2: Unexpected or Contradictory Results in Animal Models
Possible Cause Troubleshooting Step
Off-target pharmacological effects. As mentioned in the FAQs, consider if the observed effect could be due to interactions with targets other than PDE4. Conduct experiments with structurally different PDE4 inhibitors to see if the effect is reproducible.
Vehicle effects. The vehicle used to dissolve this compound can have its own biological effects. For example, ethanol, a common solvent, has been shown to have neuroprotective properties.[7] Always include a vehicle-only control group.
Pharmacokinetics and route of administration. The bioavailability and distribution of this compound can vary significantly with the route of administration (e.g., intraperitoneal, subcutaneous, oral).[7] Ensure that the chosen route is appropriate for your experimental question and that the compound is reaching the target tissue.
Strain, sex, or age of the animals. These biological variables can influence drug metabolism and response. Be consistent with these factors throughout your study and report them in your methodology.

Data Presentation

Table 1: Inhibitory Potency (IC50) of Rolipram Enantiomers Against Human PDE4 Isoforms

CompoundPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4D IC50 (nM)
(R)-(-)-Rolipram ~3~130~240
(S)-(+)-Rolipram Not ReportedNot ReportedNot Reported
Rolipram (racemic) ~3~130~240

Note: The (S)-(+)-enantiomer is reported to be 3 to 5 times less potent than the (R)-(-)-enantiomer.[1] The IC50 values for racemic Rolipram are often reported interchangeably with the (R)-enantiomer due to its higher affinity.[12]

Experimental Protocols

Protocol 1: In Vitro Assay for cAMP Accumulation

This protocol is designed to confirm the on-target effect of this compound by measuring its ability to increase intracellular cAMP levels.

  • Cell Seeding: Plate your cells of interest in a suitable multi-well plate and grow to a desired confluency.

  • Pre-incubation with this compound: Wash the cells with a serum-free medium or buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 20-30 minutes. This allows the inhibitor to enter the cells.

  • Stimulation of Adenylyl Cyclase: Stimulate the cells with an adenylyl cyclase activator such as Forskolin (1-10 µM) to induce cAMP production. Include a control group with this compound but without the stimulator. Incubate for 15-30 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer compatible with your chosen cAMP detection kit.

  • cAMP Measurement: Quantify the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Protocol 2: Control Experiment for Off-Target Effects Using a Structurally Unrelated PDE4 Inhibitor

This protocol helps to determine if an observed biological effect is due to PDE4 inhibition or a potential off-target effect of this compound.

  • Select a Structurally Different PDE4 Inhibitor: Choose a PDE4 inhibitor with a different chemical scaffold from Rolipram (e.g., Roflumilast, Apremilast).

  • Determine Equipotent Doses: Using an in vitro PDE4 activity assay or a cAMP accumulation assay (as described in Protocol 1), determine the concentrations of this compound and the alternative inhibitor that produce the same level of PDE4 inhibition.

  • Conduct Parallel Experiments: Perform your primary biological assay using equipotent concentrations of both this compound and the alternative PDE4 inhibitor.

  • Compare Outcomes:

    • If both compounds produce the same biological effect, it is likely mediated by PDE4 inhibition.

    • If this compound produces an effect that is not replicated by the other PDE4 inhibitor, it may be an off-target effect.

Visualizations

On_Target_Signaling_Pathway Rolipram This compound PDE4 PDE4 Rolipram->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates Biological_Effect Anti-inflammatory & Neuroprotective Effects Epac->Biological_Effect leads to CREB->Biological_Effect leads to

Caption: On-target signaling pathway of this compound.

Experimental_Workflow_Troubleshooting Start Experiment with this compound Observed_Effect Biological Effect Observed Start->Observed_Effect Control_Exp Control Experiment: Structurally Different PDE4i Observed_Effect->Control_Exp Is the effect specific to this compound? On_Target On-Target Effect (PDE4) Off_Target Potential Off-Target Effect Compare Compare Results Control_Exp->Compare Compare->On_Target Same Effect Compare->Off_Target Different Effect

Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.

Biphasic_Dose_Response_Logic Concentration This compound Concentration Low_Conc Low Concentration Concentration->Low_Conc High_Conc High Concentration Concentration->High_Conc HARBS Engages HARBS (High-Affinity State) Low_Conc->HARBS LARBS Engages LARBS (Low-Affinity State) High_Conc->LARBS Therapeutic_Effect Desired Therapeutic Effect (e.g., via Epac) HARBS->Therapeutic_Effect Inhibitory_Effect Inhibitory/Side Effects (e.g., via PKA) LARBS->Inhibitory_Effect

References

How to overcome poor bioavailability of (S)-Rolipram in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo use of (S)-Rolipram, focusing on strategies to overcome its practical bioavailability limitations.

Frequently Asked Questions (FAQs)

Q1: Is the oral bioavailability of this compound actually poor?

A1: While studies in healthy volunteers have shown that the oral bioavailability of racemic Rolipram and its enantiomers is relatively high (around 74-77%), the term "poor bioavailability" in the context of this compound often refers to the challenges in maintaining therapeutically effective concentrations without significant side effects. The primary issues are a narrow therapeutic window and rapid first-pass metabolism in the liver. This leads to a short duration of action and necessitates higher or more frequent dosing, which in turn increases the incidence of dose-limiting side effects such as nausea and emesis. Therefore, the challenge lies less in the initial absorption and more in achieving sustained, effective, and well-tolerated plasma concentrations.

Q2: What are the primary reasons for the discontinuation of Rolipram in clinical trials?

A2: Rolipram's clinical development was halted primarily due to its narrow therapeutic window. At doses high enough to be therapeutically effective for conditions like depression, patients experienced significant gastrointestinal side effects, including severe nausea and vomiting[1][2]. A clinical trial in multiple sclerosis patients was also stopped prematurely due to poor tolerability and safety concerns, including an observed increase in brain inflammatory activity[1][3].

Q3: What are the main strategies being explored to improve the therapeutic utility of this compound?

A3: The main strategies focus on improving the therapeutic index of this compound by enabling targeted delivery and sustained release, thereby reducing systemic side effects. The two primary approaches are:

  • Nanoformulations: Encapsulating this compound in nanoparticles or liposomes to alter its pharmacokinetic profile, potentially directing it away from sites that cause adverse effects and providing a more controlled release.

  • Prodrugs: Modifying the this compound molecule to create an inactive precursor that is converted to the active drug in the body. This approach can be used to enhance absorption, bypass first-pass metabolism, or achieve targeted release[4][5].

Troubleshooting Guide: Nanoformulations for this compound

This guide provides an overview of common issues and troubleshooting steps when developing and using nanoformulations of this compound.

Issue 1: Low Encapsulation Efficiency

Potential Cause: The chosen nanoformulation method is not optimal for the physicochemical properties of this compound.

Troubleshooting Steps:

  • Method Comparison: The choice of preparation method can significantly impact encapsulation efficiency. For instance, in one study, pressure homogenization–emulsification (PHE) for preparing poly(ε-caprolactone) nanoparticles of Rolipram yielded a high encapsulation efficiency of over 85%, while the spontaneous emulsification solvent diffusion (SESD) method resulted in a much lower efficiency of less than 40% under certain conditions[6].

  • Optimize Formulation Parameters: Systematically vary the concentrations of the drug, polymer, and surfactants, as well as the volume of the aqueous phase, to find the optimal ratio for encapsulation[6].

Issue 2: Rapid Initial Drug Release ("Burst Effect")

Potential Cause: A significant portion of the drug is adsorbed to the surface of the nanoparticle rather than being entrapped within the core.

Troubleshooting Steps:

  • Refine the Preparation Method: The PHE method has been shown to result in a lower initial burst release (25-35%) compared to the SESD method (70-90%) for Rolipram-loaded nanoparticles[6].

  • Washing Steps: Incorporate additional washing steps during the nanoparticle purification process to remove surface-adsorbed drug.

Quantitative Data on Rolipram Nanoformulations

The following tables summarize key quantitative data from studies on Rolipram nanoformulations.

Table 1: Poly(ε-caprolactone) Nanoparticle Formulations of Rolipram [6]

Preparation MethodEncapsulation Efficiency (%)Initial Burst Release (%)
Pressure Homogenization–Emulsification (PHE)>85%25-35%
Spontaneous Emulsification Solvent Diffusion (SESD)<40%70-90%

Table 2: Fusogenic Lipid Vesicle (FLV) Formulation of Rolipram

ParameterValue
Mean Particle Size107 ± 44.8 nm
Encapsulation Efficiency76.02 ± 2.54%
Zeta Potential-67.47 mV

Experimental Protocols

Protocol 1: Preparation of Rolipram-Loaded Fusogenic Lipid Vesicles (FLVs)

This protocol is adapted from a study aimed at developing a liposomal formulation of Rolipram to reduce its CNS side effects.

Materials:

  • 1,2-dioleoyl-sn-glycerol-3-phosphocholine (DOPC)

  • 1-palmitoyl-2-oleol-sn-glycerol-3-phosphate (POPA)

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Rolipram

Procedure:

  • Prepare a lipid mixture of DOPC and POPA at a 3:2 molar ratio in chloroform.

  • Remove the chloroform using a vacuum pump overnight, followed by blowing nitrogen gas to form a thin lipid film.

  • Hydrate the lipid film with a PBS solution containing the desired concentration of Rolipram to a final lipid concentration of 12.5 mg/mL.

  • Vortex the mixture for 1 minute to create multilamellar vesicles.

  • Incubate the vesicle suspension in a 37°C water bath for 5 minutes.

  • Repeat the vortexing and incubation steps two more times.

  • To obtain unilamellar vesicles, repeatedly extrude the solution through membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a thermobarrel extruder.

Protocol 2: Preparation of Rolipram-Loaded Poly(ε-caprolactone) (PCL) Nanoparticles via Pressure Homogenization–Emulsification (PHE)

This protocol provides a general workflow based on the PHE method described for Rolipram nanoparticle preparation[6].

Materials:

  • Poly(ε-caprolactone) (PCL)

  • Rolipram

  • Organic solvent (e.g., dichloromethane)

  • Aqueous surfactant solution (e.g., polyvinyl alcohol or sodium cholate)

Procedure:

  • Dissolve PCL and Rolipram in the organic solvent to create the organic phase.

  • Prepare the aqueous phase by dissolving the surfactant in water.

  • Add the organic phase to the aqueous phase under constant stirring to form a coarse pre-emulsion.

  • Process the pre-emulsion through a high-pressure homogenizer (microfluidizer) for a specified number of cycles and pressure to form a nanoemulsion.

  • Evaporate the organic solvent from the nanoemulsion under reduced pressure to allow for the formation of solid nanoparticles.

  • Purify the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

  • Lyophilize the purified nanoparticles for long-term storage, if necessary.

Signaling Pathways and Visualizations

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This triggers downstream signaling cascades that are crucial for its therapeutic effects[7].

This compound Signaling Pathway

Rolipram_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular SR This compound PDE4 PDE4 SR->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Genes Gene Transcription (Neuroprotection, Synaptic Plasticity) pCREB->Genes Promotes

Caption: this compound inhibits PDE4, increasing cAMP levels and activating the PKA/CREB pathway.

Experimental Workflow: Nanoformulation Development

Nanoformulation_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vivo Evaluation start Select Drug and Polymer/Lipid prep Prepare Nanoformulation (e.g., PHE, Thin-Film Hydration) start->prep purify Purify Nanoparticles (Centrifugation/Dialysis) prep->purify size Particle Size & Zeta Potential purify->size ee Encapsulation Efficiency purify->ee release In Vitro Release Profile ee->release pk Pharmacokinetic Studies (AUC, Cmax, Half-life) release->pk pd Pharmacodynamic Studies (Efficacy and Side Effects) pk->pd

Caption: Workflow for developing and evaluating this compound nanoformulations.

References

Minimizing variability in experiments using (S)-Rolipram

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving (S)-Rolipram.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This modulation of cAMP signaling underlies its effects on inflammation, memory, and other cellular processes.

Q2: What are the common sources of variability when working with this compound?

Variability in experiments using this compound can arise from several factors:

  • Compound Stability and Storage: Improper storage can lead to degradation of the compound.

  • Solvent Effects: The choice of solvent (e.g., DMSO) and its final concentration in the experiment can impact cellular responses.

  • Assay Conditions: Factors such as temperature, pH, and incubation time can significantly influence results.

  • Cell Line and Passage Number: Different cell lines and even the passage number of the same cell line can exhibit varied responses.

  • PDE4 Isoform Specificity: this compound has four isoforms of PDE4 (A, B, C, and D) with which it can interact, and the expression of these isoforms can vary between cell and tissue types.

Q3: How should this compound be prepared and stored?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guides

Issue 1: High Variability in cAMP Assay Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a consistent cell number is seeded in each well. Use a cell counter for accuracy.
Variable Incubation Times Use a multichannel pipette and a precise timer to ensure consistent incubation times for all samples.
Edge Effects in Plates Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS.
Incomplete Cell Lysis Ensure complete cell lysis to release all intracellular cAMP. Optimize the lysis buffer and incubation time.
Reagent Degradation Prepare fresh reagents, including this compound dilutions, for each experiment.
Issue 2: Unexpected Cellular Toxicity
Potential Cause Troubleshooting Step
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%).
Compound Precipitation Visually inspect the media for any signs of precipitation after adding the this compound solution. If precipitation occurs, consider using a lower concentration or a different solvent.
Off-Target Effects At high concentrations, this compound may exhibit off-target effects. Perform a dose-response curve to determine the optimal, non-toxic concentration range.
Contamination Check for microbial contamination in your cell cultures, as this can induce cellular stress and toxicity.

Quantitative Data

Table 1: this compound Inhibitory Activity

Parameter Value Description
IC₅₀ (PDE4) ~1.1 nMThe half maximal inhibitory concentration against phosphodiesterase 4.
Binding Affinity (Kᵢ) Varies by PDE4 isoformThe equilibrium dissociation constant, indicating the strength of binding to the target.

Experimental Protocols

Protocol 1: In Vitro cAMP Measurement Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Remove the culture medium and pre-incubate the cells with this compound at various concentrations for 30 minutes.

  • Stimulation: Add a stimulating agent (e.g., forskolin) to induce cAMP production and incubate for 15 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP levels.

Visualizations

G cluster_0 Experimental Workflow: cAMP Assay A Seed Cells B Pre-treat with this compound A->B C Stimulate with Forskolin B->C D Lyse Cells C->D E Measure cAMP D->E

Caption: Workflow for a typical in vitro cAMP measurement assay.

G cluster_1 Signaling Pathway of this compound SRolipram This compound PDE4 PDE4 SRolipram->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Downstream Downstream Effects PKA->Downstream

Caption: Simplified signaling pathway of this compound.

G cluster_2 Troubleshooting Logic for High Variability Start High Variability Observed CheckSeeding Consistent Cell Seeding? Start->CheckSeeding CheckIncubation Consistent Incubation Times? CheckSeeding->CheckIncubation Yes Resolved Variability Minimized CheckSeeding->Resolved No, Corrected CheckEdgeEffects Edge Effects Mitigated? CheckIncubation->CheckEdgeEffects Yes CheckIncubation->Resolved No, Corrected CheckLysis Complete Cell Lysis? CheckEdgeEffects->CheckLysis Yes CheckEdgeEffects->Resolved No, Corrected CheckReagents Reagents Fresh? CheckLysis->CheckReagents Yes CheckLysis->Resolved No, Corrected CheckReagents->Resolved Yes CheckReagents->Resolved No, Corrected

Caption: A logical workflow for troubleshooting high variability in experimental results.

Best practices for handling and storing lyophilized (S)-Rolipram

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-Rolipram

This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing lyophilized this compound, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the less potent enantiomer of Rolipram, a selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is an enzyme that primarily degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in nerve and immune cells.[2][3][4] By inhibiting PDE4, Rolipram increases intracellular cAMP levels, which in turn modulates various cellular processes, including reducing inflammation and influencing neuronal pathways.[2][4]

Q2: How should I handle the lyophilized this compound powder upon receipt?

A2: Lyophilized this compound is stable for shipping at ambient temperatures.[1][5] Upon receipt, follow the storage instructions on the product datasheet. The powder can be hygroscopic (tending to absorb moisture from the air). It's recommended to allow the vial to reach room temperature in a desiccator before opening to prevent moisture absorption, which can reduce the peptide content and stability.[6] When handling the powder, especially larger amounts, use personal protective equipment such as gloves, a mask, and safety glasses in a well-ventilated area.[7]

Q3: What are the recommended storage conditions for lyophilized and reconstituted this compound?

A3: Storage conditions can vary slightly by manufacturer, but general guidelines are summarized below. Always refer to the product-specific datasheet for the most accurate information.

FormShort-Term StorageLong-Term StorageStability Notes
Lyophilized Powder Room Temperature[1][5][8] or 2-8°C[9]-20°C[10]Stable for at least 2 years when stored properly at -20°C.[10] Some suppliers state it is stable for 24 months when stored lyophilized at room temperature and desiccated.[11]
Reconstituted Solution Prepare fresh for same-day use if possible.[1][5]Store at -20°C.Solutions in DMSO can be stored at -20°C for up to one month[1][5] or three months.[11] Aliquot to avoid multiple freeze-thaw cycles.[11] Aqueous solutions are not recommended for storage for more than one day.[10]

Troubleshooting Guide

Issue 1: The this compound powder is difficult to see or appears as a gel.

  • Cause: Lyophilized compounds, especially in small quantities, can be difficult to visualize. Highly hygroscopic substances can absorb moisture and appear as a gel.[7]

  • Solution: This is often normal. Centrifuge the vial briefly before opening to ensure all the powder is at the bottom. The apparent volume can vary without affecting the total mass.[7] To prevent moisture absorption, always allow the vial to warm to room temperature in a desiccator before opening.[6]

Issue 2: The reconstituted this compound solution has precipitates.

  • Cause: Precipitation can occur if the compound's solubility limit is exceeded, if it's reconstituted in an inappropriate solvent, or if the solution has been stored improperly (e.g., frozen and thawed multiple times).

  • Solution:

    • Confirm Solvent: Ensure you are using a recommended solvent like DMSO or ethanol.[9][10][11] this compound is sparingly soluble in aqueous buffers.[10]

    • Check Concentration: Verify that your target concentration does not exceed the known solubility limits (see table below).

    • Aid Dissolution: Gentle warming or vortexing can help dissolve the compound. For aqueous preparations, first dissolve this compound in a small amount of an organic solvent like DMSO or DMF before diluting with the aqueous buffer.[10]

    • Inspect Before Use: Always equilibrate frozen solutions to room temperature and ensure no precipitate is visible before use.[1][5]

Issue 3: Inconsistent experimental results.

  • Cause: This can stem from compound degradation, inaccurate concentration due to improper handling, or variability in experimental protocols.

  • Solution:

    • Fresh Solutions: Prepare solutions fresh on the day of the experiment whenever possible.[1][12] If using a stored stock, ensure it has been stored correctly in aliquots at -20°C to avoid freeze-thaw cycles.[11]

    • Accurate Weighing: Due to its hygroscopic nature, weigh the lyophilized powder quickly in a controlled environment and tightly reseal the container.[6]

    • Protocol Standardization: Ensure consistent timing of treatment and adherence to the experimental protocol, as working concentrations and treatment times can vary depending on the desired effect.[11]

Experimental Protocols & Data

Reconstitution and Solution Preparation

This compound is soluble in organic solvents but has limited solubility in aqueous solutions.

Solubility Data

SolventMaximum ConcentrationReference
DMSO100 mM (~27.5 mg/mL)[1]
DMSO75 mM (~20.7 mg/mL)[5][8]
DMSO55 mg/mL (~200 mM)[13]
DMSO10 mg/mL[10][14]
Ethanol100 mM (~27.5 mg/mL)[15]
Ethanol75 mM (~20.7 mg/mL)[5]
Ethanol25 mg/mL[11][16]
Ethanol5 mg/mL[10][14]
DMF15 mg/mL[14]
DMF:PBS (pH 7.2) (1:9)~0.5 mg/mL[10][14]

Note: Solubility can vary between batches and suppliers. The use of fresh, high-quality solvents is recommended.[13]

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Acclimatize: Allow the vial of lyophilized this compound to reach room temperature in a desiccator.

  • Calculate: Based on the molecular weight (approx. 275.35 g/mol ), calculate the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of powder:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

    • Volume (mL) = (0.001 g / 275.35 g/mol ) / 0.01 mol/L * 1000 mL/L ≈ 0.363 mL

  • Reconstitute: Aseptically add the calculated volume of high-purity DMSO to the vial.

  • Dissolve: Vortex or gently agitate the vial until the powder is completely dissolved.

  • Store: Use the solution immediately or prepare single-use aliquots and store them at -20°C for up to 1-3 months.[1][5][11]

This compound Signaling Pathway

This compound acts by inhibiting the PDE4 enzyme. This prevents the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function, such as the suppression of inflammatory cytokines.[2][4][11]

Rolipram_Signaling_Pathway cluster_membrane Cell Membrane ext Extracellular Signal (e.g., Hormone, Neurotransmitter) receptor GPCR ext->receptor ac Adenylyl Cyclase (AC) receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac amp AMP camp->amp pka Protein Kinase A (PKA) camp->pka Activates pde4 PDE4 pde4->camp Degrades rolipram This compound rolipram->pde4 Inhibits creb CREB pka->creb Phosphorylates nucleus Nucleus creb->nucleus Translocates to response Cellular Response (e.g., ↓ Inflammation) nucleus->response Alters Gene Expression

Diagram 1: this compound's mechanism of action via the cAMP signaling pathway.
General Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro (cell culture) experiment using this compound.

Experimental_Workflow start Start: Experimental Design prep_compound Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_compound prep_cells Culture & Plate Cells start->prep_cells treat Prepare Working Solution & Treat Cells with this compound (and controls: Vehicle, Positive Control) prep_compound->treat prep_cells->treat incubate Incubate for Pre-determined Time treat->incubate assay Perform Assay (e.g., ELISA for cytokines, Western Blot for pCREB, Cell Viability Assay) incubate->assay analyze Data Collection & Analysis assay->analyze end Conclusion analyze->end

Diagram 2: A general workflow for in vitro experiments using this compound.

References

Avoiding cellular toxicity with high concentrations of (S)-Rolipram

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Rolipram. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments, with a focus on avoiding cellular toxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways such as Protein Kinase A (PKA). This ultimately modulates the transcription of various genes involved in inflammation and other cellular processes.

Q2: What are the solubility characteristics of this compound and how should I prepare stock solutions?

This compound is soluble in organic solvents like DMSO and ethanol but is insoluble in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is crucial to minimize the final DMSO concentration in your cell culture medium to typically less than 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: At what concentrations does this compound typically become cytotoxic?

The cytotoxic concentration of this compound is highly cell-type dependent. While effective concentrations for PDE4 inhibition can be in the low micromolar range, some studies have shown that concentrations in the higher micromolar range can lead to reduced cell viability and apoptosis in certain cell lines, such as human glioma cells. For example, in MCF-7 and MDA-MB-231 breast cancer cell lines, the IC50 for growth inhibition was determined to be 38 µM and 53 µM, respectively. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration range.

Q4: What are the visible signs of this compound-induced toxicity in cell culture?

High concentrations of this compound may induce morphological changes indicative of cellular stress or apoptosis. These can include:

  • Reduced cell adhesion and rounding: Cells may detach from the culture surface and appear rounded.

  • Cell shrinkage and membrane blebbing: These are classic signs of apoptosis.

  • Formation of apoptotic bodies: Fragments of the dying cell may be visible.

  • Decreased cell density: A noticeable reduction in the number of viable cells compared to control wells.

  • Precipitation in media: At very high concentrations or if not properly dissolved, this compound may precipitate out of the media, which can be mistaken for contamination or toxicity.

Troubleshooting Guide

Problem 1: I'm observing significant cell death at my desired experimental concentration.

  • Question: Why are my cells dying when treated with high concentrations of this compound?

    • Answer: High concentrations of this compound can induce apoptosis in some cell lines. This may be due to off-target effects or excessive stimulation of the cAMP signaling pathway. It is also possible that the compound is precipitating out of solution at high concentrations, which can be detrimental to cells.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: To determine the IC50 value for cytotoxicity in your specific cell line, perform a viability assay (e.g., MTT or Trypan Blue exclusion) with a wide range of this compound concentrations. This will help you identify the threshold for toxicity.

    • Optimize Incubation Time: Reduce the duration of exposure to this compound. A shorter incubation time may be sufficient to achieve the desired biological effect without causing significant cell death.

    • Check for Compound Precipitation: Visually inspect the culture medium under a microscope for any signs of precipitation. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent.

    • Assess Apoptosis: To confirm if apoptosis is the mechanism of cell death, you can perform assays to detect key apoptotic markers, such as caspase-3 activation or changes in mitochondrial membrane potential.

Problem 2: I'm unsure if the observed effect is due to cytotoxicity or the intended biological activity.

  • Question: How can I differentiate between specific PDE4 inhibition and non-specific cytotoxic effects?

    • Answer: It is important to have proper controls and to assess cell viability in parallel with your functional assays.

  • Troubleshooting Steps:

    • Include a Viability Assay: Always run a cell viability assay concurrently with your primary experiment. This will allow you to correlate your functional data with any potential cytotoxic effects.

    • Use a Lower, Non-toxic Concentration Range: Based on your dose-response curve, select concentrations that show minimal to no cytotoxicity but are still effective at inhibiting PDE4.

    • Employ a Rescue Experiment: If possible, try to rescue the cells from the effects of this compound by washing it out after a certain period and replacing it with fresh media. If the cells recover, the initial effect may have been cytostatic rather than cytotoxic.

Data Summary

ParameterValueCell Line(s)Reference
IC50 (PDE4 Inhibition) ~0.75 µMHuman Monocytes[1]
~450 nMCHO-K1 (recombinant human PDE4A)[1]
IC50 (Growth Inhibition) 38 µMMCF-7 (Breast Cancer)
53 µMMDA-MB-231 (Breast Cancer)
Solubility in DMSO > 13 mg/mLN/A

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a general guideline for assessing the cytotoxicity of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Protocol 2: Caspase-3 Activity Assay

This protocol outlines the general steps for measuring caspase-3 activity, a key indicator of apoptosis.

Materials:

  • Treated and control cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)

  • Assay buffer

  • 96-well plate

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Lysis: After treating cells with this compound, harvest and lyse the cells according to the manufacturer's protocol of your chosen caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

  • Substrate Addition: Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Compare the caspase-3 activity in this compound-treated samples to the control samples.

Visualizations

Rolipram_Signaling_Pathway S_Rolipram This compound PDE4 PDE4 S_Rolipram->PDE4 Five_AMP 5'-AMP PDE4->Five_AMP Hydrolyzes cAMP to cAMP cAMP PKA PKA cAMP->PKA Activates Apoptosis Apoptosis PKA->Apoptosis Inhibits Cell_Survival Cell Survival PKA->Cell_Survival Promotes

Caption: this compound signaling pathway.

Cytotoxicity_Workflow Start Start Experiment Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate Incubate for desired duration Treat_Cells->Incubate Observe_Morphology Observe cell morphology (microscopy) Incubate->Observe_Morphology Viability_Assay Perform cell viability assay (e.g., MTT) Observe_Morphology->Viability_Assay Data_Analysis Analyze data and determine IC50 for cytotoxicity Viability_Assay->Data_Analysis Apoptosis_Check Is significant cell death observed? Data_Analysis->Apoptosis_Check Apoptosis_Assay Perform apoptosis assay (e.g., Caspase-3) Apoptosis_Check->Apoptosis_Assay Yes End End Apoptosis_Check->End No Apoptosis_Assay->End

Caption: Experimental workflow for assessing cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of (S)-Rolipram and (R)-Rolipram Potency in PDE4 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stereospecificity of enzyme inhibitors is crucial for lead optimization and the development of targeted therapeutics. This guide provides an objective comparison of the in vitro potency of the enantiomers of Rolipram, (S)-(+)-Rolipram and (R)-(-)-Rolipram, as inhibitors of phosphodiesterase 4 (PDE4). The data presented is collated from publicly available research to facilitate the selection of appropriate compounds for PDE4-related studies.

Rolipram is a selective inhibitor of the PDE4 enzyme family, which are critical regulators of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, Rolipram leads to an accumulation of cAMP, a second messenger involved in numerous cellular processes, including inflammation. The two enantiomers of Rolipram, however, exhibit distinct potencies in their interaction with the PDE4 enzyme.

Comparative Potency: (S)-Rolipram vs. (R)-Rolipram

The (R)-(-)-enantiomer of Rolipram is consistently reported to be the more potent inhibitor of PDE4.[1] Experimental data indicates that (R)-Rolipram is approximately 2 to 10 times more potent than its this compound counterpart. This difference in potency is a critical consideration for researchers designing experiments to investigate the PDE4 signaling pathway or screening for novel PDE4 inhibitors.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the Rolipram enantiomers against PDE4. It is important to note that the IC50 values for racemic Rolipram are often attributed primarily to the high-affinity binding of the (R)-enantiomer.[2]

CompoundTargetIC50 (µM)Source
(R)-(-)-Rolipram PDE40.22Abcam
(S)-(+)-Rolipram PDE41.1MedChemExpress[3][4]
Human Monocyte PDE40.75Selleck Chemicals[5]
Membrane-bound PDE40.58Hello Bio[6]
Cytosolic PDE40.75Hello Bio[6]
Racemic Rolipram PDE4A0.003MedChemExpress[7][8]
PDE4B0.130MedChemExpress[7][8]
PDE4D0.240MedChemExpress[7][8]

Visualizing the PDE4 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to assess inhibitor potency, the following diagrams illustrate the PDE4 signaling pathway and a general workflow for a PDE4 inhibition assay.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Downstream Downstream Effectors PKA->Downstream Phosphorylates Inhibitor (S)-/(R)-Rolipram Inhibitor->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway.

PDE4_Assay_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_detection Detection & Analysis A1 Prepare serial dilutions of (S)-/(R)-Rolipram B1 Add PDE4 enzyme and inhibitor to microplate wells A1->B1 A2 Dilute recombinant human PDE4 enzyme A2->B1 A3 Prepare fluorescently labeled cAMP substrate B3 Initiate reaction by adding cAMP substrate A3->B3 B2 Incubate to allow inhibitor binding B1->B2 B2->B3 B4 Incubate for a defined reaction time B3->B4 C1 Stop reaction and add detection reagents B4->C1 C2 Measure signal (e.g., Fluorescence Polarization) C1->C2 C3 Calculate % inhibition and determine IC50 values C2->C3

Caption: General experimental workflow for a PDE4 inhibition assay.

Experimental Protocols for PDE4 Inhibition Assays

The determination of IC50 values for PDE4 inhibitors is typically performed using in vitro enzyme assays. Below are overviews of two common methods.

Fluorescence Polarization (FP) Based PDE4 Inhibition Assay

This assay measures the change in the polarization of light emitted from a fluorescently labeled cAMP substrate upon its hydrolysis by PDE4.

  • Principle: A small, fluorescently labeled cAMP molecule (FAM-cAMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE4, the fluorescent label is cleaved from cAMP, and it remains a small molecule with low polarization. In the presence of a specific antibody that binds to the non-hydrolyzed FAM-cAMP, the complex tumbles slower, leading to high polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a high fluorescence polarization signal in the presence of the antibody.

  • General Procedure:

    • Prepare serial dilutions of the test compounds (e.g., this compound, (R)-Rolipram).

    • In a microplate, add the PDE4 enzyme to the wells containing the test compounds or control vehicle.

    • Incubate to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

    • Incubate for a defined period to allow for substrate hydrolysis.

    • Stop the reaction and add the binding reagent (e.g., anti-cAMP antibody).

    • Measure fluorescence polarization using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based PDE4 Inhibition Assay

This assay format is based on the competition between a fluorescently labeled cAMP and unlabeled cAMP (produced by PDE4 activity) for a specific anti-cAMP antibody.

  • Principle: The assay uses a terbium-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP analog (acceptor). When the antibody binds to the fluorescent cAMP, FRET occurs, resulting in a high TR-FRET signal. PDE4 hydrolyzes the unlabeled cAMP substrate to AMP. In the presence of a PDE4 inhibitor, cAMP levels remain high and compete with the fluorescent cAMP for antibody binding, thus maintaining a high FRET signal.

  • General Procedure:

    • Prepare serial dilutions of the test compounds.[9]

    • Add the PDE4 enzyme to the wells containing the test compounds or control vehicle.[9]

    • Initiate the reaction by adding the cAMP substrate solution.[9]

    • Incubate to allow for the enzymatic reaction to proceed.[9]

    • Stop the reaction and add the TR-FRET detection mix, which contains the terbium-labeled anti-cAMP antibody and the fluorescently labeled cAMP analog.[9]

    • Measure the TR-FRET signal using a compatible plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The available data clearly demonstrates that (R)-(-)-Rolipram is a more potent inhibitor of PDE4 than (S)-(+)-Rolipram. This stereoselectivity is a key factor for researchers to consider when selecting reagents for their studies. The use of robust in vitro assays, such as FP and TR-FRET, is essential for accurately quantifying the potency of PDE4 inhibitors and for the discovery of new therapeutic agents targeting the cAMP signaling pathway.

References

A Comparative In Vitro Analysis of the Anti-inflammatory Efficacy of (S)-Rolipram and Roflumilast

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative in vitro anti-inflammatory performance of the phosphodiesterase 4 (PDE4) inhibitors, (S)-Rolipram and roflumilast. This document provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

The inhibition of phosphodiesterase 4 (PDE4), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP), is a well-established therapeutic strategy for a variety of inflammatory diseases. By increasing intracellular cAMP levels, PDE4 inhibitors modulate the activity of numerous inflammatory cells, leading to a reduction in the production of pro-inflammatory mediators. This guide focuses on a comparative analysis of two notable PDE4 inhibitors: this compound, a first-generation inhibitor, and roflumilast, a second-generation inhibitor, approved for the treatment of chronic obstructive pulmonary disease (COPD).

Quantitative Comparison of In Vitro Anti-inflammatory Effects

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and roflumilast for PDE4 enzyme activity and the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. The data clearly indicates that roflumilast is a more potent inhibitor of both PDE4 and TNF-α production in various human immune cells.

Compound Target Cell Type/Source IC50 (nM) Reference
This compound PDE4 ActivityHuman Neutrophils>100[1][2]
TNF-α ProductionHuman Peripheral Blood Mononuclear Cells (PBMCs)~30 times more potent than on neutrophil PDE4 activity[3]
TNF-α ProductionLPS-stimulated Human Monocytes10-600[1][2]
Roflumilast PDE4 ActivityHuman Neutrophils0.8[1][2]
PDE4BRecombinant Human8.4[4]
PDE4DRecombinant Human6.8[4]
TNF-α ProductionLPS-stimulated Human Monocytes2-21[1][2]
TNF-α ProductionLPS-stimulated Human Lung MacrophagesEC50 ~150 (for Rolipram)[5]

Note: The potency of rolipram in inhibiting TNF-α production by PBMCs was found to be approximately 30 times greater than its ability to inhibit PDE4 enzyme activity in neutrophil lysates.[3] Roflumilast demonstrates consistently high potency across various inflammatory cell types and responses.[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

PDE4_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) PKA->Pro_inflammatory_Genes Inhibits Rolipram_Roflumilast This compound / Roflumilast Rolipram_Roflumilast->PDE4 Inhibits Gene_Transcription Anti-inflammatory Gene Transcription CREB->Gene_Transcription Promotes

Caption: PDE4 signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Human Immune Cells (e.g., PBMCs, Neutrophils) Culture_Cells Culture Cells in Appropriate Medium Isolate_Cells->Culture_Cells Pre_incubate Pre-incubate cells with This compound or Roflumilast (various concentrations) Culture_Cells->Pre_incubate Stimulate Stimulate with Inflammatory Agent (e.g., LPS) Pre_incubate->Stimulate Collect_Supernatant Collect Cell Supernatant Stimulate->Collect_Supernatant Measure_Cytokines Measure TNF-α, IL-6, etc. (e.g., ELISA) Collect_Supernatant->Measure_Cytokines Determine_IC50 Determine IC50 Values Measure_Cytokines->Determine_IC50

Caption: In vitro anti-inflammatory assay workflow.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the in vitro anti-inflammatory effects of PDE4 inhibitors.

Inhibition of TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Cell Isolation: Human PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are washed and resuspended in a suitable cell culture medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Compound Incubation: The cells are seeded in 96-well plates and pre-incubated with various concentrations of this compound or roflumilast for a specified period, typically 30-60 minutes.

  • Stimulation: Following pre-incubation, the cells are stimulated with an inflammatory agent, commonly lipopolysaccharide (LPS) from E. coli, at a concentration sufficient to induce a robust inflammatory response (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for a period ranging from 4 to 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Cytokine Measurement: After incubation, the cell culture supernatants are collected, and the concentration of TNF-α is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of TNF-α production is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.

PDE4 Enzyme Activity Assay
  • Enzyme Source: PDE4 enzymes are typically isolated from human neutrophils or obtained as recombinant human proteins.

  • Assay Principle: The assay measures the conversion of radiolabeled cAMP (e.g., [3H]-cAMP) to AMP by the PDE4 enzyme.

  • Reaction Mixture: The reaction is carried out in a buffer solution containing the PDE4 enzyme, [3H]-cAMP, and various concentrations of the test inhibitors (this compound or roflumilast).

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 30°C).

  • Separation: The reaction is terminated, and the unreacted [3H]-cAMP is separated from the [3H]-AMP product, often using anion-exchange chromatography.

  • Quantification: The amount of [3H]-AMP produced is quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory activity of the compounds is determined by comparing the amount of [3H]-AMP produced in the presence of the inhibitor to that in the control (no inhibitor). The IC50 value is calculated from the dose-response curve.

Conclusion

The in vitro data consistently demonstrates that roflumilast is a significantly more potent inhibitor of PDE4 and TNF-α production compared to the first-generation inhibitor, this compound.[1][2] This enhanced potency is observed across multiple human inflammatory cell types. The improved therapeutic profile of roflumilast is attributed to its high affinity for the PDE4 enzyme, particularly the PDE4B and PDE4D isoforms, which are key players in the inflammatory cascade.[7][8] These findings underscore the advancements made in the development of selective PDE4 inhibitors for the treatment of inflammatory diseases. The experimental protocols and pathways detailed in this guide provide a framework for the continued investigation and comparison of PDE4 inhibitors in respiratory research and drug development.

References

(S)-Rolipram: The Rationale for its Use as a Negative Control in PDE4 Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly in the screening of phosphodiesterase 4 (PDE4) inhibitors, the use of appropriate controls is paramount to ensure the validity and accuracy of experimental results. While its enantiomer, (R)-Rolipram, is a potent PDE4 inhibitor, (S)-Rolipram demonstrates significantly lower inhibitory activity. This stereochemical difference in potency makes this compound an ideal negative control for in vitro and cell-based PDE4 inhibitor screening assays. This guide provides a comparative analysis of this compound, its active counterpart, and other PDE4 inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of PDE4 Inhibitor Potency

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1] The PDE4 family is composed of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Rolipram, a well-characterized PDE4 inhibitor, exists as two enantiomers: (R)-(-)-Rolipram and (S)-(+)-Rolipram.[1] The (R)-enantiomer is responsible for the majority of the PDE4 inhibitory activity of the racemic mixture.[2] In contrast, this compound is considerably less active, making it a suitable negative control to identify and exclude non-specific effects in a screening campaign.[2][3]

InhibitorPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)
(R)-Rolipram (inferred from racemic) ~3[4][5][6]~130[4][5][6]Not Reported~240[4][5][6]
This compound Significantly higher than (R)-RolipramSignificantly higher than (R)-RolipramNot ReportedSignificantly higher than (R)-Rolipram
Roflumilast >1000~0.8>1000~0.7
Apremilast ~74~74~74~74

Note: Specific IC50 values for (S)-(+)-Rolipram against individual PDE4 subtypes are not consistently available in the literature. However, it is reported to be approximately 3 to 5.2 times less potent than (R)-(-)-Rolipram, with some studies indicating an affinity ratio difference of roughly 8 to 15-fold.[1][3] The IC50 values for racemic Rolipram are largely attributed to the high-affinity binding of the (R)-enantiomer.[2]

Signaling Pathway and Experimental Workflow

The central role of PDE4 in the cAMP signaling pathway and the general workflow for screening potential inhibitors are depicted in the following diagrams.

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP PDE4 PDE4 PKA PKA / EPAC cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Downstream Downstream Cellular Effects (e.g., reduced inflammation) PKA->Downstream Inhibitor This compound (Negative Control) Inhibitor->PDE4 Weakly Inhibits

Figure 1. Simplified PDE4/cAMP signaling pathway.

Experimental_Workflow cluster_prep cluster_assay cluster_analysis A1 Prepare Reagents: - PDE4 Enzyme - Fluorescent Substrate - Assay Buffer B1 Dispense Reagents and Compounds into Microplate A1->B1 A2 Prepare Test Compounds: - this compound (Neg. Control) - (R)-Rolipram (Pos. Control) - Unknown Inhibitors A2->B1 B2 Incubate to Allow Enzyme-Inhibitor Interaction B1->B2 B3 Initiate Reaction with Substrate Addition B2->B3 B4 Incubate for a Defined Period B3->B4 B5 Terminate Reaction and Add Detection Reagents B4->B5 C1 Read Plate (e.g., Fluorescence Polarization) B5->C1 C2 Calculate Percent Inhibition Relative to Controls C1->C2 C3 Determine IC50 Values for Active Compounds C2->C3

Figure 2. General workflow for PDE4 inhibitor screening.

Experimental Protocols

The following are detailed methodologies for common in vitro and cell-based assays used for screening PDE4 inhibitors.

In Vitro Fluorescence Polarization (FP) PDE4 Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a purified PDE4 isoform.

Materials:

  • Recombinant human PDE4 enzyme (subtypes A, B, C, or D)

  • Fluorescein-labeled cAMP (FAM-cAMP) as the substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

  • Binding Agent (phosphate-binding nanoparticles)

  • Test compounds, this compound (negative control), and a potent PDE4 inhibitor (positive control, e.g., (R)-Rolipram or Roflumilast) dissolved in DMSO

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds, this compound, and the positive control in assay buffer. The final DMSO concentration should be kept constant, typically ≤ 1%.

  • Assay Plate Setup: Add 5 µL of the diluted compounds or controls to the appropriate wells of the 384-well plate. For 100% and 0% inhibition controls, add assay buffer with DMSO.

  • Enzyme Addition: Add 5 µL of diluted PDE4 enzyme solution to all wells except for the "no enzyme" control wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells. The final reaction volume will be 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of the Binding Agent solution to all wells to stop the reaction. Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis: The percent inhibition is calculated relative to the high and low controls. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic curve.

Cell-Based CRE-Luciferase Reporter Assay

This assay measures the inhibition of PDE4 activity within a cellular context, providing a more physiologically relevant assessment.

Materials:

  • HEK293 cells stably co-transfected with a CRE-luciferase reporter vector and a human PDE4 subtype expression vector.

  • Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotics).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds, this compound, and a positive control inhibitor.

  • 384-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds and controls in cell culture medium. Add the diluted compounds to the respective wells and incubate for 30 minutes at 37°C.

  • Cell Stimulation: Add a fixed concentration of forskolin to all wells (except for the unstimulated control) to induce cAMP production and subsequent luciferase expression. Incubate for 4-6 hours at 37°C.

  • Lysis and Luminescence Reading: Add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme. After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the intracellular cAMP levels. Calculate the percent activity for each test compound concentration, with 0% activity being the signal from forskolin-stimulated cells with DMSO and 100% activity from cells treated with a saturating concentration of a positive control inhibitor.

Conclusion

The stereoselective inhibition of PDE4 by the enantiomers of Rolipram provides a clear basis for their respective uses in inhibitor screening. The high potency of (R)-Rolipram makes it an excellent positive control, while the significantly lower potency of this compound establishes it as an indispensable negative control. Utilizing this compound allows researchers to distinguish true PDE4 inhibition from off-target or non-specific effects, thereby increasing the confidence in the identified hits from high-throughput screening campaigns. The provided protocols offer robust frameworks for the quantitative assessment of novel PDE4 inhibitors.

References

Validating the Neuroprotective Effects of (S)-Rolipram: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, has demonstrated significant neuroprotective potential across a variety of preclinical models of neurological disorders. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, this compound modulates key signaling pathways involved in neuronal survival, plasticity, and inflammation. This guide provides a comparative analysis of the experimental data supporting the neuroprotective effects of this compound, offering a resource for researchers and drug development professionals.

This document summarizes quantitative data from key preclinical studies, presents detailed experimental protocols for the validation of neuroprotective agents, and visualizes the underlying molecular mechanisms and experimental workflows.

Comparative Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been documented in various animal models of neurological damage and disease. The following tables summarize key quantitative findings from these studies, comparing the efficacy of this compound with other relevant compounds where data is available.

Table 1: Neuroprotective Effects of Rolipram in a Rat Model of Spinal Cord Injury

Treatment GroupDose (mg/kg)Neuronal Preservation (% increase vs. vehicle)Reference
Rolipram0.1Increased neuronal survival[1]
Rolipram1.067%[1]
Rolipram5.0No significant enhancement[1]

Table 2: Effects of Rolipram in a Mouse Model of Alzheimer's Disease

Treatment GroupKey FindingsReference
RolipramAttenuated cognitive decline, reduced amyloid-β pathology, and decreased neuronal apoptosis.[2][3][4][2][3][4]
RolipramImproved synaptic transmission and memory, with effects lasting for at least 2 months post-treatment.[5][6][5][6]
RolipramReversed Aβ-induced memory deficits in a dose-dependent manner.[7]

Table 3: Effects of Rolipram in a Mouse Model of Intracerebral Hemorrhage

Treatment GroupKey FindingsReference
RolipramReduced brain edema, blood-brain barrier leakage, neuronal apoptosis, and inflammatory cytokine release.[8]

Table 4: In Vitro Efficacy of Rolipram on CREB Phosphorylation

Cell LineRolipram ConcentrationEffect on pCREB LevelsReference
U937 monocytic cells~1 nM (high affinity)Increased phosphorylation
U937 monocytic cells~120 nM (low affinity)Increased phosphorylation

Mechanism of Action: Key Signaling Pathways

This compound exerts its neuroprotective effects primarily by inhibiting the PDE4 enzyme, which leads to an accumulation of intracellular cAMP.[9] This, in turn, activates several downstream signaling pathways crucial for neuronal health.

cAMP/PKA/CREB Pathway

Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP-response element-binding protein (CREB).[9] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity, neurogenesis, and cell survival.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to SRolipram This compound PDE4 PDE4 SRolipram->PDE4 Inhibits PDE4->cAMP Degrades ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes Neuroprotection Neuroprotection Gene->Neuroprotection

cAMP/PKA/CREB Signaling Pathway
cAMP/AMPK/SIRT1 Pathway

Rolipram has also been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway.[9] This pathway is integral to maintaining cellular energy homeostasis, reducing apoptosis, and suppressing inflammation.[8][9]

G cluster_cytoplasm Cytoplasm SRolipram This compound PDE4 PDE4 SRolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMPK AMPK cAMP->AMPK Activates pAMPK pAMPK AMPK->pAMPK SIRT1 SIRT1 pAMPK->SIRT1 Activates Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammation) SIRT1->Neuroprotection G cluster_workflow Experimental Workflow: this compound in an Alzheimer's Disease Mouse Model AnimalModel AD Mouse Model (e.g., APP/PS1) Treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. Comparator Drug AnimalModel->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Biochemical Biochemical Analysis - Western Blot (pCREB) - ELISA (Cytokines) Tissue->Biochemical Histological Histological Analysis - Immunohistochemistry (Apoptosis Markers) Tissue->Histological Data Data Analysis & Comparison Biochemical->Data Histological->Data

References

A Head-to-Head Comparison of (S)-Rolipram and Other Selective PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of (S)-Rolipram with other selective phosphodiesterase 4 (PDE4) inhibitors. The information is intended to support researchers in evaluating these compounds for therapeutic development and academic research.

Introduction to Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes crucial for the hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger in numerous cellular signaling pathways.[1] By degrading cAMP to AMP, PDE4 terminates its signaling cascade. The inhibition of PDE4 results in elevated intracellular cAMP levels, which in turn modulates a variety of physiological processes, most notably inflammation.[2] This mechanism has established PDE4 inhibitors as a significant class of drugs for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][3]

Rolipram was one of the first selective PDE4 inhibitors to be extensively studied.[1] It exists as two enantiomers: (R)-(-)-Rolipram and (S)-(+)-Rolipram. It is well-established that the (R)-enantiomer is the more potent inhibitor of the PDE4 enzyme.[1] This guide will focus on comparing the less active (S)-(+)-enantiomer with its more potent counterpart and other prominent PDE4 inhibitors.

The PDE4-cAMP Signaling Pathway

The inhibition of PDE4 is a key intervention point in the cAMP signaling pathway. By preventing the degradation of cAMP, inhibitors like this compound effectively amplify the downstream effects of cAMP, which include the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of transcription factors like cAMP-responsive element-binding protein (CREB). This cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolyzes PKA PKA cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP Inhibitor This compound & Other Inhibitors Inhibitor->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Anti-inflammatory Gene Transcription pCREB->Gene Promotes

Figure 1. Simplified PDE4-cAMP signaling pathway.

Data Presentation: Comparative In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the in vitro IC50 values for this compound and other selective PDE4 inhibitors against the four PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D).

InhibitorPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)General PDE4 (nM)
(R)-(-)-Rolipram ~3[4][5]~130[4][5]-~240[4][5]-
(S)-(+)-Rolipram ~750[6]
Rolipram (racemic) 3[7][8]130[7][8]-240[7][8]2000[9]
Roflumilast >1000[10]0.84[10]>1000[10]0.68[10]0.7[11]
Apremilast ----74[10]
Crisaborole ----490
Cilomilast ----~110-120[12]

Experimental Protocols: In Vitro PDE4 Inhibition Assay

The determination of IC50 values for PDE4 inhibitors is typically performed using in vitro enzyme assays. A common, robust, and high-throughput method is the Fluorescence Polarization (FP) based assay.[2][13][14]

Principle of the Fluorescence Polarization (FP) Assay

This assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate, typically FAM-cAMP.[13]

  • Low Polarization State: The small FAM-cAMP molecule tumbles rapidly in solution, resulting in a low fluorescence polarization signal.

  • Enzymatic Reaction: In the presence of a PDE4 enzyme, FAM-cAMP is hydrolyzed to FAM-AMP.

  • High Polarization State: A binding agent, which specifically interacts with the phosphate group of the resulting AMP, is added to the solution. This forms a large molecular complex that tumbles much more slowly, leading to a significant increase in the fluorescence polarization signal.[13]

  • Inhibition: When a PDE4 inhibitor like this compound is present, the hydrolysis of FAM-cAMP is prevented. Consequently, the fluorescence polarization remains low. The degree of inhibition is proportional to the concentration of the inhibitor.[13]

FP_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis p1 Prepare serial dilutions of This compound & other inhibitors r1 Add buffer, inhibitor/vehicle, and PDE4 enzyme to microwell plate p1->r1 p2 Prepare Assay Buffer, PDE4 Enzyme, and FAM-cAMP Substrate p2->r1 r2 Incubate at room temperature (e.g., 15 min) r1->r2 r3 Initiate reaction by adding FAM-cAMP substrate r2->r3 r4 Incubate for a set time (e.g., 60 min) r3->r4 d1 Add Binding Agent to stop reaction and bind product r4->d1 d2 Incubate for binding (e.g., 30 min) d1->d2 d3 Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) d2->d3 d4 Calculate % Inhibition and determine IC50 value d3->d4

Figure 2. Experimental workflow for an FP-based PDE4 inhibition assay.
Detailed Methodology (96-well plate format)

  • Reagent Preparation :

    • Prepare a complete PDE assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Create serial dilutions of the test inhibitors (e.g., this compound) in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare the FAM-cAMP substrate solution in the assay buffer.[13]

  • Assay Procedure :

    • To the appropriate wells, add 25 µL of the inhibitor dilutions or a vehicle control.

    • Add 25 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells. Add 25 µL of assay buffer to the negative control wells.

    • Incubate the plate for approximately 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.[13]

  • Detection :

    • Add 50 µL of the prepared Binding Agent solution to all wells to stop the reaction.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a microplate reader (e.g., Excitation at 485 nm and Emission at 530 nm).[13]

  • Data Analysis :

    • Subtract blank values from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Logical Relationships: Classification of PDE4 Inhibitors

PDE4 inhibitors are often categorized into generations based on their development history and selectivity profiles. Rolipram is considered a first-generation inhibitor, whose clinical use was hampered by side effects like nausea and emesis. Second-generation inhibitors, such as Roflumilast and Apremilast, were developed with improved side-effect profiles and have achieved clinical approval for specific inflammatory diseases.[3][10]

PDE4_Inhibitor_Classification cluster_gen1 First Generation cluster_gen2 Second Generation & Approved Drugs PDE4_Inhibitors Selective PDE4 Inhibitors Rolipram Rolipram This compound (R)-Rolipram PDE4_Inhibitors->Rolipram e.g. Roflumilast Roflumilast (COPD) PDE4_Inhibitors->Roflumilast Apremilast Apremilast (Psoriasis, PsA) PDE4_Inhibitors->Apremilast Crisaborole Crisaborole (Atopic Dermatitis) PDE4_Inhibitors->Crisaborole Cilomilast Cilomilast PDE4_Inhibitors->Cilomilast

Figure 3. Classification of selected PDE4 inhibitors.

References

Validating (S)-Rolipram's Target Engagement: A Comparative Guide to Knockout Models and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, rigorously validating that a compound engages its intended target in vivo is a critical step. This guide provides an objective comparison of using knockout (KO) mouse models to validate the target engagement of (S)-Rolipram, a selective inhibitor of phosphodiesterase 4 (PDE4). We will explore the experimental data supporting this approach and contrast it with alternative validation techniques.

This compound is an enantiomer of Rolipram, one of the first selective PDE4 inhibitors studied extensively for its anti-inflammatory and cognition-enhancing properties.[1][2] The primary mechanism of action for Rolipram involves inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][4] This inhibition leads to increased intracellular cAMP levels, modulating various downstream signaling pathways.[5][6] Validating that PDE4 is the true target of this compound's effects in a complex biological system is paramount for its development as a therapeutic agent.

The cAMP Signaling Pathway: The Central Mechanism

The central role of PDE4 is to regulate cAMP signaling. Understanding this pathway is key to interpreting target engagement data for this compound. Inhibition of PDE4 prevents the breakdown of cAMP, thereby amplifying the signaling cascade initiated by G-protein coupled receptors (GPCRs) and adenylyl cyclase.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AMP AMP cAMP->AMP Hydrolyzes PKA PKA cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP CREB CREB Phosphorylation PKA->CREB Leads to Rolipram This compound Rolipram->PDE4 Inhibits

Figure 1. Simplified PDE4/cAMP signaling pathway.

Knockout Models: The Gold Standard for In Vivo Target Validation

Knockout (KO) mouse models, where a specific gene is inactivated, are a powerful tool for target validation.[7][8] The logic is straightforward: if inactivating the target gene produces a similar phenotype to that observed with the drug, and if the drug has no effect in the KO animal, it provides strong evidence that the drug's effects are mediated through that target.[9] For this compound, this involves comparing the behavioral and cellular phenotypes of PDE4 KO mice with wild-type mice treated with the compound.

Quantitative Data: this compound Affinity and Knockout Phenotypes

The potency of a PDE4 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50). While this compound is the less potent enantiomer, the racemic mixture shows high affinity for PDE4 isoforms, particularly PDE4A.[1][10]

Table 1: Inhibitory Potency (IC50) of Rolipram against PDE4 Isoforms

PDE4 Isoform Rolipram IC50 (nM)
PDE4A ~3[10][11]
PDE4B ~130[10][11]
PDE4D ~240[10][11]

Note: Data is for the racemic (R,S)-Rolipram mixture. This compound is reported to be 3 to 5.2 times less potent than (R)-Rolipram.[1]

The phenotypes of mice lacking specific PDE4 subtypes often mirror the known effects of PDE4 inhibitors, providing genetic validation for the target.

Table 2: Comparison of Phenotypes in PDE4 Knockout vs. Wild-Type Mice

Phenotypic Trait PDE4B Knockout (-/-) Mice PDE4D Knockout (-/-) Mice Effect of Rolipram in Wild-Type Mice
Anxiety-like Behavior Anxiogenic-like effects (e.g., decreased time in light side of light-dark box)[12] No significant change reported Anxiolytic effects at certain doses
Depression-like Behavior Decreased immobility in forced-swim test (antidepressant-like)[12] Antidepressant-like phenotype in forced swim and tail suspension tests[13] Decreased immobility in forced swim and tail suspension tests (antidepressant-like)[14][15]
Memory & Cognition No reported changes in memory[12] Enhanced memory in radial arm maze and object recognition tests[16] Improves memory consolidation[6][17]

| Locomotor Activity | No significant changes[12] | Reduced open-field activity in some studies[13] | Can induce lethargy at high doses[6] |

The data shows that knocking out PDE4D, in particular, produces an antidepressant and memory-enhancing phenotype, which aligns well with the known effects of Rolipram.[13][16] This strongly supports PDE4D as a key target for these therapeutic effects.

Experimental Workflow and Protocols

Validating target engagement using KO models follows a structured workflow, from model generation to comparative analysis.

G cluster_prep Model Preparation cluster_treatment Treatment Groups cluster_analysis Analysis cluster_validation Target Validation Logic A1 Generate PDE4 Knockout (KO) Mice B1 KO + Vehicle A1->B1 B4 KO + this compound (Confirmatory Group) A1->B4 A2 Breed Wild-Type (WT) Control Mice B2 WT + Vehicle A2->B2 B3 WT + this compound A2->B3 C1 Behavioral Assays (FST, TST, EPM) B1->C1 C2 Biochemical Assays (cAMP Measurement) B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 B4->C1 B4->C2 D1 Compare B1 vs B2: Does KO mimic drug effect? C1->D1 D2 Compare B2 vs B3: Confirm drug effect in WT C1->D2 D3 Compare B1 vs B4: Is drug effect absent in KO? C1->D3 C2->D1 C2->D2 C2->D3

Figure 2. Experimental workflow for target validation using knockout models.
Protocol 1: Generation of PDE4 Knockout Mice

This is a generalized protocol for creating conventional knockout mice via homologous recombination in embryonic stem (ES) cells.[18]

  • Construct Targeting Vector: A DNA vector is created containing sequences homologous to the target PDE4 gene, but with a portion of the gene replaced by a selectable marker (e.g., a neomycin resistance gene).

  • ES Cell Transfection: The targeting vector is introduced into pluripotent ES cells derived from a mouse blastocyst.

  • Selection of Recombinant Cells: ES cells are grown in a medium containing a selection agent (e.g., neomycin). Only cells that have successfully incorporated the vector will survive.

  • Screening: Surviving cells are screened by PCR and Southern blotting to confirm the correct homologous recombination event has occurred.

  • Blastocyst Injection: Correctly targeted ES cells are injected into a blastocyst from a surrogate mother mouse.

  • Embryo Transfer: The injected blastocysts are transferred into the uterus of a pseudopregnant female mouse.[19]

  • Generation of Chimeric Mice: The resulting offspring (chimeras) will be composed of cells from both the original blastocyst and the modified ES cells.

  • Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. If the modified ES cells contributed to the germline, the knockout allele will be passed to the next generation, creating heterozygous mice.

  • Establishment of Homozygous Line: Heterozygous mice are interbred to produce homozygous knockout mice, which lack a functional copy of the target PDE4 gene.

Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a common behavioral test to screen for antidepressant efficacy.[14][15]

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Acclimation: Mice are brought to the testing room at least 1 hour before the experiment.

  • Procedure: Each mouse is gently placed into the water-filled cylinder for a 6-minute session.[20]

  • Scoring: The session is video-recorded. An observer, blind to the treatment group, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[15]

  • Analysis: A reduction in immobility time in the this compound-treated or PDE4 KO group compared to the vehicle-treated wild-type group is interpreted as an antidepressant-like effect.

Protocol 3: Brain Tissue cAMP Measurement

This protocol measures the direct biochemical consequence of PDE4 inhibition.

  • Animal Dosing and Tissue Collection: Administer this compound or vehicle to wild-type and KO mice. At a designated time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus or cortex).[21]

  • Tissue Homogenization: Immediately freeze the tissue in liquid nitrogen. Homogenize the frozen tissue in a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent post-mortem cAMP degradation.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.

  • cAMP Quantification: Use a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit to measure the concentration of cAMP in the tissue lysates, following the manufacturer's instructions.

  • Data Analysis: Normalize the cAMP concentration to the total protein concentration for each sample. Compare the cAMP levels across the different treatment groups. An increase in cAMP in Rolipram-treated wild-type mice, but not in vehicle-treated mice, indicates target engagement.

Comparison with Alternative Target Validation Methods

While knockout models are highly informative, they are also time-consuming and expensive to generate.[19] Other methods can offer complementary or faster insights into target engagement.

cluster_drug Pharmacological Test (WT Animal) cluster_ko Genetic Test (KO Animal) Drug This compound Target Target (PDE4) Drug->Target Binds & Inhibits KO Genetic Knockout of Target (PDE4 KO) Drug->KO Drug administered to KO animal Effect Phenotypic Effect (e.g., reduced immobility) Target->Effect Normal function leads to 'baseline' phenotype, so inhibition causes effect NoEffect No Phenotypic Effect Conclusion Conclusion: PDE4 is the primary target mediating the observed effect. KO->NoEffect Absence of target replicates the phenotypic effect KO->NoEffect Drug has no target, produces no additional effect

Figure 3. The core logic of using knockout models for target validation.

Table 3: Comparison of In Vivo Target Validation Methodologies

Method Principle Key Advantages Key Limitations
Knockout Models Gene is permanently inactivated in the whole organism or specific tissues.[18][22] High physiological relevance; provides definitive evidence of the target's role in a biological system.[7][8] Time-consuming and expensive to create; potential for developmental compensation; embryonic lethality can be an issue.[7][19]
RNA interference (RNAi) Small interfering RNAs (siRNAs) are used to silence the expression of the target gene (knockdown).[19] Faster and less expensive than KO models; can be applied in various cell types and in vivo.[19] Incomplete knockdown; potential for off-target effects; transient effects.[19]
CRISPR-Cas9 A gene-editing tool used to create precise genetic modifications, including knockouts.[19] Highly specific and efficient; versatile for various genetic alterations.[23] Potential for off-target mutations; challenges with in vivo delivery to all target cells.[19]
Cellular Thermal Shift Assay (CETSA®) Drug binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[21] Measures direct physical binding in cells and tissues; no need for labels or probes.[24] Requires specific antibodies for detection; may not be suitable for all protein targets (e.g., membrane proteins).
Positron Emission Tomography (PET) A non-invasive imaging technique that uses a radiolabeled ligand to quantify target occupancy by a competing drug.[21] Non-invasive; provides quantitative data on target engagement in a living organism over time.[25] Requires the development of a specific and high-affinity radiotracer; expensive infrastructure.

| Pharmacodynamic (PD) Biomarkers | Measures a downstream biological effect of the drug-target interaction (e.g., measuring cAMP levels for Rolipram).[21] | Can provide a direct link between target engagement and biological response. | A reliable and validated biomarker directly linked to the target may not always be available. |

Conclusion

The use of knockout mouse models represents a cornerstone approach for the definitive validation of this compound's engagement with its target, PDE4. The concordance between the antidepressant-like and pro-cognitive phenotypes observed in PDE4D knockout mice and the effects of Rolipram administration in wild-type animals provides powerful genetic evidence supporting this mechanism of action.[13][16] While this method is resource-intensive, its high physiological relevance and specificity are unparalleled.

For a comprehensive drug development program, these genetic models should be used in conjunction with alternative methods. Techniques like PET can provide quantitative occupancy data, while pharmacodynamic biomarker analysis (such as cAMP measurement) directly confirms the biochemical consequences of target engagement. By integrating data from genetic models with these complementary approaches, researchers can build a robust and compelling case for the mechanism of action of novel therapeutics like this compound.

References

(S)-Rolipram's Efficacy: A Comparative Guide to Published Findings and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published efficacy of (S)-Rolipram, a first-generation phosphodiesterase-4 (PDE4) inhibitor, with second-generation alternatives. The following sections detail quantitative data, experimental protocols, and key signaling pathways to offer a comprehensive overview for evaluating these compounds in the context of neurodegenerative disease research.

This compound, the less potent enantiomer of the well-studied PDE4 inhibitor Rolipram, has demonstrated neuroprotective properties in various preclinical models. However, its clinical development has been hampered by a narrow therapeutic window and significant side effects, primarily nausea and emesis. This has spurred the development of second-generation PDE4 inhibitors, such as Roflumilast and Cilomilast, which exhibit improved side-effect profiles. This guide aims to provide a comparative analysis of the available data on these compounds to aid in the design and interpretation of future studies.

Comparative In Vitro Potency of PDE4 Inhibitors

The primary mechanism of action for Rolipram and its alternatives is the inhibition of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways involved in inflammation and neuronal survival. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the four PDE4 subtypes (A, B, C, and D).

InhibitorPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)
(±)-Rolipram 3[2][3]130[2][3]-240[2][3]
Roflumilast ~0.7-0.9~0.2-0.84~3-4.3~0.68-0.9
Cilomilast -~240-~61

Note: Data for some inhibitors against all subtypes was not available in the reviewed sources. Roflumilast data is presented as a range from multiple sources.

In Vivo Efficacy in Neurodegenerative and Inflammatory Models

The neuroprotective and anti-inflammatory effects of Rolipram and its successors have been evaluated in various animal models. Direct head-to-head comparisons in neurodegenerative models are limited; however, data from different studies provide insights into their relative efficacy.

This compound: In a rat model of spinal cord injury, subcutaneously administered Rolipram (racemic) demonstrated a dose-dependent neuroprotective effect. Doses between 0.1 mg/kg and 1.0 mg/kg increased neuronal survival, with 1.0 mg/kg providing optimal preservation of both neurons and axons. Intravenous administration at 1.0 mg/kg was found to be the most effective route for cyto- and axo-protection.

Roflumilast: In a mouse model of global cerebral ischemia, Roflumilast treatment prevented cognitive and emotional deficits, reduced white matter damage, and decreased neuroinflammation. In a rat model of experimental subarachnoid hemorrhage, subcutaneous Roflumilast administration ameliorated brain edema, reduced pro-inflammatory cytokine levels, and decreased neuronal apoptosis.[4]

Direct Comparison in a Lung Inflammation Model: While not a neurodegenerative model, a study directly comparing Roflumilast and Rolipram in a rat model of allergic airway inflammation demonstrated the superior potency of Roflumilast. Roflumilast was significantly more effective at inhibiting airway hyperresponsiveness, neutrophil influx, and the release of the pro-inflammatory cytokine TNF-α at lower doses compared to Rolipram.[5]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are representative protocols for a key in vitro and in vivo assay used to evaluate PDE4 inhibitors.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay determines the in vitro potency of a compound in inhibiting PDE4 activity.

Materials:

  • Recombinant human PDE4 enzyme (specific subtypes can be used for selectivity profiling)

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)

  • Test compounds (e.g., this compound, Roflumilast) dissolved in DMSO

  • Binding agent (e.g., IMAP™ Binding Solution)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted test compound or vehicle (for control wells) to the appropriate wells of the 384-well plate.

  • Add 5 µL of diluted PDE4 enzyme to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.

  • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells. The final reaction volume is 20 µL.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Terminate the reaction by adding 60 µL of the diluted binding agent to all wells.

  • Incubate the plate at room temperature for 30 minutes with gentle agitation.

  • Measure the fluorescence polarization using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This model is widely used to induce focal cerebral ischemia (stroke) to study neurodegeneration and evaluate the efficacy of neuroprotective agents.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicone-coated tip

  • Laser Doppler flowmeter

  • Heating pad to maintain body temperature

  • Sutures

Procedure:

  • Anesthetize the mouse with isoflurane and maintain anesthesia throughout the surgical procedure. Maintain body temperature at 37°C using a heating pad.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the proximal ECA.

  • Place a temporary ligature around the CCA.

  • Make a small incision in the ECA between the two ligatures.

  • Introduce the silicone-coated nylon filament through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a significant drop in cerebral blood flow as measured by the laser Doppler flowmeter.

  • Maintain the occlusion for the desired period (e.g., 60 minutes for transient MCAO).

  • For reperfusion, carefully withdraw the filament.

  • Close the neck incision with sutures.

  • Allow the mouse to recover from anesthesia in a heated cage.

  • Assess neurological deficits at various time points post-surgery using a standardized neurological scoring system.

  • At the end of the experiment, euthanize the mice and perfuse the brains for histological analysis of infarct volume and other neuropathological markers.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow.

PDE4_Signaling_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Activates Gene Anti-inflammatory & Neuroprotective Gene Expression CREB->Gene Promotes Inhibitor This compound & Alternatives Inhibitor->PDE4 Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Compound Test Compound (this compound, etc.) Assay PDE4 Inhibition Assay (e.g., Fluorescence Polarization) Compound->Assay IC50 Determine IC50 Value Assay->IC50 AnimalModel Animal Model of Neurodegeneration (e.g., MCAO) Treatment Compound Administration AnimalModel->Treatment Behavior Behavioral Assessment (Neurological Score) Treatment->Behavior Histo Histological Analysis (Infarct Volume) Treatment->Histo

References

Cross-study comparison of (S)-Rolipram's effects on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-Rolipram , a selective phosphodiesterase-4 (PDE4) inhibitor, has emerged as a significant pharmacological tool for researchers investigating a multitude of cellular processes. By preventing the degradation of cyclic adenosine monophosphate (cAMP), (S)-Rolipram modulates various downstream signaling pathways, leading to a range of biological effects. This guide provides a comparative overview of the documented effects of this compound across different cell lines, supported by experimental data and detailed methodologies.

Data Summary

The following table summarizes the quantitative effects of Rolipram on various cell lines. It is important to note that some studies have utilized racemic Rolipram, and the specific activity of the (S)-enantiomer may vary. The (R)-enantiomer is generally considered the more potent inhibitor of PDE4.[1]

Cell LineCell TypeEffect MeasuredThis compound Concentration / IC50Reference
Cancer Cell Lines
MCF-7Human Breast Adenocarcinoma50% growth inhibition (IC50)38 µM (racemic)[2]
MDA-MB-231Human Breast Adenocarcinoma50% growth inhibition (IC50)53 µM (racemic)[2]
U87 MGHuman Glioblastoma50% growth inhibition (IC50)~106.8 µM (racemic)[3]
Immune Cell Lines
J774Mouse MacrophageInhibition of TNF-α release25.9 nM[4]
Human PBMCsHuman Peripheral Blood Mononuclear CellsInhibition of LPS-induced TNF-α production0.16 µM[4][5]
Neuronal Cell Lines
SH-SY5YHuman NeuroblastomaEnhanced neuronal survivalNot Specified[6]
Rat Dopaminergic NeuronsPrimary NeuronsEnhanced survival (in presence of forskolin)10⁻⁸ - 10⁻⁵ M
Other Cell Lines
HEK293Human Embryonic KidneyCellular cAMP AccumulationNot Specified[1]
U937Human Monocytic CellsCellular cAMP AccumulationNot Specified[4]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of PDE4, which leads to an accumulation of intracellular cAMP. This increase in cAMP activates two main downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Directly Activated by cAMP (EPAC) pathway.[6]

Key Signaling Pathways Modulated by this compound

S_Rolipram_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pka PKA Pathway cluster_epac EPAC Pathway cluster_nucleus Nucleus AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP Degrades SRolipram This compound SRolipram->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (Survival, Plasticity, Anti-inflammation) pCREB->Gene_Expression Regulates Downstream_Epac Downstream Effectors EPAC->Downstream_Epac Activates

Caption: Signaling pathways modulated by this compound.

General Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound in vitro.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7, SH-SY5Y, PBMCs) Treatment 2. Treatment with this compound (Dose-response) Cell_Culture->Treatment Incubation 3. Incubation (Time-course) Treatment->Incubation Assay 4. Cellular Assay Incubation->Assay Viability Cell Viability (MTT Assay) Assay->Viability cAMP_Measurement cAMP Measurement (ELISA, Luminescence) Assay->cAMP_Measurement Cytokine_Release Cytokine Release (ELISA) Assay->Cytokine_Release Protein_Expression Protein Expression (Western Blot) Assay->Protein_Expression Data_Analysis 5. Data Analysis (e.g., IC50, EC50 calculation)

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

Protocol 1: Intracellular cAMP Measurement Assay

This protocol is adapted from methods used to measure intracellular cAMP levels following treatment with a PDE4 inhibitor.[1][4]

Materials:

  • HEK293, CHO, or U937 cells[1][4]

  • White, opaque 96-well or 384-well plates

  • (S)-(+)-Rolipram

  • Forskolin (adenylyl cyclase activator)

  • cAMP-Glo™ Assay kit (Promega) or equivalent

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in the appropriate plates at a density that ensures they are sub-confluent on the day of the experiment and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Prepare a stock solution of forskolin.

  • Cell Treatment: Remove the culture medium and add the this compound dilutions to the wells. Include a vehicle-only control. To induce cAMP production, add forskolin to all wells except for the negative control.[4]

  • Incubation: Incubate the plate at room temperature for the time specified in the assay kit instructions (typically 15-30 minutes).[1][4]

  • Cell Lysis and cAMP Detection: Add the lysis buffer to all wells to release intracellular cAMP. Follow the kit instructions to add the cAMP detection solution.

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Convert the luminescence readings to cAMP concentrations and plot against the log of the this compound concentration to determine the EC50 value.

Protocol 2: TNF-α Release Assay (ELISA)

This protocol outlines the measurement of TNF-α released from immune cells, such as PBMCs or J774 macrophages, following stimulation and treatment with this compound.[4]

Materials:

  • Human PBMCs or J774 macrophage cells

  • Lipopolysaccharide (LPS)

  • (S)-(+)-Rolipram

  • Human or Mouse TNF-α ELISA kit

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

  • Cell Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes).

  • Stimulation: Stimulate the cells with LPS to induce TNF-α production. Include an unstimulated control.

  • Incubation: Incubate the plate for a period sufficient to allow for TNF-α secretion (e.g., 4-24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the TNF-α concentration in each sample and determine the IC50 value for this compound's inhibition of TNF-α release.

Protocol 3: Cell Viability (MTT) Assay

This protocol is a common method to assess the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, U87 MG)

  • 96-well plates

  • (S)-(+)-Rolipram

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

References

Unveiling Stereoselectivity: An In Vivo Behavioral Comparison of (S)-Rolipram and its Racemate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo behavioral effects of the phosphodiesterase-4 (PDE4) inhibitor Rolipram, comparing the less active (S)-enantiomer to its racemic mixture. This guide provides researchers, scientists, and drug development professionals with a concise overview of their differential performance in established behavioral models, supported by quantitative data and detailed experimental protocols.

The biological activity of the selective PDE4 inhibitor Rolipram is known to be stereospecific, with the (R)-enantiomer exhibiting significantly higher potency in inhibiting the PDE4 enzyme compared to the (S)-enantiomer.[1] This stereoselectivity is a critical consideration in drug development, as it can translate to differences in efficacy and side effect profiles. This guide focuses on the in vivo behavioral data comparing the effects of (S)-Rolipram to its racemic form, which is a 1:1 mixture of the (R) and (S) enantiomers.

Comparative Efficacy in Cognitive Models

Studies investigating the potential of Rolipram to mitigate cognitive deficits have provided clear evidence of the differential activity between its isomers and the racemate. In rodent models of scopolamine-induced learning and memory impairment, the (R)-enantiomer, the racemate, and the (S)-enantiomer all demonstrated efficacy, but at vastly different potencies.

Table 1: Minimum Effective Doses in Ameliorating Scopolamine-Induced Cognitive Deficits in Rats[2]
Behavioral Task(-)-Rolipram (R-enantiomer)(±)-Rolipram (Racemate)(+)-Rolipram (S-enantiomer)
8-Arm Radial Maze Task 0.01-0.02 mg/kg0.02-0.1 mg/kg20-50 mg/kg
Passive Avoidance Task 0.01-0.02 mg/kg0.02-0.1 mg/kg2 mg/kg

As the data indicates, (-)-Rolipram was approximately 2 times more potent than the racemate and 200 to 2000 times more potent than (+)-Rolipram in these cognitive tests.[2] The broader effective dose range of the racemate in the 8-arm radial maze task is also a noteworthy observation.[2]

Effects on Locomotor Activity

The impact of Rolipram on motor function also exhibits stereoselectivity. In a study using inbred mouse strains, the (-)-Rolipram enantiomer was found to be more potent in inducing hypokinesia (reduced movement) than its (+)-rolipram counterpart.[3] This suggests that the (R)-enantiomer is the primary driver of the sedative effects observed with racemic Rolipram.

Underlying Mechanism: The cAMP Signaling Pathway

Rolipram exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By blocking PDE4, Rolipram leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate the cAMP Response Element-Binding protein (CREB).[1] Phosphorylated CREB acts as a transcription factor, promoting the expression of genes crucial for neuronal survival, synaptic plasticity, and memory formation.

Rolipram_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signal Signal Adenylate_Cyclase Adenylate Cyclase Signal->Adenylate_Cyclase Stimulates Rolipram Rolipram PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP ATP ATP Adenylate_Cyclase->cAMP Converts 5_AMP 5'-AMP cAMP->5_AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) pCREB->Gene_Expression Promotes

Rolipram's mechanism of action via the cAMP signaling pathway.

Experimental Protocols

The following are summaries of the methodologies employed in the key behavioral studies cited.

8-Arm Radial Maze Task

This task assesses spatial learning and memory in rodents. The apparatus consists of a central platform with eight arms radiating outwards, some of which are baited with a food reward.

  • Apparatus: An elevated eight-arm radial maze.

  • Procedure:

    • Habituation: Rats are familiarized with the maze and taught to retrieve food rewards from the arms.

    • Drug Administration: this compound, (±)-Rolipram, or vehicle is administered orally (p.o.) at specified doses prior to the induction of amnesia.

    • Induction of Amnesia: Scopolamine, a muscarinic antagonist, is administered to induce cognitive deficits.

    • Testing: Rats are placed on the central platform and allowed to explore the maze. The number of entries into previously visited arms (errors) and the time taken to find all the baited arms are recorded.

  • Endpoint: A decrease in the number of errors is indicative of improved spatial memory.[2]

Passive Avoidance Task

This task evaluates fear-motivated learning and memory. It is based on the animal's natural tendency to avoid aversive stimuli.

  • Apparatus: A two-chambered box with one illuminated "safe" compartment and one dark "aversive" compartment. The floor of the dark compartment can deliver a mild foot shock.

  • Procedure:

    • Acquisition Trial: The rat is placed in the light compartment. Upon entering the dark compartment, a brief, mild foot shock is delivered.

    • Drug Administration: The test compounds are administered either before or immediately after the acquisition trial.

    • Retention Trial: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.

  • Endpoint: A longer latency to enter the dark compartment in the retention trial indicates better memory of the aversive experience.[1]

Locomotor Activity Measurement

This procedure quantifies the general motor activity of the animal, which is important for distinguishing between sedative effects and specific cognitive or anxiolytic effects.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Habituation: Mice are allowed to acclimate to the testing environment for a set period.

    • Drug Administration: The different enantiomers of Rolipram or a vehicle are administered.

    • Data Collection: The animal's movements, including distance traveled, rearing, and time spent in different zones of the arena, are recorded for a specified duration.

  • Endpoint: A significant decrease in distance traveled or other motor parameters is interpreted as hypokinesia or sedation.[3]

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Testing Drug_Admin Drug Administration (this compound or Racemate) Baseline_Testing->Drug_Admin Cognitive_Tests Cognitive Tasks (e.g., Radial Arm Maze, Passive Avoidance) Drug_Admin->Cognitive_Tests Motor_Tests Locomotor Activity Measurement Drug_Admin->Motor_Tests Data_Collection Data Collection Cognitive_Tests->Data_Collection Motor_Tests->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

A generalized workflow for in vivo behavioral studies.

References

Validating the Specificity of (S)-Rolipram for PDE4 Over Other Phosphodiesterases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity of (S)-Rolipram for phosphodiesterase 4 (PDE4) against other PDE families. The following sections present quantitative data, detailed experimental protocols for inhibitor screening, and a visualization of the relevant signaling pathway to support researchers in their evaluation of this compound as a selective PDE4 inhibitor.

Data Presentation: this compound's Selectivity Profile

This compound demonstrates a high degree of selectivity for the PDE4 enzyme family. While comprehensive inhibitory data for the (S)-enantiomer across all PDE families is limited in publicly available literature, data for racemic rolipram provides a strong indication of its PDE4-specific action. The inhibitory activities are typically measured as IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Phosphodiesterase FamilySubstrateThis compound IC50Racemic Rolipram IC50Selectivity over other PDEs (based on racemic data)
PDE4 cAMPData not available~0.8 - 2.0 µM Highly Selective
PDE4AcAMPData not available~3 nM[1][2]-
PDE4BcAMPData not available~130 nM[1][2]-
PDE4DcAMPData not available~240 nM[1][2]-
PDE1cAMP/cGMPData not available>100 µM[3]>125-fold
PDE2cAMP/cGMPData not available>100 µM[3]>125-fold
PDE3cAMP/cGMPData not available~100 µM[3]~50 - 125-fold
PDE5cGMPData not availableHigh (exact value not specified)High
PDE7cAMPData not availableHigh (exact value not specified)High
PDE8cAMPData not availableInsensitive[4]Very High
PDE9cGMPData not availableHigh (exact value not specified)High
PDE10cAMP/cGMPData not availableHigh (exact value not specified)High
PDE11cAMP/cGMPData not availableHigh (exact value not specified)High

Note: The IC50 values for racemic rolipram against PDE4 can vary between different studies and assay conditions. The data presented here reflects a range found in the literature. The selectivity is calculated as the ratio of the IC50 for the other PDE family to the IC50 for PDE4.

Experimental Protocols

The determination of an inhibitor's specificity is crucial for its development as a therapeutic agent. Standard biochemical assays are employed to measure the inhibitory potency of compounds like this compound against a panel of purified phosphodiesterase enzymes.

General Protocol for PDE Inhibition Assay

A common method to determine the IC50 value of an inhibitor for a specific PDE is through an in vitro enzyme activity assay.

1. Enzyme Preparation:

  • Recombinant human phosphodiesterase enzymes for each family (PDE1-11) are expressed and purified.

2. Reaction Mixture:

  • The assay is typically performed in a 96-well or 384-well plate format.

  • Each well contains:

    • A suitable assay buffer (e.g., Tris-HCl) with necessary co-factors (e.g., Mg²⁺, and for PDE1, Ca²⁺ and calmodulin).

    • A fixed concentration of the purified PDE enzyme.

    • Serial dilutions of the test compound, this compound.

    • A fixed concentration of the radiolabeled substrate, either [³H]-cAMP or [³H]-cGMP, depending on the PDE being tested.

3. Incubation:

  • The reaction is initiated by the addition of the substrate.

  • The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for enzymatic hydrolysis of the substrate.

4. Termination and Separation:

  • The reaction is terminated, often by the addition of a stop solution or by heat.

  • The product of the reaction (e.g., [³H]-AMP or [³H]-GMP) is separated from the unreacted substrate. This can be achieved using methods like anion-exchange chromatography or scintillation proximity assay (SPA) beads.

5. Detection and Data Analysis:

  • The amount of product formed is quantified using a scintillation counter.

  • The percentage of inhibition for each concentration of this compound is calculated relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway of PDE4 and its Inhibition by this compound

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal (e.g., Hormone, Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) Signal->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Cellular_Response Downstream Cellular Responses (e.g., reduced inflammation) PKA->Cellular_Response Leads to SRolipram This compound SRolipram->PDE4 Inhibits

Caption: PDE4 signaling and this compound's inhibitory action.

Experimental Workflow for Determining PDE Inhibitor Specificity

PDE_Inhibitor_Specificity_Workflow Start Start: Compound of Interest (this compound) Panel Prepare Panel of Purified Phosphodiesterase Isoforms (PDE1-11) Start->Panel Assay Perform In Vitro PDE Inhibition Assays Panel->Assay Data Generate Dose-Response Curves for each PDE Assay->Data IC50 Calculate IC50 Values Data->IC50 Compare Compare IC50 Values across all PDE Families IC50->Compare Selectivity Determine Selectivity Profile Compare->Selectivity

Caption: Workflow for assessing PDE inhibitor specificity.

References

Safety Operating Guide

Safe Disposal of (S)-Rolipram: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of (S)-Rolipram in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.

This compound, a selective phosphodiesterase 4 (PDE4) inhibitor, requires meticulous handling and disposal due to its potential health and environmental hazards.[1] Improper disposal can lead to significant risks. Therefore, standardized disposal protocols must be strictly followed. The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1]

Hazard Profile of this compound

This compound is classified with several hazards that necessitate careful management. It is harmful if swallowed and poses a significant threat to aquatic life, with long-lasting effects.[1] Additionally, it can cause skin, eye, and respiratory irritation.[1][2][3] All personnel handling this compound must wear appropriate personal protective equipment (PPE).

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Aquatic Toxicity (Acute & Chronic) Very toxic to aquatic life with long lasting effects.[1]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must comply with all federal, state, and local regulations for hazardous waste.[4] The following steps provide a clear framework for its proper disposal in a research environment.

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams: This includes the pure active pharmaceutical ingredient (API), expired or unused investigational drug products, contaminated laboratory materials (e.g., personal protective equipment (PPE), empty stock bottles, weighing papers, pipette tips, and contaminated glassware), and any solutions containing this compound.[1][5]

  • Segregate this compound waste: Use dedicated, clearly labeled, and leak-proof hazardous waste containers.[5] It is crucial not to mix this compound waste with non-hazardous waste.[5] Incompatible chemicals must be segregated to prevent dangerous reactions.[6][7]

Step 2: Container Management

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").[1][7] The date when waste was first added to the container should also be included.[7]

  • Storage: Store the sealed waste containers in a designated, secure, and well-ventilated "Satellite Accumulation Area" (SAA).[1][4][6] This area should be away from general laboratory traffic and incompatible materials.[1][6] Containers must be kept closed at all times, except when adding or removing waste.[4][8]

Step 3: Disposal of Contaminated Materials

  • Solid Waste: All contaminated solid materials, such as gloves, weighing papers, and pipette tips, should be collected in the dedicated this compound waste container.[1]

  • Spills: In the event of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1]

  • Empty Containers: The original product container should be disposed of as unused product, following the same procedure as for the chemical waste itself.[1] For other containers that have held hazardous waste, they should be emptied to leave as little residue as possible, the labels should be defaced, and the cap removed before being disposed of as regular trash, in accordance with institutional policies.[8]

Step 4: Arranging for Professional Disposal

  • Contact a Licensed Waste Disposal Company: The final and most critical step is to arrange for the pickup and disposal of the this compound waste by a licensed and approved chemical waste disposal company.[1]

  • Provide Documentation: Furnish the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[1]

Important Prohibitions:

  • Do Not Dispose of in Regular Trash or Drains: Due to its high aquatic toxicity, this compound must never be disposed of down the drain or in the regular trash.[1] The sewering of hazardous waste pharmaceuticals by research facilities is prohibited by environmental regulations.[5]

  • No Evaporation: Never evaporate chemicals as a method of disposal.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a research setting.

G Workflow for this compound Disposal A Waste Generation (this compound, contaminated items) B Is the waste hazardous? A->B C Segregate into dedicated, labeled hazardous waste container B->C Yes H Dispose in non-hazardous waste stream B->H No D Store in designated Satellite Accumulation Area (SAA) C->D E Contact licensed waste disposal company D->E F Provide SDS and arrange for pickup E->F G Proper Disposal by Vendor F->G

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling (S)-Rolipram

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of (S)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. Adherence to these procedures is critical for personnel safety and environmental protection.

This compound , with CAS number 85416-73-5, is recognized as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It can also cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, meticulous handling and disposal are required.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, the following personal protective equipment is mandatory to prevent exposure:

  • Eye Protection: Chemical safety goggles or glasses that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) should be worn.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[2][7] It is crucial to inspect gloves before use and to employ proper glove removal techniques to avoid skin contact.[7] Contaminated gloves should be disposed of as chemical waste.[7]

  • Body Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.[2][7]

  • Respiratory Protection: While generally not required in a well-ventilated area, if there is a risk of dust formation, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask should be used.[6][7]

Operational Plan: Step-by-Step Handling Procedures

Proper handling procedures are essential to minimize the risk of exposure and contamination.

  • Preparation:

    • Work in a designated, well-ventilated area, such as a chemical fume hood, especially when handling the solid compound to avoid dust formation.[6][7]

    • Ensure all necessary PPE is correctly worn before handling the compound.

    • Have an emergency plan and necessary spill cleanup materials readily available.

  • Handling the Solid Compound:

    • Avoid creating dust when weighing or transferring the solid material.[6][7]

    • Use appropriate tools (e.g., spatulas) for handling.

    • Keep the container tightly closed when not in use.[2][7]

  • Solution Preparation:

    • This compound is soluble in DMSO.[1]

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • It is recommended to prepare and use solutions on the same day.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, stored solutions should be brought to room temperature and checked for any precipitation.[1]

  • Accidental Release Measures:

    • In case of a spill, avoid breathing in any dust or vapors.[6][7]

    • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1][6][7] Avoid generating dust during this process.[1]

    • Ventilate the area of the spill.

  • First Aid Measures:

    • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[6][7]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

    • If swallowed: Rinse mouth with water and seek immediate medical attention.[6][7]

Disposal Plan

Due to its high aquatic toxicity, this compound must not be disposed of in regular trash or down the drain.[1]

  • Waste Collection:

    • Collect all surplus and non-recyclable this compound, including contaminated materials like gloves, weighing papers, and pipette tips, in a dedicated and clearly labeled waste container.[1]

  • Container Labeling:

    • The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").[1]

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Final Disposal:

    • The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal company.[1][6][7] This ensures compliance with local, state, and federal regulations.[1]

    • Contaminated packaging should be disposed of in the same manner as the unused product.[1][6]

Quantitative Data Summary

At present, specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound have not been established by regulatory agencies.[5][8] Therefore, it is crucial to handle this compound with a high degree of caution and to minimize any potential for exposure.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[1]
Skin IrritationCauses skin irritation.[1][2][3][4][5]
Eye IrritationCauses serious eye irritation.[1][2][3][4][5]
Respiratory IrritationMay cause respiratory irritation.[1][2][3][4][5]
Aquatic Toxicity (Acute)Very toxic to aquatic life.[1]
Aquatic Toxicity (Chronic)Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocols

While specific experimental protocols for various research applications of this compound are extensive and context-dependent, the fundamental handling procedures outlined in the "Operational Plan" section of this document must be integrated into any laboratory-specific protocol. Researchers should always perform a risk assessment for their specific experimental setup before beginning work.

Safe Handling Workflow for this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Designate Well-Ventilated Work Area (Fume Hood) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe spill_kit Ensure Spill Kit is Accessible don_ppe->spill_kit handle_solid Handle Solid Compound (Avoid Dust Formation) spill_kit->handle_solid prep_solution Prepare Solution (If Applicable) handle_solid->prep_solution spill Spill Response: Sweep Solid, Ventilate handle_solid->spill first_aid First Aid: Flush Affected Area, Seek Medical Attention handle_solid->first_aid storage Store Appropriately (Tightly Closed Container) prep_solution->storage collect_waste Collect All Waste in Labeled Container storage->collect_waste store_waste Store Waste in Secure Area collect_waste->store_waste dispose_waste Dispose via Licensed Waste Company store_waste->dispose_waste

Safe Handling Workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-Rolipram
Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。